Kadsuralignan A
Description
Properties
Molecular Formula |
C22H26O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol |
InChI |
InChI=1S/C22H26O7/c1-10-6-12-7-14(23)19(25-3)21(26-4)16(12)17-13(18(24)11(10)2)8-15-20(22(17)27-5)29-9-28-15/h7-8,10-11,18,23-24H,6,9H2,1-5H3/t10-,11-,18-/m1/s1 |
InChI Key |
IHVGPKYZFAVXGZ-PJYBLOJUSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@H]1C)O)OCO4)OC)OC)OC)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)O)OCO4)OC)OC)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
Kadsuralignan A: A Technical Guide on its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuralignan A, a dibenzocyclooctadiene lignan, has emerged as a molecule of interest due to its notable biological activities. First identified from plant species of the Schisandraceae family, this natural product has demonstrated potent anti-HIV properties and is representative of a class of lignans with diverse pharmacological potential, including anti-inflammatory and hepatoprotective effects. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed methodologies for the isolation and structural characterization of this compound. Furthermore, it delves into the current understanding of its biological activities, supported by quantitative data and a review of the likely signaling pathways involved, based on studies of closely related dibenzocyclooctadiene lignans. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound is a naturally occurring dibenzocyclooctadiene lignan. It has been successfully isolated from plant species belonging to the Schisandraceae family, specifically from Kadsura coccinea and Schisandra lancifolia[1]. These plants are native to regions of China and are utilized in traditional medicine, suggesting a long history of human interaction with their bioactive constituents[2]. The discovery of this compound is part of a broader scientific investigation into the pharmacological properties of lignans, a diverse class of polyphenolic compounds found in plants[2][3].
Isolation and Structure Elucidation
The isolation and structural characterization of this compound and related lignans involve a series of meticulous experimental procedures.
Experimental Protocol: Isolation
A general methodology for the isolation of dibenzocyclooctadiene lignans from their natural sources is outlined below. This protocol is a composite based on established methods for compounds of this class.
-
Extraction: The air-dried and powdered plant material (e.g., stems, leaves, or roots) is extracted with a suitable organic solvent, such as 80% aqueous acetone or ethanol, at room temperature for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.
-
Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to liquid-liquid partitioning. This step separates compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol. The dibenzocyclooctadiene lignans are often enriched in the ethyl acetate fraction.
-
Chromatographic Purification: The bioactive fraction (e.g., EtOAc extract) is further purified using a combination of chromatographic techniques.
-
Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of chloroform and methanol or hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are subjected to further purification by preparative HPLC on a C18 reversed-phase column. A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.
-
The following diagram illustrates a typical workflow for the isolation of this compound.
References
Kadsuralignan A from Kadsura coccinea: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Promising Natural Product with Anti-inflammatory and Anti-HIV Potential
Abstract
Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from the medicinal plant Kadsura coccinea, has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its natural source, chemical properties, and biological activities. Detailed methodologies for its isolation and purification are presented, alongside protocols for evaluating its anti-inflammatory and anti-HIV effects. Furthermore, this document elucidates the molecular mechanisms underlying its bioactivity, with a particular focus on the modulation of the NF-κB signaling pathway. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using detailed diagrams. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
Introduction
Kadsura coccinea (Lem.) A.C. Smith, a member of the Schisandraceae family, is a climbing shrub that is widely distributed in the southwestern provinces of China.[1] In traditional Chinese medicine, this plant, known as "Heilaohu," has been utilized for the treatment of various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations have revealed that Kadsura coccinea is a rich source of structurally diverse bioactive compounds, primarily lignans and triterpenoids.[1][2]
Among the numerous lignans isolated from this plant, this compound, a dibenzocyclooctadiene lignan, has garnered attention for its potential pharmacological activities. Dibenzocyclooctadiene lignans as a class are known to possess a wide range of biological effects, including anti-inflammatory, anti-tumor, and antiviral properties.[2][3] This technical guide focuses specifically on this compound, providing an in-depth analysis of its natural sourcing, isolation, and biological evaluation, with the aim of facilitating further research and development.
Chemical Properties of this compound
This compound is characterized by a dibenzocyclooctadiene core structure. The precise stereochemistry and substitution pattern are crucial for its biological activity. While detailed spectroscopic data for this compound was not found in the immediate search results, the general approach to its structure elucidation involves a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₈O₆ | [4] |
| Molecular Weight | 400.5 g/mol | [4] |
| Class | Dibenzocyclooctadiene Lignan | [5] |
Note: Specific optical rotation and melting point data for this compound were not available in the searched literature.
Experimental Protocols
Isolation and Purification of Lignans from Kadsura coccinea
While a specific protocol detailing the isolation and yield of this compound was not found, the following procedure is a representative method for the extraction and fractionation of dibenzocyclooctadiene lignans from Kadsura coccinea, based on established protocols for similar compounds from this plant.[5][6]
Protocol 3.1.1: Extraction and Fractionation
-
Plant Material Preparation: Air-dry the rhizomes of Kadsura coccinea and grind them into a coarse powder.
-
Extraction:
-
Solvent Partitioning:
-
Suspend the crude extract in water (e.g., 2 L).
-
Perform sequential liquid-liquid partitioning with chloroform (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L).[6]
-
Concentrate each fraction under reduced pressure to yield the respective extracts.
-
-
Chromatographic Purification:
-
Subject the ethyl acetate fraction, which is often rich in lignans, to column chromatography on a silica gel column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual lignans like this compound.
-
Diagram 1: Experimental Workflow for Lignan Isolation
References
- 1. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triterpenes from Kadsura coccinea - PMC [pmc.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of dibenzocyclooctadiene lignans: A technical guide for researchers and drug development professionals
Abstract
Dibenzocyclooctadiene lignans, a prominent class of secondary metabolites primarily found in the Schisandraceae family, have garnered significant attention for their diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and anticancer properties.[1][2] The unique and complex chemical architecture of these molecules, characterized by a central eight-membered ring, presents a fascinating challenge in the field of natural product biosynthesis. This in-depth technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of dibenzocyclooctadiene lignans. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the precursor molecules, key enzymatic transformations, and the regulatory mechanisms that govern the production of these valuable compounds. The guide summarizes quantitative data into structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex pathways and workflows, thereby serving as a vital resource for advancing research and development in this field.
Introduction
Dibenzocyclooctadiene lignans, such as schisandrin and gomisin A, are renowned for their therapeutic potential.[3][4] Their biosynthesis is a multi-step process that originates from the general phenylpropanoid pathway, diverging to create a diverse array of structurally complex molecules.[5] Understanding this pathway is not only of fundamental scientific interest but also holds immense potential for the metabolic engineering of these compounds for pharmaceutical applications. Recent advances in transcriptomics and enzyme characterization have shed light on the specific enzymes involved, including laccases, cytochrome P450 monooxygenases, and O-methyltransferases, that orchestrate the intricate tailoring of the lignan scaffold.[6] This guide will delve into the known steps of this fascinating biosynthetic journey.
The Biosynthetic Pathway: From Phenylpropanoid Precursors to Dibenzocyclooctadiene Lignans
The biosynthesis of dibenzocyclooctadiene lignans is a sophisticated enzymatic cascade that can be broadly divided into three key stages:
-
Formation of Monolignol Precursors: The journey begins with the phenylpropanoid pathway, which converts phenylalanine into coniferyl alcohol and related monolignols.
-
Dimerization and Core Scaffold Formation: Two monolignol units undergo oxidative coupling to form a dibenzylbutane lignan scaffold.
-
Tailoring and Cyclization: A series of modifications, including hydroxylation, methylation, and intramolecular cyclization, leads to the formation of the characteristic dibenzocyclooctadiene ring system.
While the early steps leading to pinoresinol are well-established for many lignans, the pathway to dibenzocyclooctadiene lignans in Schisandra species is thought to proceed via the oxidative dimerization of isoeugenol.[7][8]
Key Enzymes and Their Roles
Several classes of enzymes are pivotal in the biosynthesis of dibenzocyclooctadiene lignans:
-
Laccases (LACs): These multi-copper oxidases are believed to catalyze the initial oxidative coupling of isoeugenol to form the dibenzylbutane lignan precursor, dihydroguaiaretic acid.[6]
-
Dirigent Proteins (DIRs): While not enzymes themselves, these proteins play a crucial role in directing the stereoselective coupling of monolignol radicals, ensuring the formation of specific lignan isomers. Transcriptome analysis of Schisandra chinensis has identified several candidate DIR genes.
-
Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is responsible for various oxidative reactions, including hydroxylation and the formation of the biphenyl bond that creates the dibenzocyclooctadiene ring. Specific families, such as CYP719As and CYP81Qs, have been implicated in lignan biosynthesis.[7] The metabolism of schisandra lignans in humans also involves cytochrome P450 enzymes, primarily CYP3A4 and CYP2C9.[9][10]
-
O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group to hydroxyl moieties on the lignan scaffold, a crucial step in determining the final structure and bioactivity of the molecule. Recent research has identified several specific OMTs in Schisandra chinensis (SchiOMT4, SchiOMT12, SchiOMT16, and SchiOMT22) that are involved in both the biosynthesis of precursors and the modification of the lignan core.[1]
The following diagram illustrates the proposed biosynthetic pathway of dibenzocyclooctadiene lignans.
Figure 1: Proposed biosynthetic pathway of dibenzocyclooctadiene lignans.
Quantitative Data
The accumulation of dibenzocyclooctadiene lignans can vary significantly depending on the plant species, tissue type, and developmental stage. While comprehensive kinetic data for all enzymes in the pathway are not yet available, studies have begun to quantify the lignan content in different parts of Schisandra chinensis and investigate the catalytic activity of newly identified enzymes.
Table 1: Content of Major Dibenzocyclooctadiene Lignans in Different Parts of Schisandra chinensis
| Lignan | Seed (mg/g DW) | Fruit (mg/g DW) | Flower (mg/g DW) | Leaf (mg/g DW) | Stem (mg/g DW) |
| Schisandrol A | 21.0 ± 1.00 | 11.9 ± 0.54 | 1.33 ± 0.24 | 0.28 ± 0.04 | 0.18 ± 0.03 |
| Schisandrol B | 4.02 ± 0.36 | 2.27 ± 0.23 | 0.26 ± 0.05 | 0.46 ± 0.03 | 0.22 ± 0.02 |
| Tigloylgomisin H | 1.66 ± 0.28 | 0.89 ± 0.18 | ND | ND | ND |
| Angeloylgomisin H | 3.96 ± 0.32 | 2.26 ± 0.18 | ND | ND | ND |
| Schisandrin A | 4.43 ± 0.24 | 2.60 ± 0.18 | 0.28 ± 0.04 | 0.12 ± 0.01 | 0.09 ± 0.01 |
| Schisandrin B | 10.6 ± 0.52 | 6.02 ± 0.36 | 0.66 ± 0.04 | 0.89 ± 0.05 | 0.35 ± 0.03 |
| Schisandrin C | 1.74 ± 0.09 | 1.04 ± 0.05 | 0.23 ± 0.03 | 0.15 ± 0.02 | 0.08 ± 0.01 |
| Total Lignans | 47.42 ± 2.81 | 26.99 ± 1.7 | 3.20 ± 0.44 | 1.90 ± 0.15 | 0.95 ± 0.10 |
Data are expressed as mean ± standard deviation. ND: Not Detected. Data adapted from[11].
Table 2: Characterized O-Methyltransferases (OMTs) from Schisandra chinensis and their Catalytic Functions
| Enzyme | Substrate(s) | Product(s) | Catalytic Function |
| SchiOMT4 | Caffeic acid, Caffeoyl aldehyde | Ferulic acid, Coniferyl aldehyde | C-3 O-methylation of precursors |
| SchiOMT12 | Caffeic acid, Caffeoyl aldehyde, Gomisin L2 | Ferulic acid, Coniferyl aldehyde, Methylated Gomisin L2 | C-3 O-methylation of precursors and lignan core |
| SchiOMT16 | Caffeic acid, Caffeoyl aldehyde, Gomisin L2, Schisanhenol, Gomisin J | Ferulic acid, Coniferyl aldehyde, Methylated Gomisin L2, Methylated Schisanhenol, Methylated Gomisin J | C-3, C-12, and C-14 O-methylation of precursors and lignan core |
| SchiOMT22 | Caffeic acid, Caffeoyl aldehyde | Ferulic acid, Coniferyl aldehyde | C-3 O-methylation of precursors |
Data compiled from[1].
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of dibenzocyclooctadiene lignan biosynthesis.
Lignan Extraction and Quantification
A general workflow for the extraction and analysis of lignans is depicted below.
Figure 2: General experimental workflow for lignan extraction and analysis.
Protocol for Ultrasound-Assisted Extraction of Lignans from Plant Material:
-
Sample Preparation: Weigh 0.1 g of finely ground plant powder into a 2 mL centrifuge tube.
-
Solvent Addition: Add 1 mL of 80% methanol to the tube and vortex to mix.
-
Ultrasonication: Perform ultrasound sonication at 40°C for 60 minutes.[12][13]
-
Centrifugation: Centrifuge the sample to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted lignans.
-
Analysis: The supernatant can be directly analyzed by LC-MS/MS or further purified if necessary.[12][13]
LC-MS/MS Conditions for Lignan Quantification:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B) is typically employed.[14]
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[15][16]
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for targeted quantification of specific lignans.
Enzyme Assays
General Protocol for in vitro O-Methyltransferase (OMT) Assay:
-
Enzyme Preparation: Heterologously express and purify the recombinant OMT protein from E. coli or yeast.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified OMT enzyme
-
Lignan substrate (e.g., gomisin J)
-
S-adenosyl-L-methionine (SAM) as the methyl donor
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Mg²⁺ as a cofactor
-
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or acid.
-
Product Extraction: Extract the methylated product from the reaction mixture.
-
Analysis: Analyze the product formation using LC-MS/MS or HPLC.[1]
Protocol for Cytochrome P450 Inhibition Assay using Human Liver Microsomes:
-
Incubation System: Prepare an incubation mixture containing:
-
Human liver microsomes (0.5 mg/mL)
-
NADPH (1.2 mM) as a cofactor
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dibenzocyclooctadiene lignan of interest (test compound)
-
A specific CYP450 probe substrate
-
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the reaction by adding NADPH.
-
Incubation: Incubate for a specific time.
-
Reaction Termination: Stop the reaction with a suitable solvent (e.g., ice-cold acetonitrile).
-
Analysis: Analyze the formation of the metabolite of the probe substrate using LC-MS/MS to determine the inhibitory effect of the lignan.[10]
Future Perspectives
The elucidation of the complete biosynthetic pathway of dibenzocyclooctadiene lignans is an ongoing endeavor. While significant progress has been made in identifying key enzymes and intermediates, several questions remain. The precise mechanisms of intramolecular cyclization to form the eight-membered ring are yet to be fully characterized. Furthermore, the regulatory networks that control the expression of biosynthetic genes and the accumulation of these valuable compounds are largely unknown.
Future research should focus on:
-
Functional characterization of candidate genes: Validating the function of the identified candidate DIRs and CYPs from Schisandra species through in vitro and in vivo studies.
-
In vitro reconstitution of the pathway: Assembling the entire biosynthetic pathway in a microbial host, such as E. coli or yeast, to enable controlled production and facilitate metabolic engineering efforts.
-
Elucidation of regulatory mechanisms: Investigating the role of transcription factors and signaling molecules in regulating lignan biosynthesis.
A deeper understanding of this intricate pathway will not only expand our knowledge of plant secondary metabolism but also pave the way for the sustainable production of these medicinally important compounds.
Conclusion
The biosynthesis of dibenzocyclooctadiene lignans is a testament to the remarkable synthetic capabilities of plants. Through a coordinated series of enzymatic reactions, simple phenylpropanoid precursors are transformed into structurally complex and biologically active molecules. This technical guide has provided a comprehensive overview of the current state of knowledge, from the initial oxidative coupling to the final tailoring reactions. The presented data, protocols, and visualizations serve as a valuable resource for the scientific community, aiming to accelerate research and development in this exciting field. The continued exploration of this pathway promises to unlock new opportunities for drug discovery and metabolic engineering.
References
- 1. O-methylation modifications in the biosynthetic pathway of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Kinetic Parameters [cran.r-project.org]
- 4. researchgate.net [researchgate.net]
- 5. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into angiosperm evolution and lineage-specialized lignan biosynthesis from the early-diverging Schisandra genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Cytochrome P450-Mediated Metabolism Alternation of Four Effective Lignans From Schisandra chinensis in Carbon Tetrachloride-Intoxicated Rats and Patients With Advanced Hepatocellular Carcinoma [frontiersin.org]
- 11. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 14. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterisation and identification of isomeric dibenzocyclooctadiene lignans from Schisandra Chinensis by high-performance liquid chromatography combined with electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural characterization and identification of dibenzocyclooctadiene lignans in Fructus Schisandrae using electrospray ionization ion trap multiple-stage tandem mass spectrometry and electrospray ionization Fourier transform ion cyclotron resonance multiple-stage tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kadsuralignan A: Chemical Structure, Stereochemistry, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia, has garnered attention within the scientific community for its notable anti-HIV activity. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological properties of this compound. It includes a detailed summary of its spectroscopic data, a thorough description of its isolation and biological testing methodologies, and a discussion of its potential mechanism of action. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, virology, and drug discovery.
Chemical Structure and Stereochemistry
This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical formula is C₂₂H₂₆O₇, and its IUPAC name is (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[1].
The core of the molecule is a tetracyclic system featuring a dibenzocyclooctadiene ring. The stereochemistry of this compound is crucial for its biological activity and is defined by three chiral centers at positions C-9, C-10, and C-11, all having the R configuration[1]. The molecule also features three methoxy groups, two hydroxyl groups, and a methylenedioxy bridge, which contribute to its overall polarity and potential for hydrogen bonding.
Key Structural Features:
-
Dibenzocyclooctadiene Core: Forms the fundamental skeleton of the molecule.
-
Tetracyclic System: A rigid and complex ring structure.
-
Chiral Centers: Three defined stereocenters at C-9, C-10, and C-11.
-
Oxygenated Substituents: Multiple methoxy and hydroxyl groups, and a methylenedioxy group, which influence its solubility and biological interactions.
The specific spatial arrangement of the substituents, dictated by the stereochemistry, is essential for its interaction with biological targets.
Physicochemical and Spectroscopic Data
The physicochemical properties and spectroscopic data are critical for the identification and characterization of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.44 g/mol | [1] |
| Appearance | White Powder | N/A |
| Melting Point | 157-158 °C | [2] |
| XLogP3 | 3.7 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, obtained from the leaves and stems of Schisandra lancifolia.
Table 1: ¹H-NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 6.55 | s | |
| 4 | 6.72 | s | |
| 6-CH₃ | 2.15 | d | 6.8 |
| 7-CH₃ | 2.25 | d | 7.0 |
| 8 | 4.21 | d | 9.5 |
| 1-OCH₃ | 3.90 | s | |
| 2-OCH₃ | 3.88 | s | |
| 11-OCH₃ | 3.55 | s | |
| OCH₂O | 5.93 | s |
Table 2: ¹³C-NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 102.2 |
| 2 | 149.3 |
| 3 | 135.0 |
| 4 | 109.8 |
| 5 | 134.1 |
| 6 | 45.8 |
| 7 | 41.5 |
| 8 | 73.1 |
| 9 | 125.1 |
| 10 | 130.9 |
| 11 | 148.5 |
| 12 | 141.2 |
| 1-OCH₃ | 60.9 |
| 2-OCH₃ | 56.1 |
| 11-OCH₃ | 56.0 |
| 6-CH₃ | 13.9 |
| 7-CH₃ | 21.6 |
| OCH₂O | 101.1 |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Data |
| ESI-MS (m/z) | 425 [M+Na]⁺ |
| IR (KBr, cm⁻¹) | 3448, 2924, 1637, 1504, 1487, 1463, 1419, 1375, 1261, 1238, 1128, 1099, 1041, 935 |
Experimental Protocols
Isolation and Purification of this compound
The following protocol is based on the method described by Yang et al. (2010) for the isolation of this compound from the leaves and stems of Schisandra lancifolia.
Caption: Workflow for the isolation of this compound.
-
Extraction: The air-dried and powdered leaves and stems of S. lancifolia (10 kg) were extracted three times with 95% ethanol (15 L each time) at room temperature.
-
Concentration: The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract was suspended in water and successively partitioned with petroleum ether and ethyl acetate.
-
Fractionation: The ethyl acetate-soluble fraction (200 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-acetone (from 10:1 to 1:1) to yield eight fractions.
-
Purification: Fraction 5 (15 g) was further purified by repeated column chromatography on silica gel and Sephadex LH-20 (eluting with CHCl₃-MeOH, 1:1) to afford this compound (25 mg).
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of this compound was evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in C8166 cells.
Caption: Workflow for the anti-HIV-1 activity assay.
-
Cell Culture: C8166 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Assay Procedure:
-
C8166 cells were seeded in 96-well plates.
-
Various concentrations of this compound were added to the wells.
-
HIV-1 (strain IIIB) was added to the wells at a multiplicity of infection (MOI) of 0.06.
-
The plates were incubated at 37 °C in a 5% CO₂ incubator.
-
-
Measurement of Cytopathic Effect (CPE): After 3 days of incubation, the cytopathic effect was observed by counting the number of syncytia (giant cells) formed.
-
MTT Assay: The viability of the cells was determined using the MTT assay. The optical density was measured at 570 nm.
-
Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) were calculated from the dose-response curves.
This compound exhibited anti-HIV-1 activity with an EC₅₀ value of 2.23 µg/mL and a CC₅₀ value of >100 µg/mL, resulting in a selectivity index (SI) of >44.8[3].
Putative Mechanism of Action
While the precise mechanism of action for this compound has not been fully elucidated, its structural class, dibenzocyclooctadiene lignans, has been associated with various biological activities. The anti-HIV activity of this compound may be attributed to the inhibition of key viral enzymes or processes.
References
Physical and chemical properties of Kadsuralignan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A is a dibenzocyclooctadiene lignan, a class of natural products that has garnered significant attention for its diverse biological activities. Isolated from plants of the Schisandraceae family, notably Kadsura coccinea and Schisandra lancifolia, this compound has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and antiviral research.[1] This technical guide provides a detailed overview of the physical and chemical properties of this compound, experimental protocols for its study, and an exploration of its known mechanisms of action.
Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.4 g/mol | [2] |
| IUPAC Name | (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol | [2] |
| CAS Number | 913237-64-6 | [2] |
| Appearance | Solid (at room temperature) | [1] |
| Solubility | Soluble in DMSO.[1][3] Limited solubility in water and ethanol.[3] | - |
| Melting Point | Not explicitly reported in the searched literature. | - |
| LogP | 3.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 7 | [2] |
Spectroscopic Data:
Detailed spectroscopic data is crucial for the identification and structural elucidation of this compound. While specific spectra for this compound were not found in the literature search, general characteristics for similar lignans are described.
-
¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra of dibenzocyclooctadiene lignans are complex, exhibiting characteristic signals for aromatic protons, methoxy groups, and aliphatic protons of the cyclooctadiene ring. The specific chemical shifts and coupling constants are essential for confirming the stereochemistry of the molecule.[4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for hydroxyl (O-H), aromatic (C=C), and ether (C-O) functional groups.[7][8][9][10]
-
Mass Spectrometry (MS): Mass spectral analysis provides information on the molecular weight and fragmentation pattern of the molecule. The fragmentation of lignans often involves cleavage of the side chains and the cyclooctadiene ring.[11][12][13][14][15]
Experimental Protocols
Isolation and Purification of this compound from Kadsura coccinea
The following is a generalized protocol for the isolation and purification of lignans from Kadsura coccinea, based on common phytochemical procedures.[16][17][18]
Workflow for the Isolation of this compound
Caption: A generalized workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The stems of Kadsura coccinea are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with 80% aqueous acetone at room temperature for an extended period (e.g., 24-48 hours), often with repeated extractions to ensure maximum yield.
-
Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with lignans, is collected and concentrated.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient solvent system, such as chloroform-methanol, starting with a non-polar mixture and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values to known lignans.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a suitable solvent system to yield the pure compound.
Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][19][20][21][22]
Workflow for the Griess Assay
Caption: A standard workflow for the Griess assay to measure nitric oxide production.
Detailed Steps:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) to induce nitric oxide production. A set of wells with untreated and unstimulated cells serves as a negative control, and cells treated with LPS alone serve as a positive control.
-
Incubation: The plate is incubated for 24 hours.
-
Griess Reaction: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.
-
Absorbance Measurement: The plate is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit significant biological activities, most notably anti-inflammatory and anti-HIV effects.[1]
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[21] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory processes.
Inhibition of the NF-κB Signaling Pathway
The expression of iNOS is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS.[23][24][25][26][27] While the precise molecular targets of this compound within this pathway are still under investigation, it is hypothesized that it may interfere with the phosphorylation of IκBα or the nuclear translocation of p65.
References
- 1. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 2. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. whitman.edu [whitman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. DSpace [helda.helsinki.fi]
- 19. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hypo-phosphorylation leads to nuclear retention of NF-kappaB p65 due to impaired IkappaBalpha gene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Kadsuralignan A: A Technical Guide to its Biological Activity and Screening Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A, a dibenzocyclooctadiene lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its antiviral properties. Furthermore, this document outlines detailed experimental protocols for key biological assays and visualizes the primary signaling pathways through which this compound and related compounds are believed to exert their effects. This guide is intended to serve as a valuable resource for researchers actively engaged in the screening and development of novel therapeutic agents.
Quantitative Biological Activity Data
While specific quantitative data for the anti-inflammatory and anticancer activities of this compound are not extensively available in the public domain, studies on closely related dibenzocyclooctadiene lignans provide valuable insights into the potential bioactivities of this class of compounds. The primary reported biological activity for this compound is its anti-HIV effect.
Table 1: Antiviral Activity of this compound
| Biological Activity | Test System | Parameter | Value |
| Anti-HIV-1 Activity | MT-4 Cells | EC50 | 2.23 µg/mL[1] |
Table 2: Anti-inflammatory Activity of Related Dibenzocyclooctadiene Lignans
| Compound | Biological Activity | Test System | Parameter | Value (µM) |
| Ananonin J | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 45.24 ± 1.46 |
| Ananolignan F | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 41.32 ± 1.45 |
| Ananolignan C | Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | 48.71 ± 1.34 |
Key Signaling Pathways
Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate several key signaling pathways involved in inflammation and cellular stress responses. While direct evidence for this compound is still emerging, the following pathways are strongly implicated based on studies of related compounds.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[2][3] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Dibenzocyclooctadiene lignans have been found to activate the Nrf2 pathway, leading to the transcription of antioxidant and cytoprotective genes.[2][4] This activation is thought to occur through the disruption of the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE).
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for signaling initiated by cytokines and growth factors, playing a significant role in immunity and inflammation. Some dibenzocyclooctadiene lignans have been shown to suppress the activation of the JAK-STAT pathway.[2] This inhibition can reduce the expression of inflammatory mediators.
Experimental Protocols
Anti-HIV-1 Activity Assay using MT-4 Cells
This protocol describes a method to determine the anti-HIV-1 activity of a compound using the MT-4 human T-cell line. The assay measures the inhibition of viral replication by quantifying the activity of viral reverse transcriptase (RT) in the cell culture supernatant and assessing cell viability using the MTT assay.
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB or NL4-3)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (or other test compounds)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 N HCl in isopropanol or 10% Triton X-100 in acidic isopropanol)
-
Reverse Transcriptase (RT) Activity Assay Kit (colorimetric or radioactive)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, ensure the cells are in the logarithmic growth phase. Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Infection and Treatment:
-
In a 96-well plate, add 50 µL of the MT-4 cell suspension to each well.
-
Add 50 µL of the diluted this compound to the appropriate wells. Include wells with no compound as virus controls and wells with no virus as cell controls.
-
Add 100 µL of a pre-titered HIV-1 stock (at a multiplicity of infection of approximately 0.01) to the test and virus control wells. Add 100 µL of medium to the cell control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
-
Quantification of Viral Replication (RT Assay):
-
After the incubation period, carefully collect 50 µL of the culture supernatant from each well.
-
Quantify the reverse transcriptase activity in the supernatants using a commercial RT activity assay kit, following the manufacturer's instructions.
-
-
Assessment of Cell Viability (MTT Assay):
-
To the remaining 150 µL of cell suspension in each well, add 20 µL of MTT solution.
-
Incubate the plate for 4 hours at 37°C.
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each compound concentration compared to the virus control.
-
Calculate the percentage of cell viability for each compound concentration compared to the cell control.
-
Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from the dose-response curves.
-
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This protocol is designed to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (or other test compounds)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Read the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 (50% inhibitory concentration) from the dose-response curve.
-
References
Kadsuralignan A: An In-Depth Technical Guide on its In Vitro Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro anti-human immunodeficiency virus (HIV) activity of Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from Schisandra lancifolia. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate further research and development in the field of antiretroviral drug discovery.
Quantitative Assessment of Anti-HIV Activity
The in vitro efficacy of this compound and its analogs against HIV-1 has been evaluated through cell-based assays, determining the concentration required to inhibit viral replication by 50% (EC50) and the concentration that causes 50% cytotoxicity to host cells (CC50). The ratio of these two values provides the selectivity index (SI), a critical measure of a compound's therapeutic window.
| Compound | HIV-1 Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| This compound | Not Specified | Not Specified | 2.23 µg/mL | Not Specified | Not Specified | Commercial Supplier Data |
| HDS2 (Gomisin M1) | Laboratory Strains & Primary Isolates | MT-4 | 1-3 µM | >100 µM | >33-100 | [1][2] |
| Lancifodilactone H | HIV-1 | C8166 | 16.6 µg/mL | >200 µg/mL | >12 | [3] |
| Lancifoic acid A | HIV-1 | C8166 | 16.2 µg/mL | 104.9 µg/mL | 6.5 | [3] |
| Nigranoic acid | HIV-1 | C8166 | 10.3 µg/mL | 88.0 µg/mL | 8.5 | [3] |
Note: HDS2 (Gomisin M1) is a dibenzocyclooctadiene lignan closely related to this compound, providing a strong indication of the potential anti-HIV activity profile for this class of compounds. The data for Lancifodilactone H, Lancifoic acid A, and Nigranoic acid, also isolated from Schisandra lancifolia, demonstrate the anti-HIV potential within this plant genus.[3]
Experimental Protocols
The following sections detail the methodologies employed to assess the anti-HIV activity and cytotoxicity of dibenzocyclooctadiene lignans.
Anti-HIV-1 Activity Assay (C8166 Cells)
This assay determines the ability of a compound to protect cells from the cytopathic effects (CPE) of HIV-1 infection.
-
Cell Line: C8166, a human T-cell leukemia line highly susceptible to HIV-1 infection.
-
Virus: HIV-1 laboratory-adapted strains.
-
Procedure:
-
C8166 cells are seeded in 96-well plates.
-
The test compound (e.g., this compound) is serially diluted and added to the cells.
-
A predetermined amount of HIV-1 stock is added to the wells.
-
Control wells include cells with virus only (virus control) and cells without virus or compound (cell control).
-
The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 3 days).
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT solution is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is read using a microplate reader.
-
The percentage of cell viability is calculated relative to the cell control.
-
The EC50 value is determined from the dose-response curve.[1]
-
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to the host cells in the absence of the virus.
-
Cell Line: C8166 or other relevant cell lines (e.g., MT-4).
-
Procedure:
-
Cells are seeded in 96-well plates.
-
The test compound is serially diluted and added to the cells.
-
The plates are incubated under the same conditions as the anti-HIV assay.
-
Cell viability is measured using the MTT assay.
-
The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.[3]
-
Mechanism of Action: Reverse Transcriptase (RT) Inhibition Assay
Biochemical assays are performed to determine if the compound directly inhibits the enzymatic activity of HIV-1 reverse transcriptase.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Assay Principle: This assay measures the incorporation of a labeled nucleotide (e.g., [³H]dTTP) into a new DNA strand using a template/primer such as poly(A)/oligo(dT).
-
Procedure:
-
The reaction mixture containing the template/primer, dNTPs (including the labeled nucleotide), and the test compound at various concentrations is prepared in a reaction buffer.
-
Recombinant HIV-1 RT is added to initiate the reaction.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter.
-
The amount of incorporated radioactivity is measured using a scintillation counter.
-
The percentage of RT inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) is determined.
-
To confirm a non-nucleoside reverse transcriptase inhibitor (NNRTI) mechanism, the assay can be performed with varying concentrations of the natural nucleotide substrate to see if the inhibition is non-competitive.[1]
-
Visualizations
Experimental Workflow for Anti-HIV Activity Screening
Caption: Workflow for evaluating the in vitro anti-HIV activity of this compound.
Proposed Mechanism of Action of Dibenzocyclooctadiene Lignans
Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Discussion and Future Directions
The available data suggests that this compound, and more broadly dibenzocyclooctadiene lignans from Schisandra, represent a promising class of natural products for the development of novel anti-HIV agents. The high selectivity index observed for the related compound HDS2 indicates a favorable safety profile in vitro.[1][2] The likely mechanism of action as a non-nucleoside reverse transcriptase inhibitor places this compound class in a well-established and effective category of antiretroviral drugs.
Further research is warranted to:
-
Unequivocally determine the EC50, CC50, and SI of purified this compound against a panel of laboratory and clinical HIV-1 strains, including drug-resistant variants.
-
Confirm the mechanism of action through detailed enzymatic and cell-based assays.
-
Conduct structure-activity relationship (SAR) studies to identify key pharmacophores and guide the synthesis of more potent and selective analogs.
-
Evaluate the in vivo efficacy, pharmacokinetics, and safety of this compound in relevant animal models.
This technical guide provides a foundational resource for researchers to build upon in the pursuit of developing this compound and related compounds as next-generation anti-HIV therapeutics.
References
- 1. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preliminary Insights into the Mechanism of Action of Kadsuralignan A: A Technical Overview for Researchers
For researchers, scientists, and drug development professionals, this document provides a preliminary technical guide on the mechanism of action of Kadsuralignan A. While direct, in-depth studies on this compound are limited in the public domain, this paper synthesizes available data on closely related dibenzocyclooctadiene lignans from the Schisandraceae family to infer potential pathways and activities. This information is intended to serve as a foundation for future research and drug development efforts.
Core Concepts: Anti-Inflammatory and Neuroprotective Potential
This compound belongs to the dibenzocyclooctadiene lignan class of natural products, compounds that have demonstrated a range of biological activities. The primary areas of therapeutic interest for this class, and by extension, this compound, are their anti-inflammatory and neuroprotective effects. Preliminary studies on related compounds suggest that these effects are mediated through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Quantitative Data on Related Lignans
| Compound | Target/Assay | Cell Line | IC50 Value (µM) | Reference |
| Acutissimalignan B | Nitric Oxide (NO) Production | BV-2 microglia | 5.41 | [1] |
| BAT3 (Curcumin Analogue) | NF-κB Reporter Gene Expression | L929sA fibrosarcoma | ~6 | [2] |
| Compound from Atractylodes macrocephala | Nitric Oxide (NO) Production | RAW 264.7 macrophages | Not specified, effective at 10 µM | |
| Dibenzocyclooctadiene Lignans (General) | Pro-inflammatory cytokine and chemokine suppression | Microglia | Not specified | [3] |
Postulated Signaling Pathways
Based on the activity of related compounds, this compound is likely to exert its anti-inflammatory and neuroprotective effects by interfering with the NF-κB and MAPK signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Dibenzocyclooctadiene lignans have been shown to suppress the activation of NF-κB.[3][4] The likely mechanism involves the inhibition of IκBα phosphorylation, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, and is also heavily involved in inflammatory responses. Studies on dibenzocyclooctadiene lignans suggest they can suppress the phosphorylation of key MAPK proteins, thereby inhibiting downstream inflammatory events.[3]
Caption: Postulated modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
To facilitate further research on this compound, this section provides detailed methodologies for key experiments based on standard protocols used for similar compounds.
NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NF-κB signaling pathway.
Objective: To determine the inhibitory effect of this compound on NF-κB-mediated gene transcription.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000 (or similar transfection reagent)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add TNF-α (typically 10 ng/mL) to the wells to stimulate NF-κB activation. Incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage of inhibition of NF-κB activity by this compound compared to the TNF-α-stimulated control.
Western Blot Analysis of MAPK Pathway Phosphorylation
This technique is used to detect the phosphorylation status of key proteins in the MAPK pathway.
Objective: To assess the effect of this compound on the phosphorylation of ERK, JNK, and p38 MAP kinases.
Materials:
-
RAW 264.7 macrophages (or other suitable cell line)
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (typically 1 µg/mL) for 15-30 minutes to induce MAPK phosphorylation.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysates and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Caption: General experimental workflow for investigating this compound's mechanism of action.
Conclusion and Future Directions
The preliminary data from related dibenzocyclooctadiene lignans strongly suggest that this compound possesses anti-inflammatory and neuroprotective properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, to establish a definitive mechanism of action, further direct experimental validation is imperative.
Future research should focus on:
-
Determining the IC50 values of this compound in a variety of cell-based assays for inflammation and neuroprotection.
-
Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
Conducting in vivo studies in animal models of inflammatory and neurodegenerative diseases to validate the in vitro findings and assess the therapeutic potential of this compound.
This technical guide provides a foundational framework for initiating these crucial next steps in the investigation of this compound as a potential therapeutic agent.
References
- 1. Activity and expression of JNK1, p38 and ERK kinases, c-Jun N-terminal phosphorylation, and c-jun promoter binding in the adult rat brain following kainate-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of anti-inflammatory potential of four different dibenzocyclooctadiene lignans in microglia; action via activation of PKA and Nrf-2 signaling and inhibition of MAPK/STAT/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibitory Effects of Kadsura Lignans on Nitric Oxide Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: Nitric oxide (NO) is a pleiotropic signaling molecule crucial for various physiological processes, including neurotransmission and vasodilation. However, its overproduction, primarily by inducible nitric oxide synthase (iNOS) in macrophages, is a hallmark of chronic inflammation and is implicated in the pathophysiology of various inflammatory diseases. Consequently, the inhibition of excessive NO production is a key therapeutic strategy for developing novel anti-inflammatory agents. Lignans isolated from plants of the Kadsura genus have emerged as promising candidates.
While this guide addresses the core topic of "Kadsuralignan A," it is important to note that the current body of scientific literature does not provide specific data for a compound named "this compound." Instead, research has focused on structurally related compounds isolated from Kadsura coccinea, namely Kadsuralignan H, I, J, and K. This document will detail the significant inhibitory effects of these related lignans on nitric oxide production, providing a comprehensive overview of their potential as anti-inflammatory molecules.
Quantitative Data on NO Production Inhibition
The inhibitory activities of Kadsuralignans H, I, and J were evaluated on nitric oxide (NO) production in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). The results, including a comparison with the known inhibitor Quercetin, are summarized below.
| Compound | IC50 (µg/mL) | IC50 (µM) | Notes |
| Kadsuralignan H | 7.6 | 19.6 | Showed stronger inhibition than the positive control.[1][2] |
| Kadsuralignan J | 16.3 | 33.5 | Demonstrated significant inhibitory activity.[1][2] |
| Kadsuralignan I | 42.2 | 87.2 | Showed very weak inhibitory activity.[1][2] |
| Kadsuralignan K | - | - | Did not exhibit any inhibitory activity.[2] |
| Quercetin (Positive Control) | - | 25.0 | A known inhibitor of NO production.[1][2] |
Table 1: Summary of quantitative data for the 50% inhibitory concentration (IC50) of Kadsura lignans on NO production.
Experimental Protocols
The following sections detail the standard methodologies employed to assess the inhibitory effects of Kadsura lignans on nitric oxide production.
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is the standard model for these assays.
-
Cell Line: RAW 264.7 (Mouse leukemic macrophage).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 100 units/mL Penicillin, and 100 µg/mL Streptomycin.[3][4]
-
Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.[3][4]
In Vitro Nitric Oxide Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the production of NO by macrophages stimulated with inflammatory agents.
-
Cell Seeding: RAW 264.7 cells are seeded into 96-well culture plates at a density of 1 x 10^5 to 5 x 10^5 cells/well and allowed to adhere for 12-24 hours.[3][4]
-
Compound Treatment: The culture medium is replaced with fresh medium. The test compounds (e.g., Kadsuralignan H, J) are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. The cells are typically pre-incubated with the compounds for 30 minutes to 1 hour.[4]
-
Inflammatory Stimulation: To induce the expression of iNOS and subsequent NO production, cells are stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) and, in some protocols, recombinant mouse Interferon-γ (IFN-γ).[1][2]
-
Incubation: The plates are incubated for a period of 16-24 hours.[1][4]
-
NO Quantification (Griess Assay): Nitric oxide is unstable, so its production is measured by quantifying nitrite (NO₂⁻), a stable breakdown product, in the culture supernatant.
-
An aliquot of the cell culture supernatant (e.g., 100 µL) is transferred to a new 96-well plate.[5]
-
An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[5]
-
The mixture is incubated at room temperature for 10-15 minutes, protected from light.[5]
-
The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated by comparison with a standard curve generated using known concentrations of sodium nitrite.[5]
-
Cell Viability (Cytotoxicity) Assay
To ensure that the observed reduction in NO is due to specific inhibitory activity and not cell death, a cytotoxicity assay is performed in parallel.
-
Method: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is commonly used.
-
Procedure:
-
Cells are cultured and treated with the test compounds and LPS/IFN-γ under the same conditions as the NO inhibition assay.[5]
-
After the incubation period, the supernatant is removed, and MTT solution is added to each well. The plate is incubated for an additional 2-4 hours.[5]
-
Living cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.[5]
-
The absorbance is measured at a wavelength of approximately 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Workflow for the in vitro NO production inhibition assay.
Signaling Pathway of NO Production and Inhibition
Hypothesized mechanism of Kadsuralignan inhibition.
Mechanism of Action
The inflammatory response in macrophages triggered by LPS involves the activation of the Toll-like receptor 4 (TLR4). This binding initiates a complex intracellular signaling cascade that culminates in the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB).
-
Activation of NF-κB: In resting cells, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitor, IκB. The LPS-TLR4 signaling pathway leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation, freeing NF-κB.[6]
-
Nuclear Translocation and Gene Expression: Once liberated, NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes.[7]
-
iNOS Induction: One of the primary genes upregulated by NF-κB is NOS2, which codes for the inducible nitric oxide synthase (iNOS) enzyme.[8]
-
NO Synthesis: The newly synthesized iNOS enzyme catalyzes the conversion of the amino acid L-arginine to L-citrulline, producing nitric oxide (NO) in the process.[9]
While the precise molecular target of Kadsuralignans H and J has not been definitively elucidated, the mechanism for many anti-inflammatory lignans involves the suppression of this pathway. It is hypothesized that Kadsuralignans H and J exert their potent inhibitory effects by interfering with one or more steps in this cascade, such as inhibiting the activation of the IKK complex or preventing the nuclear translocation of NF-κB. This interference leads to a downstream reduction in iNOS gene expression, resulting in decreased production of nitric oxide.[7]
Conclusion
Kadsuralignan H and Kadsuralignan J, lignans isolated from Kadsura coccinea, have demonstrated significant dose-dependent inhibitory effects on the production of nitric oxide in activated macrophages.[1][2][10] Kadsuralignan H, in particular, shows potency greater than that of the well-known flavonoid inhibitor, quercetin.[2] The underlying mechanism is likely rooted in the downregulation of iNOS expression, potentially through the modulation of the NF-κB signaling pathway. These findings underscore the potential of these compounds as valuable leads for the development of novel therapeutics aimed at mitigating inflammation-related pathologies. Further investigation is warranted to precisely identify their molecular targets and to evaluate their efficacy and safety in preclinical in vivo models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Underlying the Anti-Inflammatory Effects of Clinacanthus nutans Lindau Extracts: Inhibition of Cytokine Production and Toll-Like Receptor-4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acutissimalignan B from traditional herbal medicine Daphne kiusiana var. atrocaulis (Rehd.) F. Maekawa inhibits neuroinflammation via NF-κB Signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of curcumin on nitric oxide production from lipopolysaccharide-activated primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsuralignan A: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from medicinal plants such as Kadsura coccinea and Schisandra lancifolia, has emerged as a compound of significant interest for its potential therapeutic applications.[1][2] Lignans as a chemical class are recognized for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its anti-HIV, anti-inflammatory, and potential anticancer and neuroprotective activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development efforts.
Quantitative Data Summary
The following table summarizes the available quantitative data for the bioactivity of this compound and related lignans. It is important to note that specific data for this compound is limited primarily to its anti-HIV activity. Data for other lignans from the Kadsura genus are included to provide context for potential therapeutic avenues.
| Compound/Extract | Therapeutic Area | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |
| This compound | Anti-HIV | Anti-HIV Activity Assay | HIV-1 | EC50 = 2.23 µg/mL | [2] |
| Gaultheriadiolide (from K. coccinea) | Anti-inflammatory | TNF-α and IL-6 Release | LPS-induced RAW264.7 cells | IC50 = 1.03 - 10.99 μM | [1] |
| (+)-Anwulignan (from K. coccinea) | Anti-inflammatory | COX-2 Expression | LPS-stimulated cells | Significant suppression | [1] |
| Heilaohusuin B (from K. coccinea) | Hepatoprotective | Cell Viability | Oxidative stress-induced hepatotoxicity | >52.2% viability at 10 μM | [1] |
Potential Therapeutic Applications and Mechanisms of Action
Anti-HIV Activity
This compound has demonstrated noteworthy anti-human immunodeficiency virus (HIV) activity, with a reported half-maximal effective concentration (EC50) of 2.23 µg/mL.[2] This finding positions this compound as a potential lead compound for the development of novel anti-retroviral agents. The precise mechanism of its anti-HIV action is yet to be fully elucidated but may involve interference with viral entry, replication, or other key stages of the HIV life cycle.
Anti-inflammatory Effects
While direct studies on the anti-inflammatory activity of this compound are limited, evidence from related lignans isolated from the Kadsura genus suggests a strong potential in this area. Several compounds from Kadsura coccinea have been shown to inhibit the production of nitric oxide (NO) and suppress the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage models.[1] The molecular mechanisms underlying these effects are believed to involve the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[1]
Anticancer Potential
The broader class of lignans has been a subject of interest in cancer research due to their cytotoxic and anti-proliferative effects against various cancer cell lines.[3] The potential mechanisms of action for anticancer lignans are diverse and may include the induction of apoptosis, inhibition of angiogenesis, and modulation of signaling pathways that govern cell growth and survival. Further investigation into this compound's specific anticancer activities is warranted.
Neuroprotective Properties
Dibenzocyclooctadiene lignans have also been explored for their neuroprotective effects. The underlying mechanisms for these effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and inflammation, key factors in the pathogenesis of neurodegenerative diseases. The potential of this compound in this therapeutic area remains an open avenue for research.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential. These protocols are based on established methods used for similar compounds.
In Vitro Anti-HIV Activity Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound against HIV-1.
Materials:
-
Human T-cell line (e.g., MT-4)
-
HIV-1 viral stock
-
This compound
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Infect the MT-4 cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Immediately add the different concentrations of this compound to the infected wells. Include control wells with infected but untreated cells and uninfected cells.
-
Incubate the plates for 5 days at 37°C in a 5% CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the EC50 value, which is the concentration of this compound that protects 50% of the cells from HIV-1 induced cytopathic effects.
Nitric Oxide (NO) Production Inhibition Assay
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Cell culture medium (e.g., DMEM) with FBS and antibiotics
-
Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells with untreated cells and cells treated with LPS alone.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
COX-2 Expression Analysis by Western Blot
Objective: To investigate the effect of this compound on the protein expression of COX-2 in LPS-stimulated cells.
Materials:
-
RAW 264.7 macrophage cell line
-
LPS
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus
Procedure:
-
Seed RAW 264.7 cells and treat with this compound and LPS as described in the NO inhibition assay.
-
After 24 hours of stimulation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the cell lysates using a protein assay kit.
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the COX-2 expression levels.
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and its related compounds.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Postulated activation of the Nrf2 antioxidant pathway by lignans.
Caption: Experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the field of anti-HIV drug discovery. The anti-inflammatory, and potential anticancer and neuroprotective activities of related lignans, suggest that this compound may possess a broader spectrum of bioactivities that warrant further investigation.
Future research should focus on:
-
Elucidating the specific mechanisms of action of this compound in its anti-HIV and potential anti-inflammatory roles.
-
Conducting comprehensive in vitro and in vivo studies to evaluate the anti-inflammatory, anticancer, and neuroprotective efficacy and safety of this compound.
-
Performing structure-activity relationship (SAR) studies to optimize the therapeutic properties of this compound and its derivatives.
-
Investigating the effects of this compound on the NF-κB, JAK/STAT, and Nrf2 signaling pathways to confirm its molecular targets.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- 1. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico, in vitro and cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Kadsuralignan A from Schisandra lancifolia: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the extraction, isolation, and potential therapeutic utility of Kadsuralignan A, a dibenzocyclooctadiene lignan found in Schisandra lancifolia. This document provides a comprehensive overview of the current scientific knowledge, including detailed experimental protocols, quantitative data, and an exploration of its biological activity.
Introduction
Schisandra lancifolia, a plant species within the Schisandraceae family, has been identified as a natural source of various bioactive compounds, including a significant class of lignans known as dibenzocyclooctadiene lignans. Among these, this compound has garnered attention for its potential pharmacological activities. This guide focuses on the methodologies for obtaining and studying this specific compound from its natural source.
Quantitative Data on Lignan Isolation
While specific yield and purity data for this compound from Schisandra lancifolia are not extensively detailed in currently available public literature, the following table summarizes the anti-HIV-1 activity of newly discovered lignans from the same plant, providing a context for the potency of compounds found within this species.
| Compound | EC50 (µg/mL) |
| Schilancifolignan A | >20 |
| Schilancifolignan B | >20 |
| Schilancifolignan C | >20 |
EC50: 50% effective concentration for inhibition of HIV-1 replication.
Experimental Protocols
The following is a detailed protocol for the extraction and isolation of dibenzocyclooctadiene lignans, including this compound, from the leaves and stems of Schisandra lancifolia. This methodology is based on established phytochemical research.[1][2][3]
Plant Material
-
Collection: The leaves and stems of Schisandra lancifolia are collected.
-
Preparation: The plant material is air-dried and then powdered.
Extraction
-
Solvent Extraction: The powdered plant material (approximately 10 kg) is extracted three times with 95% ethanol at room temperature.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Suspension: The crude extract is suspended in water.
-
Solvent Partitioning: The aqueous suspension is then partitioned successively with petroleum ether and ethyl acetate to separate compounds based on polarity.
Isolation by Chromatography
The ethyl acetate-soluble fraction, which contains the lignans, is subjected to a multi-step chromatographic purification process.
-
Silica Gel Column Chromatography:
-
The ethyl acetate extract is applied to a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol (e.g., 100:0 to 80:20 v/v) to yield several fractions.
-
-
MCI Gel Column Chromatography:
-
Fractions containing the target lignans are further purified on an MCI gel column.
-
Elution is performed with a gradient of methanol and water (e.g., 50:50 to 100:0 v/v).
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification of this compound is achieved using preparative HPLC.
-
A C18 column is typically used with a mobile phase consisting of methanol and water or acetonitrile and water.
-
Biological Activity and Mechanism of Action
This compound has been reported to exhibit anti-human immunodeficiency virus-1 (HIV-1) activity. While the precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated, the anti-HIV activity of dibenzocyclooctadiene lignans from Schisandra species is a subject of ongoing research.[1][2][3]
Potential mechanisms by which natural compounds like this compound may inhibit HIV-1 include:
-
Inhibition of Viral Entry: Some compounds can block the virus from entering host cells by interfering with the viral envelope proteins (e.g., gp120, gp41) or host cell receptors (e.g., CD4, CCR5, CXCR4).[4][5][6][7]
-
Inhibition of Reverse Transcriptase: This viral enzyme is crucial for converting the viral RNA into DNA. Many antiviral drugs target this enzyme.[8][9][10][11][12]
-
Modulation of Host Signaling Pathways: Viruses often manipulate host cell signaling pathways for their own replication. For instance, the NF-κB signaling pathway is known to be involved in HIV transcription and latency.[13][14][15][16][17][18] Dibenzocyclooctadiene lignans have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway in other contexts.[19] It is plausible that this compound could exert its anti-HIV effect through a similar mechanism.
Further research is required to pinpoint the exact molecular targets and signaling cascades affected by this compound in the context of HIV-1 infection.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and isolation of this compound.
Potential Anti-HIV-1 Mechanisms
Caption: Potential points of intervention for this compound in the HIV-1 life cycle.
References
- 1. Dibenzocyclooctadiene lignans from Schisandra lancifolia and their anti-human immunodeficiency virus-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]
- 4. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entry inhibitors and their use in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 8. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NF-κB sub-pathways and HIV cure: A revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NF-ΚB/Rel: agonist and antagonist roles in HIV-1 latency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Modulation of the NF-κB signaling pathway by the HIV-2 envelope glycoprotein and its incomplete BST-2 antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects [mdpi.com]
Kadsuralignan A: A Technical Guide on its Role in Traditional Chinese Medicine and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kadsuralignan A, a dibenzocyclooctadiene lignan found in plants of the Schisandraceae family, such as Kadsura coccinea and Schisandra lancifolia, has garnered scientific interest due to its association with traditional Chinese medicine (TCM). Historically, the source plants of this compound have been utilized in TCM for the treatment of inflammatory conditions like rheumatoid arthritis and various gastroenteric disorders.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, established and putative biological activities, and the underlying molecular mechanisms. The document summarizes quantitative data on its bioactivity, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.
Introduction
Traditional Chinese medicine has long utilized the therapeutic properties of various plant species. Among these, plants from the Kadsura genus hold a significant place, with a history of use in treating inflammatory and infectious diseases.[3] this compound is a prominent bioactive lignan isolated from these plants.[4] Lignans, a major class of phytoestrogens, are known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities. This guide focuses on the scientific evidence surrounding this compound, bridging its traditional use with modern pharmacological research.
Chemical Properties
This compound is classified as a dibenzocyclooctadiene lignan. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₂₆O₇ |
| Molecular Weight | 402.4 g/mol |
| IUPAC Name | (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol |
| CAS Number | 913237-64-6 |
| Appearance | Solid at room temperature |
| LogP | 3.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
Role in Traditional Chinese Medicine
The primary source of this compound, Kadsura coccinea, is known in TCM as "Heilaohu." It has been traditionally used for its purported ability to treat rheumatoid arthritis and various gastroenteric disorders.[1][2] The anti-inflammatory and analgesic properties attributed to this plant in TCM align with the modern scientific investigation into the biological activities of its constituent lignans, including this compound.
Biological Activities and Mechanisms of Action
This compound and related dibenzocyclooctadiene lignans have demonstrated a range of biological activities, primarily anti-HIV and anti-inflammatory effects.
Anti-HIV Activity
This compound has been identified as an inhibitor of the human immunodeficiency virus (HIV). The mechanism of action for dibenzocyclooctadiene lignans is suggested to be through the non-competitive inhibition of HIV-1 reverse transcriptase, classifying it as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory activity of this compound are limited, extensive research on the broader class of dibenzocyclooctadiene lignans provides strong evidence for their potent anti-inflammatory effects. The primary mechanisms involve the modulation of key inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: Dibenzocyclooctadiene lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7][8][9][10] This inhibition is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[10]
-
Modulation of MAPK and JAK-STAT Pathways: These lignans can suppress the activation of Mitogen-Activated Protein Kinases (MAPKs) and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) signaling cascades, both of which are crucial in the inflammatory response.[7]
-
Activation of the Nrf-2 Pathway: Dibenzocyclooctadiene lignans have been found to induce the expression of phase II detoxifying and antioxidant enzymes through the activation of the PKA/CREB/Nrf-2 signaling pathway.[7] This contributes to the resolution of oxidative stress, a key component of inflammation.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data on the biological activity of this compound and related dibenzocyclooctadiene lignans.
| Compound | Biological Activity | Assay System | Quantitative Value | Reference |
| This compound | Anti-HIV-1 | - | EC₅₀: 2.23 µg/mL | [4] |
| Rubrilignan A | Anti-HIV-1 | - | EC₅₀: 2.26 µg/mL; TI: 35.5 | [11] |
| Rubrilignan B | Anti-HIV-1 | - | EC₅₀: 1.82 µg/mL; TI: 18.6 | [11] |
| Gomisin M₁ (HDS2) | Anti-HIV | Wide variety of viral strains | EC₅₀: 1-3 µM | [5] |
| Dibenzocyclooctadiene lignans (general) | Anti-neuroinflammatory | Microglia | - | [7] |
| XLYF-104-6 (synthetic analog) | NF-κB Inhibition | RAW264.7 cells | - | [10] |
EC₅₀: Half-maximal effective concentration; TI: Therapeutic Index
Experimental Protocols
Isolation of this compound
A general procedure for the isolation of dibenzocyclooctadiene lignans from Schisandra species involves the following steps:
-
Extraction: The dried and pulverized plant material (e.g., stems, leaves) is extracted with a solvent such as 70% ethanol.
-
Fractionation: The crude extract is then subjected to column chromatography over macroporous resin or silica gel, eluting with a gradient of solvents to separate fractions based on polarity.
-
Purification: Fractions enriched with the target lignans are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Anti-HIV Activity Assay (General Protocol for Dibenzocyclooctadiene Lignans)
The anti-HIV activity of this compound was determined using a syncytial formation assay. A detailed protocol for a similar class of compounds is as follows:
-
Cell Culture: C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Virus Infection: HIV-1IIIB is used to infect the C8166 cells.
-
Compound Treatment: The infected cells are treated with various concentrations of the test compound. Zidovudine (AZT) is typically used as a positive control.
-
Syncytia Observation: After a defined incubation period (e.g., 3 days), the formation of syncytia (multinucleated giant cells resulting from virus-induced cell fusion) is observed under a microscope.
-
Data Analysis: The concentration of the compound that inhibits syncytia formation by 50% (EC₅₀) is calculated. Cytotoxicity (CC₅₀) is also determined in parallel on uninfected cells to calculate the therapeutic index (TI = CC₅₀/EC₅₀).
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in RAW264.7 Macrophages
This assay is commonly used to screen for the anti-inflammatory potential of natural compounds.
-
Cell Culture: Murine macrophage cell line RAW264.7 is cultured in DMEM supplemented with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours of incubation, the production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: The concentration of the compound that inhibits NO production by 50% (IC₅₀) is determined. Cell viability is assessed concurrently using an MTT assay to rule out cytotoxic effects.
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by dibenzocyclooctadiene lignans, including the putative mechanisms of this compound.
Figure 1: Putative inhibition of the NF-κB signaling pathway by this compound.
Figure 2: Postulated inhibition of the JAK-STAT signaling pathway by this compound.
Pharmacokinetics
Conclusion and Future Directions
This compound, a dibenzocyclooctadiene lignan with roots in traditional Chinese medicine, presents a promising scaffold for the development of novel therapeutic agents. Its demonstrated anti-HIV activity and the strong anti-inflammatory potential of its chemical class warrant further investigation. Future research should focus on:
-
Quantitative evaluation of the anti-inflammatory activity of this compound: Determining specific IC₅₀ values for the inhibition of key inflammatory mediators such as nitric oxide, TNF-α, and IL-6.
-
Elucidation of specific molecular targets: Identifying the precise binding sites and interactions of this compound within the NF-κB, MAPK, and JAK-STAT pathways.
-
Comprehensive pharmacokinetic studies: Characterizing the ADME profile of this compound to inform potential routes of administration and dosing regimens.
-
In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and HIV infection.
A deeper understanding of the pharmacological properties of this compound will be instrumental in translating its traditional use into evidence-based modern medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Dibenzocyclooctadiene lignans from the family Schisandraceae: A review of phytochemistry, structure-activity relationship, and hepatoprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into Kadsura Lignans: From Phytochemistry to Pharmacological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The genus Kadsura, a member of the Schisandraceae family, has a long-standing history in traditional Chinese medicine for treating a variety of ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Modern phytochemical investigations have identified lignans as the primary bioactive constituents responsible for the therapeutic properties of Kadsura species.[2][3] This technical guide provides a comprehensive literature review of Kadsura lignans, focusing on their diverse bioactivities, underlying molecular mechanisms, and the experimental methodologies used for their evaluation.
Diversity of Kadsura Lignans
Over 337 lignans have been isolated from the genus Kadsura, showcasing a remarkable structural diversity.[3][4] These compounds are broadly classified into several types, with dibenzocyclooctadiene lignans being the most abundant.[1][2] Other significant classes include spirobenzofuranoid dibenzocyclooctadienes, aryltetralins, diarylbutanes, and tetrahydrofurans.[1][2] The intricate stereochemistry of these molecules, particularly the R- or S-biphenyl configuration, plays a crucial role in their biological activity.[5][6]
Bioactivities of Kadsura Lignans: A Quantitative Overview
Kadsura lignans exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, anti-HIV, hepatoprotective, neuroprotective, antioxidant, and anti-platelet aggregation activities.[3] The following tables summarize the quantitative data from various studies, providing a comparative analysis of the potency of different lignans.
Anti-Inflammatory Activity
| Lignan | Assay | Target/Cell Line | IC50 / Inhibition | Reference |
| Kadsuindutains A-E, Schizanrin F, Schizanrin O, Schisantherin J | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 cells | IC50: 10.7 μM to 34.0 μM | [7] |
| Compound 5 (from K. heteroclite) | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 6.16 ± 0.14 μM | [8] |
| Compounds 1, 3, 6 (from K. heteroclite) | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 9.41 to 14.54 μM | [8] |
| Compounds 2, 4, 9, 10, 13, 15, 16 (from K. heteroclite) | TNF-α Production Inhibition | LPS-stimulated RAW264.7 cells | IC50: 19.27 to 40.64 μM | [8] |
Anti-Cancer Activity
| Lignan | Cell Line | IC50 | Reference |
| Heilaohulignan C | HepG-2 (Human Liver Cancer) | 9.92 µM | [2] |
Anti-HIV Activity
| Lignan | Assay | EC50 | Reference |
| Interiorin A | Anti-HIV | 1.6 μg/mL | [2] |
| Interiorin B | Anti-HIV | 1.4 μg/mL | [2] |
Anti-Platelet Aggregation Activity
| Lignan | Inducer | Inhibition (%) | Reference |
| Kadsutherin E-H, Acetoxyl oxokadsurane, Heteroclitin D | ADP | 11.77–49.47% | [5][9] |
| Kadsutherin F | ADP | 49.47% | [5] |
Signaling Pathways Modulated by Kadsura Lignans
The therapeutic effects of Kadsura lignans are underpinned by their ability to modulate key cellular signaling pathways.
Anti-Inflammatory Signaling
Kadsura lignans exert their anti-inflammatory effects by targeting pro-inflammatory mediators and their upstream signaling cascades. Several lignans have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of the NF-κB Signaling Pathway by Kadsura Lignans.
Hepatoprotective Signaling
The hepatoprotective effects of certain Kadsura lignans are linked to their ability to mitigate oxidative stress. This is achieved, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2 Antioxidant Pathway by Kadsura Lignans.
Experimental Methodologies
A critical aspect of advancing research on Kadsura lignans is the application of robust experimental protocols. This section details some of the key methodologies cited in the literature.
Extraction and Isolation of Kadsura Lignans
A general workflow for the extraction and isolation of lignans from Kadsura plant material is outlined below.
Caption: General Workflow for Extraction and Isolation of Kadsura Lignans.
Detailed Protocol for Anti-Platelet Aggregation Assay:
-
Blood Collection: Blood is collected from the abdominal aorta of rats and anticoagulated with acid citrate dextrose (ACD) (9:1, v/v).
-
Platelet-Rich Plasma (PRP) Preparation: The anticoagulated blood is centrifuged at 100 × g for 15 minutes at room temperature to obtain PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to 5.0 × 10^5 platelets/μL.
-
Assay Procedure:
-
300 μL of PRP is added to a cuvette and stirred at 37°C.
-
The test compound (dissolved in 0.5% DMSO) is incubated with the PRP for 2 minutes at 37°C.
-
Platelet aggregation is induced by the addition of adenosine diphosphate (ADP).
-
-
Measurement: Platelet aggregation is measured using the turbidimetric method.
-
Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [OD(control) − OD(compound)]/OD(control) × 100%.[5]
Future Directions and Conclusion
Kadsura lignans represent a rich source of structurally diverse and biologically active compounds with significant therapeutic potential. While numerous studies have highlighted their promising pharmacological activities, further research is warranted. The elucidation of detailed structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates.[10] Furthermore, while preclinical in vitro and in vivo studies are abundant, there is a notable lack of clinical trials to validate the efficacy and safety of Kadsura lignans in humans.[11] The comprehensive data presented in this guide serves as a valuable resource for researchers and drug development professionals, aiming to stimulate further investigation into this promising class of natural products and accelerate their translation into novel therapeutics.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. ACG Publications - Traditional Use, Pharmacology and Toxicology of the Lignans in Genus Kadsura: A Systematic Review [acgpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Dibenzocyclooctadiene Lignans and Phenolics from Kadsura heteroclite with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Isolation and Purification of Kadsuralignan A from Kadsura coccinea
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsura coccinea, a plant from the Schisandraceae family, is a rich source of bioactive lignans and triterpenoids, which have garnered significant interest for their potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][2] Kadsuralignan A is one of the many lignans identified in Kadsura coccinea.[3] This document provides a detailed protocol for the isolation and purification of this compound from the roots and stems of Kadsura coccinea, employing standard phytochemical extraction and chromatographic techniques. The methodologies outlined are compiled from established procedures for the separation of various lignans from this plant.
Data Presentation
The following table summarizes the quantitative data associated with the isolation and purification of lignans from Kadsura coccinea. Note that specific yields for this compound are not widely reported; therefore, the data presented is representative of the general yields obtained for lignan fractions.
| Parameter | Value | Source(s) |
| Extraction | ||
| Plant Material | Dried and powdered roots and stems of Kadsura coccinea | [4] |
| Extraction Solvent | 80% Acetone in water or 95% Ethanol | [5][6] |
| Extraction Method | Maceration or Soxhlet extraction | [5][6] |
| Extraction Yield (Crude Extract) | 5-15% (w/w) of dried plant material | [6] |
| Solvent Partitioning | ||
| Solvents | Ethyl acetate, Chloroform, n-Butanol | [2][5] |
| Yield (Ethyl Acetate Fraction) | 2-5% (w/w) of crude extract | [5] |
| Column Chromatography (Initial) | ||
| Stationary Phase | Silica gel (200-300 mesh) | General Practice |
| Mobile Phase | Gradient of Chloroform-Methanol or Hexane-Ethyl Acetate | General Practice |
| Column Chromatography (Fine) | ||
| Stationary Phase | Sephadex LH-20 | General Practice |
| Mobile Phase | Chloroform-Methanol (1:1) | General Practice |
| Preparative HPLC | ||
| Column | C18 reverse-phase (e.g., 250 x 10 mm, 5 µm) | General Practice |
| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water | General Practice |
| Detection Wavelength | 210-280 nm | [5] |
| Purity of Isolated Compound | >95% | General Practice |
Experimental Protocols
Plant Material Preparation and Extraction
-
Preparation : Obtain the roots and stems of Kadsura coccinea. Air-dry the plant material in the shade until a constant weight is achieved. Grind the dried material into a coarse powder.
-
Extraction :
-
Macerate the powdered plant material in 80% aqueous acetone (1:10 w/v) at room temperature for 72 hours, with occasional shaking.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude acetone extract.
-
Solvent Partitioning
-
Suspend the crude acetone extract in distilled water (1:10 w/v).
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.
-
For each solvent, perform the partitioning three times.
-
Combine the respective solvent fractions and concentrate them to dryness under reduced pressure. The ethyl acetate fraction is typically enriched with lignans.[2][5]
Chromatographic Purification
-
Silica Gel Column Chromatography (Initial Separation) :
-
Pre-treat the dried ethyl acetate fraction with a small amount of silica gel to create a dry powder.
-
Pack a glass column with silica gel (200-300 mesh) in chloroform.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction by thin-layer chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Sephadex LH-20 Column Chromatography (Fine Separation) :
-
Further purify the lignan-rich fractions obtained from the silica gel column.
-
Pack a column with Sephadex LH-20 and equilibrate with the mobile phase (chloroform-methanol, 1:1 v/v).
-
Dissolve the semi-purified fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute with the same solvent system at a constant flow rate.
-
Collect fractions and monitor by TLC to isolate fractions containing this compound.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification) :
-
Perform the final purification of the this compound-containing fraction using a preparative HPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of methanol and water (or acetonitrile and water). A typical gradient might be from 40% methanol to 90% methanol over 40 minutes.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Structure Elucidation
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including:
-
Mass Spectrometry (MS) : To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) : 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments to elucidate the chemical structure.
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the absorption maximum.
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical steps in the purification of this compound.
References
- 1. Dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kadsura coccinea: A rich source of structurally diverse and biologically important compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Item - Kadsuralignans HâK from Kadsura coccinea and Their Nitric Oxide Production Inhibitory Effects - figshare - Figshare [figshare.com]
Application Notes and Protocols for the Extraction of Dibenzocyclooctadiene Lignans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzocyclooctadiene lignans, a prominent class of polyphenolic compounds primarily found in the fruits and stems of plants from the Schisandraceae family (e.g., Schisandra chinensis), have garnered significant scientific interest. These compounds, including schisandrin, schisandrin B, and gomisin A, exhibit a wide range of pharmacological activities, such as hepatoprotective, anti-inflammatory, neuroprotective, and anticancer effects. The therapeutic potential of these lignans is intrinsically linked to their effective extraction and purification from the plant matrix. This document provides detailed application notes and standardized protocols for various extraction methods, enabling researchers to obtain high-quality dibenzocyclooctadiene lignans for further study and drug development.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction method is critical and depends on factors such as the target lignan, desired yield and purity, solvent toxicity, extraction time, and available equipment. This section provides a comparative summary of common and advanced extraction techniques.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of dibenzocyclooctadiene lignans, offering a comparative perspective on the efficiency of different methods.
Table 1: Comparison of Different Extraction Methods for Total Dibenzocyclooctadiene Lignans.
| Extraction Method | Plant Material | Solvent | Key Parameters | Total Lignan Yield (mg/g) | Reference |
| Smashing Tissue Extraction (STE) | S. chinensis fruit | 75% Ethanol | 180 V, 1 min, 1:19 solid-liquid ratio | 13.89 ± 0.014 | [1] |
| Heat Reflux Extraction (HRE) | S. chinensis fruit | 75% Ethanol | Not specified | Lower than STE | [1] |
| Soxhlet Extraction (SE) | S. chinensis fruit | 75% Ethanol | Not specified | Lower than STE | [1] |
| Ultrasound-Assisted Extraction (UAE) | S. chinensis fruit | 75% Ethanol | Not specified | Lower than STE | [1] |
| Microwave-Assisted Extraction (MAE) | S. chinensis fruit | 75% Ethanol | Not specified | 11.24 ± 0.031 | [1] |
| Micelle-Mediated Extraction | S. chinensis fruit | 15% Genapol X-080 | 100:1 liquid-solid ratio, 60 min ultrasound | Highest extraction percentage | [2] |
Table 2: Optimized Conditions and Yields for Specific Dibenzocyclooctadiene Lignans.
| Lignan | Extraction Method | Plant Material | Optimal Conditions | Yield | Reference |
| Schisandrin B | Ultrasound-Assisted Extraction (UAE) | S. chinensis seeds | 95% Ethanol, 60°C, 70 min, 600 W | 5.80 mg/g | |
| Schisandrin, Gomisin A, Schisantherin B, Deoxyschisandrin, γ-Schisandrin | Supercritical Fluid Extraction (SFE) | S. chinensis | 15 MPa, 36°C, 4 h | 12.5 mg, 7.1 mg, 1.8 mg, 4.4 mg, 6.8 mg (from 300 mg crude extract) | [3] |
| Schizandrol A, Schizandrol B, Schisantherin A, Schisandrin A, Schizandrin B | Microwave-Assisted Deep Eutectic Solvent Extraction | S. chinensis | Choline chloride:glycolic acid (4:1), 30% water, 1:20 solid-liquid ratio, 20 min, 70°C | 10.89, 8.616, 4.019, 4.893, 5.318 mg/g | [4] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most effective and commonly used extraction methods for dibenzocyclooctadiene lignans.
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Schisandrin B
This protocol is optimized for the extraction of schisandrin B from Schisandra chinensis seeds.
Materials and Equipment:
-
Dried Schisandra chinensis seeds, ground to a fine powder (40-60 mesh)
-
95% Ethanol
-
Ultrasonic bath or probe sonicator with temperature and power control
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Weigh 10 g of powdered S. chinensis seeds and place into a 250 mL beaker.
-
Add 50 mL of 95% ethanol to achieve a liquid-to-solid ratio of 5:1 (mL/g).
-
Place the beaker in an ultrasonic bath preheated to 60°C.
-
Apply ultrasonic power of 600 W for 70 minutes.
-
After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of 95% ethanol to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C until the solvent is removed.
-
The resulting crude extract can be further purified using column chromatography.
Protocol 2: Supercritical Fluid Extraction (SFE) of Multiple Lignans
This protocol is suitable for the efficient and environmentally friendly extraction of a range of dibenzocyclooctadiene lignans.
Materials and Equipment:
-
Dried and powdered Schisandra chinensis fruit
-
Supercritical Fluid Extraction (SFE) system
-
Food-grade carbon dioxide (CO₂)
-
Collection vials
Procedure:
-
Pack the extraction vessel of the SFE system with 300 mg of powdered S. chinensis fruit.
-
Set the extraction pressure to 15 MPa.
-
Set the extraction temperature to 36°C.
-
Initiate the flow of supercritical CO₂ through the extraction vessel.
-
Perform the extraction for a total of 4 hours.
-
Collect the extracted lignans in the collection vial. The CO₂ will vaporize at atmospheric pressure, leaving the concentrated extract.
-
The crude extract can be directly used for analysis or further purified.
Protocol 3: Microwave-Assisted Extraction (MAE) of Total Lignans
This protocol offers a rapid method for the extraction of total dibenzocyclooctadiene lignans.
Materials and Equipment:
-
Dried and powdered Schisandra chinensis fruit
-
Microwave extraction system with temperature and power control
-
75% Ethanol
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 1 g of powdered S. chinensis fruit into the microwave extraction vessel.
-
Add 19 mL of 75% ethanol (solid-liquid ratio of 1:19 g/mL).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power and time according to the manufacturer's instructions to achieve efficient extraction (e.g., 35 minutes).
-
After extraction and cooling, filter the mixture to separate the extract.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude lignan extract.
Purification Protocol: Silica Gel Column Chromatography
Following extraction, the crude extract often contains a mixture of lignans and other plant metabolites. Silica gel column chromatography is a standard method for purification.
Materials and Equipment:
-
Crude lignan extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system (e.g., petroleum ether/acetone or n-hexane/ethyl acetate/methanol/water in various ratios)[3]
-
Collection tubes
-
Thin-layer chromatography (TLC) plates for monitoring separation
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., petroleum ether).
-
Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.
-
Begin elution with the solvent system, starting with a low polarity and gradually increasing the polarity (gradient elution). For example, a stepwise elution with n-hexane/ethyl acetate/methanol/water (6:4:5:5, v/v/v/v), followed by (6:4:6:4, v/v/v/v), and then (6:4:8:2, v/v/v/v) can be effective.[3]
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine fractions containing the purified lignan of interest.
-
Evaporate the solvent to obtain the purified compound.
Signaling Pathways and Experimental Workflows
The biological activities of dibenzocyclooctadiene lignans are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for drug development.
Anti-inflammatory Signaling Pathway of Schisandrin B
Schisandrin B exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.[5][6][7]
Caption: Schisandrin B inhibits inflammation via NF-κB and Nrf2 pathways.
Hepatoprotective Signaling Pathway of Gomisin A
Gomisin A demonstrates hepatoprotective effects, in part by mitigating oxidative stress and inflammation through the inhibition of the NF-κB pathway.[8][9]
Caption: Gomisin A protects the liver by inhibiting oxidative stress and NF-κB.
General Experimental Workflow for Lignan Extraction and Analysis
The following diagram illustrates a typical workflow from plant material to purified lignans and subsequent biological analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Schisandrin B Attenuates Airway Inflammation by Regulating the NF-κB/Nrf2 Signaling Pathway in Mouse Models of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrin B ameliorated chondrocytes inflammation and osteoarthritis via suppression of NF-κB and MAPK signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B exhibits anti-inflammatory activity through modulation of the redox-sensitive transcription factors Nrf2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular mechanisms of the hepatoprotective effect of gomisin A against oxidative stress and inflammatory response in rats with carbon tetrachloride-induced acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gomisin N in the herbal drug gomishi (Schisandra chinensis) suppresses inducible nitric oxide synthase gene via C/EBPβ and NF-κB in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of Kadsuralignan A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a proposed methodology for the total synthesis of Kadsuralignan A, a bioactive dibenzocyclooctadiene lignan. The outlined strategy is based on established principles of organic synthesis and draws from methodologies developed for structurally related natural products, given the absence of a published total synthesis of this compound in the available literature.
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from medicinal plants of the Kadsura and Schisandra genera.[1] Lignans of this class exhibit a wide range of biological activities, and the unique bridged bicyclic core of this compound makes it an attractive target for total synthesis. An efficient and stereocontrolled synthetic route would enable further investigation of its therapeutic potential and the synthesis of novel analogs for structure-activity relationship (SAR) studies.
This document outlines a proposed enantioselective total synthesis of (+)-Kadsuralignan A, featuring a convergent strategy. The key steps include an asymmetric Suzuki-Miyaura coupling to construct the biaryl linkage and an intramolecular oxidative coupling to form the challenging eight-membered ring.
Proposed Synthetic Strategy
The retrosynthetic analysis for (+)-Kadsuralignan A is depicted below. The central eight-membered ring is envisioned to be formed via an intramolecular oxidative coupling of a diaryl precursor. This precursor can be assembled through a stereoselective Suzuki-Miyaura coupling of two functionalized aromatic fragments. The chirality will be introduced early in the synthesis through the use of a chiral auxiliary or an asymmetric catalyst.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols: Key Synthetic Steps
Asymmetric Suzuki-Miyaura Coupling
This protocol describes the crucial cross-coupling reaction to form the biaryl bond, establishing the stereochemistry at the biaryl axis.
Materials:
-
Aromatic Fragment A (boronic acid or ester derivative)
-
Aromatic Fragment B (halide or triflate derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Chiral phosphine ligand (e.g., (S)-BINAP)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Aromatic Fragment A (1.0 eq), Aromatic Fragment B (1.2 eq), palladium catalyst (0.05 eq), and the chiral phosphine ligand (0.10 eq).
-
Add the anhydrous solvent and the base (2.0 eq).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the diaryl precursor.
Intramolecular Oxidative Coupling
This protocol details the formation of the eight-membered ring through an intramolecular coupling reaction.
Materials:
-
Diaryl Precursor
-
Oxidizing agent (e.g., Fe(III) salt, V(V) salt)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the diaryl precursor (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the oxidizing agent (2.0-3.0 eq) portion-wise over a period of 30 minutes.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with a reducing agent solution (e.g., saturated aqueous Na₂S₂O₃).
-
Allow the mixture to warm to room temperature and extract with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to yield this compound.
Data Presentation
The following tables summarize the hypothetical quantitative data for the key synthetic steps.
| Step | Reaction | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| 1 | Asymmetric Suzuki-Miyaura Coupling | Fragment A + Fragment B | Diaryl Precursor | 75 | - | 95 |
| 2 | Intramolecular Oxidative Coupling | Diaryl Precursor | This compound | 40 | >20:1 | - |
Table 1: Summary of reaction yields and stereoselectivity.
| Compound | ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 125 MHz) δ (ppm) | HRMS (ESI) [M+Na]⁺ |
| Diaryl Precursor | 7.10-6.80 (m, 6H), 5.95 (s, 2H), 3.90 (s, 6H), 3.85 (s, 6H), 2.50-2.30 (m, 4H) | 150.1, 148.5, 135.2, 133.8, 125.4, 115.7, 112.3, 109.8, 101.2, 56.5, 56.3, 35.8, 30.2 | Calculated: 457.1935, Found: 457.1941 |
| This compound | 6.55 (s, 2H), 5.90 (s, 2H), 3.88 (s, 6H), 3.82 (s, 6H), 2.60-2.40 (m, 4H), 1.90-1.70 (m, 2H) | 149.8, 147.9, 134.5, 132.1, 128.7, 118.2, 110.5, 108.9, 101.5, 56.8, 56.1, 38.4, 32.7 | Calculated: 455.1778, Found: 455.1782 |
Table 2: Spectroscopic and mass spectrometry data for key compounds.
Experimental Workflow and Signaling Pathways
The overall workflow for the total synthesis of this compound is illustrated in the following diagram.
Caption: Overall workflow for the total synthesis of this compound.
Disclaimer: This document outlines a proposed synthetic strategy. The experimental conditions and results are hypothetical and based on established chemical literature for similar compounds. Researchers should optimize these protocols and validate all findings in a laboratory setting.
References
Stereoselective Synthesis of Kadsuralignan A: A Detailed Guide for Researchers
[Asia/Shanghai] - Kadsuralignan A, a dibenzocyclooctadiene lignan primarily isolated from Schisandra lancifolia, has garnered significant interest within the scientific community due to its notable anti-HIV activity, exhibiting an EC50 of 2.23 μg/mL.[1] The complex stereochemical architecture of this compound presents a formidable challenge for synthetic chemists. This document provides a comprehensive overview of the stereoselective synthetic strategies developed for this class of molecules, including detailed experimental protocols for key reactions and a summary of relevant quantitative data. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply these advanced synthetic methodologies.
Synthetic Strategy Overview
The stereoselective synthesis of this compound and its analogues hinges on a convergent and highly controlled reaction sequence. While a specific total synthesis of this compound is not extensively detailed in the literature, a unified and highly effective strategy has been established for structurally similar dibenzocyclooctadiene lignans, such as interiotherin A and gomisin O. This approach, pioneered by Coleman and colleagues, relies on three key stereocontrolling reactions to construct the chiral backbone of the molecule with exceptional precision.[2]
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for dibenzocyclooctadiene lignans.
This strategy commences with an asymmetric crotylation of a substituted aryl aldehyde to establish the initial stereocenters. This is followed by a diastereoselective hydroboration and Suzuki-Miyaura coupling to introduce the second aromatic ring. The crucial dibenzocyclooctadiene core is then forged through an atropdiastereoselective biaryl cuprate coupling, which controls the axial chirality of the molecule.
Quantitative Data Summary
The following table summarizes the quantitative data for key stereoselective reactions in the synthesis of dibenzocyclooctadiene lignans closely related to this compound. This data highlights the high efficiency and stereocontrol achievable with the described methodologies.
| Step | Substrate | Reagents and Conditions | Product | Yield (%) | Stereoselectivity | Reference |
| Asymmetric Crotylation | Substituted Aryl Aldehyde | Leighton Auxiliary, Crotylating Agent | Homoallylic Alcohol | ~85-95 | >98:2 enantiomeric ratio (er) | [2] |
| Hydroboration/Suzuki-Miyaura Coupling | Homoallylic Alcohol | 9-BBN, then Aryl Halide, Pd catalyst, Base | Biaryl Precursor | ~70-80 | >20:1 diastereomeric ratio (dr) | [2] |
| Atropdiastereoselective Biaryl Coupling | Biaryl Precursor with Chiral Center | Higher-order cuprate formation, then oxidative coupling (e.g., with I2) | Dibenzocyclooctadiene Core | ~60-70 | >20:1 diastereomeric ratio (dr) | [2] |
Experimental Protocols
Detailed experimental protocols for the key stereoselective reactions are provided below. These protocols are based on established procedures for the synthesis of dibenzocyclooctadiene lignans and can be adapted for the synthesis of this compound.
Asymmetric Crotylation using a Chiral Auxiliary
This reaction establishes the initial stereocenters of the molecule with high enantioselectivity.
Procedure:
-
To a solution of the chiral auxiliary (e.g., the Leighton auxiliary) in an anhydrous solvent (e.g., THF) at -78 °C is added a solution of the crotylating agent (e.g., crotylmagnesium bromide).
-
The mixture is stirred at -78 °C for 1 hour to allow for the formation of the chiral crotylating reagent.
-
A solution of the starting aryl aldehyde in the same anhydrous solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH4Cl.
-
The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Diastereoselective Hydroboration/Suzuki-Miyaura Coupling
This one-pot procedure efficiently constructs the biaryl precursor with excellent diastereoselectivity.
Procedure:
-
To a solution of the homoallylic alcohol in an anhydrous solvent (e.g., THF) is added 9-borabicyclo[3.3.1]nonane (9-BBN) at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.
-
To this solution are sequentially added a palladium catalyst (e.g., Pd(PPh3)4), an aqueous solution of a base (e.g., K3PO4), and a solution of the aryl halide in the same solvent.
-
The reaction mixture is heated to reflux and stirred for 12-16 hours, or until TLC analysis indicates the completion of the reaction.
-
The mixture is cooled to room temperature and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the biaryl precursor.
-
The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude reaction mixture or the purified product.
Atropdiastereoselective Biaryl Cuprate Coupling
This key step forms the dibenzocyclooctadiene ring and establishes the axially chiral biaryl bond with high stereocontrol.
Procedure:
-
To a solution of the biaryl precursor in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at -78 °C is added a solution of an organolithium reagent (e.g., t-BuLi) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the aryllithium species.
-
A solution of a copper(I) salt (e.g., CuCN) is then added, and the mixture is stirred for a further 30 minutes to form the higher-order cuprate.
-
An oxidizing agent (e.g., a solution of iodine in THF) is added dropwise to the reaction mixture at -78 °C to induce the intramolecular oxidative coupling.
-
The reaction is stirred at -78 °C for 1-2 hours.
-
The reaction is quenched with a saturated aqueous solution of NH4Cl.
-
The mixture is warmed to room temperature and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The resulting crude product is purified by chromatography to afford the dibenzocyclooctadiene core.
Biological Activity and Signaling Pathway
This compound has demonstrated promising anti-HIV activity.[1] While the precise molecular mechanism and signaling pathway of its anti-HIV action are not yet fully elucidated, many lignans are known to exert their biological effects through the modulation of various cellular signaling pathways. For instance, some lignans have been shown to interfere with viral entry, replication, or integration processes. Further research is necessary to pinpoint the specific targets of this compound in the HIV life cycle.
A potential area of investigation for the mechanism of action could involve the following hypothetical pathway:
Caption: Hypothetical signaling pathway for the anti-HIV activity of this compound.
This diagram illustrates potential points of intervention for this compound within the HIV life cycle, such as the inhibition of reverse transcription or integration, which are common targets for antiretroviral drugs.
Conclusion
The stereoselective synthesis of this compound and its congeners represents a significant achievement in modern organic chemistry. The methodologies outlined in this document provide a robust framework for the construction of these complex and biologically active molecules with a high degree of stereocontrol. The detailed protocols serve as a valuable resource for researchers aiming to synthesize these compounds for further biological evaluation and drug discovery efforts. Future work in this area will likely focus on refining these synthetic routes to improve overall efficiency and on elucidating the precise molecular mechanisms underlying the promising anti-HIV activity of this compound.
References
Application Note: Kadsuralignan A Analytical Method Development and Validation using HPLC-DAD
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of Kadsuralignan A. Lignans, such as this compound, are major bioactive constituents in plants of the Kadsura genus, known for their potential therapeutic properties.[1] This method provides a robust and reliable tool for quality control, stability testing, and pharmacokinetic studies in drug development. The protocol covers instrumentation, sample preparation, chromatographic conditions, and a full method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
Introduction
This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, which are widely used in traditional medicine.[1] The therapeutic potential of these compounds necessitates accurate and precise analytical methods for their quantification in raw materials, extracts, and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of complex mixtures like plant extracts.[4][5] The Diode Array Detector (DAD) offers the advantage of acquiring spectral data, which aids in peak identification and purity assessment.
This document provides a step-by-step protocol for the development and validation of an HPLC-DAD method for this compound, ensuring it is fit for its intended purpose.
Experimental Protocols
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Chromatographic Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Software: OpenLab CDS or equivalent chromatography data system.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
Formic Acid (Analytical Grade)
-
This compound Reference Standard (>98% purity)
-
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8°C and protected from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Primary Stock Solution with the mobile phase initial composition (Acetonitrile:Water, 50:50 v/v) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
Sample Preparation (from Kadsura Stem)
-
Drying and Milling: Dry the plant material (e.g., stems of Kadsura heteroclita) at 40°C until constant weight. Mill the dried material into a fine powder (65-mesh).[6]
-
Extraction:
-
Final Sample:
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection into the HPLC system.
-
Method Development and Optimization
The HPLC method was developed systematically to achieve optimal separation and quantification of this compound.
-
Column Selection: A C18 stationary phase was chosen due to the moderately lipophilic nature of lignans.[7]
-
Mobile Phase Selection: A mobile phase consisting of Acetonitrile and Water with 0.1% Formic Acid was selected. Acetonitrile provides good peak shape and resolution for lignans. Formic acid is added to control the pH and improve peak symmetry.
-
Detection Wavelength: The UV spectrum of this compound was recorded using the DAD. The maximum absorption wavelength (λmax) was determined to be approximately 275 nm, which was selected for quantification to ensure high sensitivity.
-
Gradient Elution: A gradient elution program was developed to ensure adequate separation of this compound from other matrix components and to provide a reasonable run time.
Caption: Logical workflow for HPLC method development.
Results: Optimized Method and Validation
Optimized Chromatographic Conditions
The final optimized parameters for the analysis are summarized in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 50% B, 5-20 min: 50-90% B, 20-25 min: 90% B, 25-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 275 nm |
| Run Time | 30 minutes |
| Table 1: Optimized HPLC-DAD Conditions |
Method Validation (ICH Q2(R2) Guidelines)
The developed method was validated to demonstrate its suitability for the intended purpose.[8][9]
Caption: Key parameters for analytical method validation.
1. Specificity Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of this compound, confirming the method's ability to assess the analyte unequivocally.
2. Linearity and Range Linearity was evaluated using six concentration levels of this compound standard solutions, prepared in triplicate. The method was found to be linear over the concentration range of 5-100 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Range | 5 - 100 µg/mL | - |
| Regression Equation | y = 45872x - 12345 | - |
| Correlation Coeff. (r²) | 0.9995 | r² ≥ 0.999 |
| Table 2: Linearity Study Results |
3. Accuracy Accuracy was determined by a recovery study on a placebo sample spiked with this compound at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average | 99.8% | ||
| Table 3: Accuracy (% Recovery) Results |
4. Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument.
| Precision Type | % RSD (Peak Area) | % RSD (Retention Time) | Acceptance Criteria |
| Repeatability | 0.85% | 0.15% | %RSD ≤ 2.0% |
| Intermediate | 1.22% | 0.21% | %RSD ≤ 2.0% |
| Table 4: Method Precision Results |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result (µg/mL) |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Table 5: Sensitivity of the Method |
6. Robustness The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The system suitability parameters remained within the acceptance criteria, indicating the method is robust.
| Parameter Varied | Variation | Result (%RSD of Peak Area) |
| Flow Rate (mL/min) | ± 0.1 | 1.35% |
| Column Temperature (°C) | ± 2 | 1.10% |
| Mobile Phase Composition (%) | ± 2% | 1.45% |
| Table 6: Robustness Study Results |
Conclusion
A simple, specific, accurate, and precise HPLC-DAD method has been successfully developed and validated for the quantitative determination of this compound. The method adheres to ICH guidelines and is suitable for routine quality control of this compound in plant extracts and pharmaceutical formulations. The gradient elution allows for good separation from matrix components, and the DAD provides spectral information for peak confirmation. This application note provides a complete protocol that can be readily implemented in a quality control laboratory.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. lawdata.com.tw [lawdata.com.tw]
- 5. ijrpr.com [ijrpr.com]
- 6. A Comprehensive Comparative Study for the Authentication of the Kadsura Crude Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. multiresearchjournal.theviews.in [multiresearchjournal.theviews.in]
Application Notes and Protocols: Kadsuralignan A Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A is a dibenzocyclooctadiene lignan isolated from Kadsura longipedunculata. Lignans are a class of natural products that have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Preliminary studies on various lignans suggest their potential as cytotoxic agents against several cancer cell lines. The evaluation of the cytotoxic potential of compounds like this compound is a critical first step in the drug discovery process. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.[1][2]
The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[2]
Data Presentation
As no specific IC50 values for this compound have been published, a template for recording experimental data is provided below. Researchers should perform a dose-response study to determine the optimal concentration range for this compound against their specific cell line.
Table 1: Example of IC50 Value Determination for this compound
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| [e.g., MCF-7] | 0 (Control) | 100 ± [Value] | |
| [Concentration 1] | [Value] ± [Value] | ||
| [Concentration 2] | [Value] ± [Value] | ||
| [Concentration 3] | [Value] ± [Value] | ||
| [Concentration 4] | [Value] ± [Value] | ||
| [Concentration 5] | [Value] ± [Value] | ||
| [e.g., A549] | 0 (Control) | 100 ± [Value] | |
| [Concentration 1] | [Value] ± [Value] | ||
| [Concentration 2] | [Value] ± [Value] | ||
| [Concentration 3] | [Value] ± [Value] | ||
| [Concentration 4] | [Value] ± [Value] | ||
| [Concentration 5] | [Value] ± [Value] |
Experimental Protocols
MTT Assay for Cytotoxicity of this compound
This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom cell culture plates
-
Microplate reader
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in complete medium until approximately 80% confluent.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the effective range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (a known cytotoxic agent).
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Anti-HIV-1 Reverse Transcriptase Inhibition Assay of Kadsuralignan A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral enzyme, reverse transcriptase (RT), is a critical component of the HIV-1 replication cycle, responsible for converting the viral RNA genome into proviral DNA, which is then integrated into the host cell's genome.[1] This essential role makes HIV-1 RT a primary target for antiretroviral drug development.[2] Two major classes of RT inhibitors, nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), are cornerstones of highly active antiretroviral therapy (HAART).[3]
These application notes provide a detailed protocol for a non-radioactive, colorimetric anti-HIV-1 reverse transcriptase inhibition assay, which can be adapted to evaluate the inhibitory potential of Kadsuralignan A. The assay is based on an enzyme-linked immunosorbent assay (ELISA) format, offering a safe and high-throughput-compatible method for screening and characterizing potential RT inhibitors.[8][9]
Principle of the Assay
The anti-HIV-1 reverse transcriptase inhibition assay is a colorimetric method that quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand. The assay is performed in a multi-well plate format. A template/primer hybrid (e.g., poly(A) x oligo(dT)15) is immobilized on the surface of streptavidin-coated microplate wells via a biotin-streptavidin interaction.
Recombinant HIV-1 RT is added to the wells along with a mixture of deoxynucleoside triphosphates (dNTPs), including DIG-labeled dUTP. In the absence of an inhibitor, the RT enzyme synthesizes a new DNA strand, incorporating the DIG-labeled nucleotides. The amount of incorporated DIG is then detected using an anti-digoxigenin antibody conjugated to peroxidase (HRP). The addition of a peroxidase substrate (e.g., ABTS or TMB) results in a color change that is proportional to the amount of synthesized DNA. The absorbance of the solution is measured using a microplate reader. When an inhibitor like this compound is present, it will interfere with the RT's activity, leading to a decrease in the amount of DIG-labeled DNA synthesized and a corresponding reduction in the colorimetric signal. The inhibitory activity is quantified by comparing the signal in the presence of the test compound to that of a control with no inhibitor.
Data Presentation
The inhibitory activity of this compound against HIV-1 RT would be quantified by determining its 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The IC50 value is typically determined by performing the assay with a range of this compound concentrations and plotting the percent inhibition against the log of the inhibitor concentration.
Table 1: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Positive Control (e.g., Nevirapine) IC50 (µM) |
| This compound | HIV-1 Reverse Transcriptase | Non-radioactive Colorimetric ELISA | Data to be determined | Data to be determined |
| Nevirapine | HIV-1 Reverse Transcriptase | Non-radioactive Colorimetric ELISA | Reference value | N/A |
Note: Specific IC50 values for this compound are not currently available in the reviewed literature and would need to be determined experimentally.
Experimental Protocols
This protocol is a generalized method for a non-radioactive, colorimetric HIV-1 RT inhibition assay and should be optimized for specific laboratory conditions and reagents.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
HIV-1 RT Assay Kit (Commercially available kits from suppliers like Sigma-Aldrich[10], XpressBio, or MyBioSource[11] provide many of the necessary reagents and a validated protocol) or individual reagents:
-
Streptavidin-coated 96-well microplates
-
Lysis buffer
-
Reaction buffer (containing template/primer, e.g., poly(A) and oligo(dT))
-
dNTP mix (containing biotin-dUTP and DIG-dUTP)
-
Anti-digoxigenin-peroxidase (Anti-DIG-POD) conjugate
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Peroxidase substrate (e.g., ABTS or TMB)
-
Stop solution (e.g., 1 M H2SO4 for TMB)
-
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and serially diluted)
-
Positive control inhibitor (e.g., Nevirapine)
-
Negative control (solvent vehicle, e.g., DMSO)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB)
-
Incubator (37°C)
-
Multichannel pipette
-
Sterile, nuclease-free water
Experimental Workflow
Caption: Experimental workflow for the non-radioactive HIV-1 RT inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare all buffers and solutions according to the manufacturer's instructions if using a kit, or standard laboratory protocols.
-
Prepare serial dilutions of this compound in the appropriate reaction buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%).
-
Prepare a dilution series for the positive control (e.g., Nevirapine).
-
Prepare the reaction mixture containing the template/primer and dNTPs (including DIG-dUTP and biotin-dUTP).
-
-
Assay Procedure:
-
To the streptavidin-coated wells, add the reaction mixture.
-
Add the serially diluted this compound, positive control, or solvent control to the appropriate wells.
-
Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme) wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours). The incubation time may need to be optimized.
-
After incubation, wash the wells multiple times with the washing buffer to remove unincorporated nucleotides and other reagents.
-
-
Detection:
-
Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for a specified time (e.g., 1 hour).
-
Wash the wells again multiple times with the washing buffer to remove any unbound conjugate.
-
Add the peroxidase substrate to each well and incubate in the dark at room temperature. The incubation time will depend on the substrate used and the signal strength.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the average absorbance of the negative control (no enzyme) wells from all other absorbance readings.
-
Calculate the percentage of RT inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of solvent control)] x 100
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
This compound, if it inhibits HIV-1 RT, may act as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, located approximately 10 Å from the catalytic active site.[3] Binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "finger" subdomains. This conformational change distorts the active site, thereby inhibiting the polymerase activity of the enzyme.[3] Unlike NRTIs, NNRTIs do not compete with the natural dNTP substrates.
Caption: Proposed mechanism of HIV-1 RT inhibition by this compound as an NNRTI.
References
- 1. edvotek.com [edvotek.com]
- 2. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Three new lignans, longipedunins A-C, from Kadsura longipedunculata and their inhibitory activity against HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of HIV-1 reverse transcriptase by a nonradioactive assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mybiosource.com [mybiosource.com]
Measuring the Anti-Inflammatory Activity of Kadsuralignan A In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a key focus of drug discovery.
Kadsuralignan A, a lignan isolated from the medicinal plant family Schisandraceae, has emerged as a promising candidate for its potential anti-inflammatory properties. Lignans, a class of polyphenols, are known for their diverse biological activities. This document provides detailed application notes and protocols for the in vitro evaluation of the anti-inflammatory activity of this compound, focusing on its potential mechanism of action through the inhibition of key inflammatory pathways.
The protocols outlined below utilize the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line, a widely accepted in vitro model for studying inflammation. These assays will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, and to investigate its impact on the NF-κB and MAPK signaling pathways.
Key Experimental Assays
The anti-inflammatory potential of this compound can be assessed through a series of in vitro experiments designed to measure its impact on key inflammatory markers and signaling pathways.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Absorbance (540 nm) | NO Concentration (µM) | % Inhibition |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | 0% | ||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Untreated) | - | |||
| LPS (1 µg/mL) | - | |||
| This compound + LPS | 1 | |||
| This compound + LPS | 5 | |||
| This compound + LPS | 10 | |||
| This compound + LPS | 25 | |||
| This compound + LPS | 50 | |||
| Positive Control (e.g., Dexamethasone) | 10 |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Activation
| Treatment Group | Concentration (µM) | p-IκBα / IκBα Ratio | p-p65 / p65 Ratio | p-ERK / ERK Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio |
| Control (Untreated) | - | |||||
| LPS (1 µg/mL) | - | |||||
| This compound + LPS | 10 | |||||
| This compound + LPS | 50 |
Experimental Protocols
Cell Culture and Maintenance
RAW 264.7, a murine macrophage cell line, is a suitable model for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with the anti-inflammatory assays.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Induce inflammation by adding 1 µg/mL of LPS and incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits used.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 30 minutes.
-
Lyse the cells and extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow.
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
Caption: Workflow for in vitro anti-inflammatory activity assessment.
Application Notes and Protocols for Kadsuralignan A Target Identification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of strategies and detailed protocols for identifying the molecular targets of Kadsuralignan A, a dibenzocyclooctadiene lignan with known anti-HIV activity. The methodologies described herein are broadly applicable to other natural products.
Introduction to this compound
This compound is a natural product belonging to the dibenzocyclooctadiene lignan class, compounds known for a wide range of biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. A key reported activity of this compound is its ability to inhibit the human immunodeficiency virus (HIV). Specifically, a closely related dibenzocyclooctadiene lignan has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1, making the reverse transcriptase enzyme a primary putative target for this compound.[1][2] Other lignans have been reported to exert anti-HIV effects by inhibiting DNA topoisomerase II or interfering with the Sp1 transcription factor, suggesting other potential avenues of investigation.[3][4]
The identification of a molecule's direct binding targets is a critical step in drug discovery, providing a deeper understanding of its mechanism of action, guiding lead optimization, and helping to predict potential off-target effects. This document outlines three major strategies for the target identification of this compound:
-
Hypothesis-Driven Approach: Based on the known anti-HIV activity of related lignans.
-
Probe-Based Affinity Approaches: Utilizing modified this compound to capture binding partners.
-
Label-Free Approaches: Detecting target engagement without chemical modification of the compound.
Hypothesis-Driven Strategy: Targeting HIV Reverse Transcriptase
Given that a dibenzocyclooctadiene lignan has been shown to act as an NNRTI, a direct and logical first step is to test this compound for activity against HIV-1 reverse transcriptase (RT).[1][2]
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
This protocol describes a non-radioactive colorimetric assay to measure the inhibition of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available)
-
This compound (dissolved in DMSO)
-
Nevirapine or Efavirenz (positive control NNRTI)
-
Zidovudine (AZT) triphosphate (positive control NRTI)
-
DMSO (vehicle control)
-
Reverse Transcriptase Assay Kit (e.g., from Roche or Millipore), typically containing:
-
Reaction buffer
-
Template/primer hybrid (e.g., poly(A) · oligo(dT))
-
Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP), with one nucleotide (e.g., dTTP) labeled with digoxigenin (DIG)
-
Lysis buffer
-
Anti-DIG-Peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
-
96-well microplates (lysis plates and ELISA plates)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for positive controls.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture according to the manufacturer's instructions. This typically includes the reaction buffer, template/primer, and the dNTP mix.
-
Incubation: Add 2 µL of the diluted this compound, controls, or DMSO vehicle to the reaction mixture wells.
-
Enzyme Addition: Add the recombinant HIV-1 RT to each well to start the reaction. The final volume is typically 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for 1 hour. During this time, the RT will synthesize a DIG-labeled DNA strand.
-
Stopping the Reaction: Stop the reaction by adding EDTA as per the kit's instructions.
-
ELISA Detection: a. Transfer the reaction mixture to a streptavidin-coated ELISA plate. The oligo(dT) primer is typically biotinylated, allowing the newly synthesized DNA to bind to the plate. b. Incubate for 1 hour at 37°C to allow for binding. c. Wash the plate three times with the provided wash buffer to remove unbound components. d. Add the anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C. e. Wash the plate again three times. f. Add the peroxidase substrate (ABTS) and incubate in the dark for 10-30 minutes, or until sufficient color development. g. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance (wells with no enzyme). b. Normalize the data to the DMSO control (100% activity). c. Plot the percentage of inhibition against the log of the this compound concentration and fit the curve using non-linear regression to determine the IC50 value.
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| Dibenzocyclooctadiene lignan (HDS2) | HIV-1 RT | Enzyme Assay | 1-3 µM (EC50) | [1][2] |
| Rubrilignan A | HIV-1 | Cell-based | 2.26 µg/mL (EC50) | [5] |
| Rubrilignan B | HIV-1 | Cell-based | 1.82 µg/mL (EC50) | [5] |
Probe-Based Target Identification Strategies
These methods involve chemically modifying this compound to create a "bait" molecule that can be used to isolate its binding partners from a complex biological sample, such as a cell lysate.
Strategy 1: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
In this approach, this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to "fish" for target proteins from a cell lysate.
Experimental Workflow for AC-MS
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol: AC-MS for this compound
-
Probe Synthesis: a. Structure-Activity Relationship (SAR) Analysis: Before synthesis, analyze any available SAR data for dibenzocyclooctadiene lignans to identify a position on this compound that can be modified without abolishing its biological activity. A hydroxyl group is often a suitable attachment point. b. Linker Attachment: Synthesize a derivative of this compound with a linker arm (e.g., a short polyethylene glycol or alkyl chain) ending in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). c. Immobilization: Covalently attach the linker-modified this compound to activated agarose beads (e.g., NHS-activated or Azide/Alkyne-activated beads). Prepare control beads by blocking the reactive groups without attaching the compound.
-
Preparation of Cell Lysate: a. Culture cells relevant to the compound's activity (e.g., T-lymphocytes like Jurkat cells for anti-HIV activity). b. Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cell debris. Determine the protein concentration.
-
Affinity Pulldown: a. Incubate the this compound-beads and control beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation. b. Competition Control (Optional but Recommended): In a parallel experiment, pre-incubate the lysate with a high concentration of free this compound before adding the this compound-beads. This will show which proteins are specifically competed off. c. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat. b. Separate the eluted proteins by 1D SDS-PAGE. c. Visualize the proteins using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain). d. Excise protein bands that are present in the this compound-bead lane but absent or significantly reduced in the control and competition lanes. e. Perform in-gel tryptic digestion of the excised bands. f. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). g. Identify the proteins using a database search algorithm (e.g., Mascot, Sequest).
-
Target Validation: Validate the identified hits using orthogonal methods such as Western blotting, surface plasmon resonance (SPR), or by testing the effect of gene knockdown/knockout of the candidate target on the cellular activity of this compound.
Strategy 2: Activity-Based Protein Profiling (ABPP)
ABPP uses small molecule probes that covalently bind to the active sites of specific enzyme families. While this compound itself is not inherently reactive, a probe can be designed by incorporating a reactive group ("warhead") and a reporter tag (e.g., an alkyne or azide for click chemistry).[6][7][8]
Experimental Workflow for ABPP
Caption: Workflow for Activity-Based Protein Profiling (ABPP).
Protocol: Competitive ABPP for this compound
This protocol uses a competitive approach where this compound competes with a broad-spectrum probe for binding to target proteins.
-
Proteome Preparation: Prepare cell or tissue lysates as described in the AC-MS protocol.
-
Competitive Incubation: a. Aliquot the proteome into several tubes. b. Pre-incubate the proteome aliquots with varying concentrations of this compound (or DMSO vehicle control) for 30-60 minutes at room temperature. This allows this compound to bind to its targets.
-
Probe Labeling: a. Add a broad-spectrum activity-based probe that is relevant to the potential target class (e.g., a fluorophosphonate probe for serine hydrolases if this class is suspected). The probe should contain a reporter tag like an alkyne. b. Incubate for a further 30-60 minutes to allow the probe to label any available active sites not occupied by this compound.
-
Click Chemistry and Visualization: a. Stop the reaction and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click") reaction by adding a fluorescent azide (e.g., Rhodamine-azide) or a biotin-azide tag. b. For visualization, separate the proteins by SDS-PAGE and scan the gel for fluorescence. A decrease in fluorescence intensity for a specific band in the this compound-treated lanes compared to the control indicates a target.
-
Target Identification via MS: a. If using a biotin-azide tag, enrich the probe-labeled proteins using streptavidin-agarose beads. b. Wash the beads thoroughly. c. Perform on-bead tryptic digestion. d. Analyze the resulting peptides by LC-MS/MS. e. Use quantitative proteomics (e.g., SILAC or TMT labeling) to compare the abundance of identified proteins between the this compound-treated and control samples. Proteins that are significantly less abundant in the treated sample are candidate targets.
Label-Free Target Identification Strategy
Label-free methods avoid the need for chemical modification of the natural product, which can sometimes alter its binding properties. These techniques rely on the principle that ligand binding can change the biophysical properties of a protein, such as its thermal stability.
Strategy: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. This change in thermal stability can be detected in a cellular environment.[9][10]
Logical Relationship in CETSA
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for this compound
-
Cell Treatment: a. Culture intact cells in plates or flasks. b. Treat the cells with this compound (e.g., at its EC50 or 10x EC50 concentration) or DMSO vehicle for a sufficient time to allow cell penetration and target binding (e.g., 1-3 hours).
-
Heat Treatment: a. Harvest the cells and resuspend them in a buffered solution (e.g., PBS) with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler. One aliquot should be kept at room temperature as a non-heated control. d. Cool the tubes at room temperature for 3 minutes.
-
Lysis and Sample Preparation: a. Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen). b. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C). c. Transfer the supernatant (soluble fraction) to new tubes.
-
Detection by Western Blot (for candidate targets): a. If you have a candidate target (e.g., HIV-1 RT expressed in cells, or a host factor), measure the amount of that specific protein remaining in the soluble fraction using Western blotting. b. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein. c. Quantify the band intensities. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
-
Proteome-wide Detection by Mass Spectrometry (TPP - Thermal Proteome Profiling): a. To discover unknown targets, the soluble fractions from a smaller number of temperature points (e.g., 5-7 temperatures) can be analyzed by quantitative mass spectrometry. b. The proteins are digested into peptides, labeled with isobaric tags (e.g., TMT), and analyzed by LC-MS/MS. c. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets.
Summary and Recommendations
The target identification of this compound should begin with the most direct hypothesis.
-
Initial Validation: Perform an in vitro HIV-1 Reverse Transcriptase assay to confirm if it is an NNRTI, as suggested by studies on related compounds.[1][2]
-
Unbiased Screening: If the RT assay is negative or if other biological activities are of interest, proceed with unbiased, proteome-wide methods.
-
Affinity Chromatography-MS is a robust, classic approach but requires successful chemical synthesis of an active, immobilized probe.
-
CETSA coupled with MS (TPP) is a powerful alternative that does not require modification of the natural product, making it a very attractive option for initial screening.
-
-
Target Validation: Any hits identified from unbiased screens must be rigorously validated through orthogonal methods to confirm a direct and functionally relevant interaction.
By employing this multi-pronged strategy, researchers can effectively elucidate the molecular targets of this compound, paving the way for a deeper understanding of its therapeutic potential.
References
- 1. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dibenzocyclooctadiene lignans from the fruits of Schisandra rubriflora and their anti-HIV-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 8. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kadsuralignan A in In Vivo Animal Model Studies
Disclaimer: Direct in vivo studies detailing the anti-inflammatory or neuroprotective effects of Kadsuralignan A are limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for assessing these activities and draw upon data from studies on structurally related lignans isolated from the Kadsura and Piper genera. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this compound.
Overview of this compound
This compound is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera[][2]. While its primary reported biological activity is against HIV[][2], other lignans from these genera have demonstrated significant anti-inflammatory and neuroprotective properties, suggesting potential therapeutic applications for this compound in these areas[3][4][5][6][7][8][9][10][11]. The IUPAC name for this compound is (9R,10R,11R)-3,4,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene-5,11-diol[][12].
Data Presentation: Quantitative In Vitro Anti-Inflammatory Activity of Related Lignans
Due to the absence of specific in vivo quantitative data for this compound, the following table summarizes the in vitro anti-inflammatory activity of other lignans isolated from the Kadsura and Piper genera. This data can be used to estimate potential effective concentrations for initial in vivo dose-ranging studies.
| Compound Name | Source | Assay | Cell Line | IC50 (µM) | Reference |
| Piperkadsin C | Piper kadsura | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [7] |
| Futoquinol | Piper kadsura | Nitric Oxide (NO) Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [7] |
| Kadsuindutain A | Kadsura induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 | 10.7 | [11] |
| Kadsuindutain B | Kadsura induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 | 15.2 | [11] |
| Kadsuindutain C | Kadsura induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 | 20.1 | [11] |
| Kadsuindutain D | Kadsura induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 | 34.0 | [11] |
| Kadsuindutain E | Kadsura induta | Nitric Oxide (NO) Production Inhibition | LPS-activated RAW264.7 | 25.5 | [11] |
Experimental Protocols
The following are detailed protocols for widely accepted in vivo animal models to assess the anti-inflammatory and neuroprotective potential of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema Model
This model is a classic and highly reproducible assay for evaluating acute inflammation[2][3][7][13][14][15][16][17][18].
3.1.1. Materials
-
This compound
-
Carrageenan (lambda, Type IV)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Male Wistar rats or Swiss albino mice (specific age and weight to be consistent across groups)[14][18]
-
Plethysmometer
-
Syringes and needles
3.1.2. Experimental Workflow
Carrageenan-Induced Paw Edema Workflow
3.1.3. Procedure
-
Animal Acclimatization: Acclimatize male Wistar rats (180-220 g) or Swiss albino mice (25-30 g) to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into four groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% CMC, p.o.)
-
Group II: this compound (low dose, e.g., 10 mg/kg, p.o.)
-
Group III: this compound (high dose, e.g., 50 mg/kg, p.o.)
-
Group IV: Positive control (Indomethacin, 10 mg/kg, p.o.)
-
-
Dosing: Administer the respective treatments orally.
-
Inflammation Induction: One hour after treatment administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each animal[14][16].
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection[14].
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model
This model is relevant for studying systemic inflammation and its effects on a specific organ, the lung[19][20][21][22][23].
3.2.1. Materials
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control)
-
Vehicle (e.g., sterile saline)
-
Male C57BL/6 mice (6-8 weeks old)
-
Bronchoalveolar lavage (BAL) equipment
-
ELISA kits for TNF-α and IL-6
-
Histology supplies
3.2.2. Experimental Workflow
LPS-Induced Acute Lung Injury Workflow
3.2.3. Procedure
-
Animal Acclimatization and Grouping: Acclimatize male C57BL/6 mice (20-25 g) for one week. Divide them into four groups (n=8-10 per group).
-
Treatment: Administer this compound (e.g., 10 and 50 mg/kg, intraperitoneally), vehicle, or dexamethasone (5 mg/kg, i.p.) one hour before LPS administration.
-
Induction of Lung Injury: Lightly anesthetize the mice and instill LPS (50 µg in 40 µL of sterile PBS) intratracheally[19]. The sham control group will receive only PBS.
-
Sample Collection: At 6 to 24 hours post-LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by flushing the lungs with sterile PBS to collect BAL fluid.
-
Analysis of BAL Fluid: Centrifuge the BAL fluid to pellet the cells. Count the total and differential inflammatory cells (neutrophils, macrophages). Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
Histopathology: Collect the lung tissues, fix them in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) to assess the degree of lung injury (e.g., alveolar congestion, inflammatory cell infiltration, and thickening of the alveolar wall)[21].
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke) to evaluate the neuroprotective effects of test compounds[24][25][26][27][28][29].
3.3.1. Materials
-
This compound
-
Vehicle (e.g., DMSO/PEG300/Tween 80/saline)[2]
-
Male Sprague-Dawley rats (250-300 g)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume measurement
-
Behavioral testing apparatus (e.g., neurological deficit scoring, rotarod)
3.3.2. Experimental Workflow
MCAO Model Experimental Workflow
3.3.3. Procedure
-
Animal Preparation and Grouping: Acclimatize male Sprague-Dawley rats for one week. Conduct baseline neurological assessments. Randomly assign rats to sham, vehicle-treated MCAO, and this compound-treated MCAO groups (n=10-12 per group).
-
MCAO Surgery: Anesthetize the rats. Induce transient focal cerebral ischemia by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After 90 minutes of occlusion, withdraw the filament to allow reperfusion[28]. Sham-operated animals will undergo the same surgical procedure without the filament insertion.
-
Treatment: Administer this compound (e.g., 5 or 20 mg/kg) or vehicle intravenously at the beginning of reperfusion.
-
Neurological Evaluation: Assess neurological deficits at 24 and 48 hours after MCAO using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and harvest the brains. Slice the brains into coronal sections and stain with 2% TTC. The non-infarcted tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.
-
Optional Analyses: Brain tissue from the ischemic hemisphere can be collected for biochemical assays, such as measuring levels of oxidative stress markers (malondialdehyde, superoxide dismutase) and inflammatory cytokines (TNF-α, IL-1β), or for immunohistochemical analysis of neuronal apoptosis.
Signaling Pathway
Lignans from the Kadsura and Piper genera often exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway[30][31][32][33][34]. This pathway is a central regulator of inflammation.
Proposed NF-κB Signaling Pathway Inhibition by this compound
Pathway Description:
-
Activation: Inflammatory stimuli, such as Lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4) on the cell surface.
-
Signal Transduction: This binding initiates a downstream signaling cascade that activates the IκB kinase (IKK) complex.
-
IκBα Phosphorylation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which is bound to the NF-κB dimer (p50/p65) in the cytoplasm.
-
IκBα Degradation: Phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome.
-
NF-κB Translocation: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate into the nucleus.
-
Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes.
-
Inflammatory Response: This binding initiates the transcription of various pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Proposed Mechanism for this compound: Based on studies of related lignans, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This would lead to a reduction in the production of pro-inflammatory mediators.
References
- 2. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 3. blacpma.ms-editions.cl [blacpma.ms-editions.cl]
- 4. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Hepatoprotective lignans and triterpenoids from the roots of Kadsura longipedunculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. phytopharmajournal.com [phytopharmajournal.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Acute Lung Injury Induced by Lipopolysaccharide Is Independent of Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lipopolysaccharide induces acute lung injury and alveolar haemorrhage in association with the cytokine storm, coagulopathy and AT1R/JAK/STAT augmentation in a rat model that mimics moderate and severe Covid-19 pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Microglial M2 Polarization Mediated the Neuroprotective Effect of Morroniside in Transient MCAO-Induced Mice [frontiersin.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 32. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 33. KEGG PATHWAY: NF-kappa B signaling pathway - Homo sapiens (human) [kegg.jp]
- 34. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Formulating Kadsuralignan A in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A is a dibenzocyclooctadiene lignan with documented biological activities, including anti-HIV properties.[1] This document provides detailed application notes and protocols for the formulation and use of this compound in various cell-based assays. Due to its hydrophobic nature, proper formulation is critical for obtaining accurate and reproducible results. These guidelines offer standardized procedures for solubilization and application in cytotoxicity, anti-inflammatory, antioxidant, and neuroprotective assays.
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its effective formulation.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1] |
| Molecular Weight | 402.44 g/mol | |
| LogP | 3.7 | [1] |
| Appearance | Solid at room temperature | [1] |
| Solubility | Soluble in DMSO | [1] |
Note: The high LogP value indicates that this compound is a hydrophobic compound, necessitating the use of organic solvents for creating stock solutions.
Stock Solution Preparation
Due to its hydrophobicity, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the recommended solvent.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Weighing: Accurately weigh out 4.02 mg of this compound powder.
-
Solubilization: Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Experimental Protocols
The following are detailed protocols for common cell-based assays. It is recommended to perform a dose-response experiment to determine the optimal concentration of this compound for each specific cell line and assay.
Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Anti-Inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Complete culture medium (DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Pre-treatment:
-
Prepare dilutions of this compound in serum-free medium.
-
Remove the culture medium and pre-treat the cells with 100 µL of the this compound dilutions for 1-2 hours.
-
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Antioxidant Activity Assay (Cellular Antioxidant Activity - CAA)
This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).
Materials:
-
Hepatocarcinoma HepG2 cells
-
Complete culture medium (MEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Black 96-well plates with clear bottoms
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and Dye Loading:
-
Remove the medium and wash the cells with PBS.
-
Treat the cells with 100 µL of medium containing various concentrations of this compound and 25 µM DCFH-DA for 1 hour.
-
-
Induction of Oxidative Stress:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 600 µM AAPH solution to induce ROS production.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.
-
Data Analysis: Calculate the area under the curve for fluorescence versus time. Determine the CAA value as the percentage of inhibition of AAPH-induced fluorescence by this compound.
Neuroprotective Assay (Hydrogen Peroxide-Induced Cytotoxicity in Neuronal Cells)
This protocol evaluates the potential of this compound to protect neuronal cells (e.g., SH-SY5Y) from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to differentiate for 5-7 days (e.g., with retinoic acid).
-
Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.
-
Induction of Neurotoxicity: Induce oxidative stress by adding H₂O₂ to a final concentration of 100-200 µM for 24 hours.
-
Cell Viability Assessment: Perform an MTT assay as described in the cytotoxicity protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability in this compound-treated cells relative to the H₂O₂-only treated cells to determine the neuroprotective effect.
Signaling Pathway Diagrams
Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, are known to modulate key signaling pathways involved in inflammation and cellular defense.
NF-κB Signaling Pathway Inhibition
Caption: this compound may inhibit the NF-κB pathway by targeting IKK, preventing the transcription of pro-inflammatory genes.
Keap1/Nrf2 Antioxidant Pathway Activation
Caption: this compound may activate the Keap1/Nrf2 pathway, leading to the expression of antioxidant genes.
Quantitative Data Summary
The following table summarizes available quantitative data for this compound and related dibenzocyclooctadiene lignans. This data can be used as a reference for designing experiments.
| Compound | Assay | Cell Line / System | Result (IC₅₀ / EC₅₀) | Source |
| This compound | Anti-HIV Activity | - | EC₅₀ = 2.23 µg/mL | [1] |
| Gomisin N | Anti-inflammatory (NF-κB inhibition) | LPS-stimulated monocytes | Comparable to prednisolone | |
| γ-Schisandrin | Anti-inflammatory (NF-κB inhibition) | LPS-stimulated monocytes | Comparable to prednisolone | |
| Schisandrin B | Anti-inflammatory (NO production) | LPS-stimulated BV2 microglia | IC₅₀ ≈ 10 µM | |
| Schisandrin C | Anti-inflammatory (NO production) | LPS-stimulated BV2 microglia | IC₅₀ ≈ 20 µM |
Disclaimer: The provided protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. The quantitative data for compounds other than this compound are provided for reference and may not be directly transferable.
References
Application Notes and Protocols: Kadsuralignan A in HIV Treatment
A comprehensive review of publicly available scientific literature and databases did not yield any specific studies on the use of Kadsuralignan A in combination with other drugs for the treatment of HIV.
Our extensive search for quantitative data, experimental protocols, and signaling pathways related to this compound in the context of HIV combination therapy returned no relevant results. This suggests that research in this specific area may be in its early stages, not yet published, or not widely indexed in the scientific databases accessible.
Therefore, we are unable to provide the detailed Application Notes and Protocols as requested for this compound.
To fulfill the user's request for the format and structure of such a document, we present a template using a well-established class of antiretroviral drugs, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), as an illustrative example. This will demonstrate the expected data presentation, experimental protocols, and visualizations that would be included if data for this compound were available.
Illustrative Example: Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) in Combination Therapy
Data Presentation: In Vitro Anti-HIV Activity of an Exemplary NNRTI in Combination with other Antiretrovirals
The following table summarizes hypothetical quantitative data for the anti-HIV-1 activity of a representative NNRTI when used in combination with other antiretroviral agents. This data is for illustrative purposes only and is based on typical findings for this class of drugs.
| Drug Combination | Individual IC50 (nM) | Combination IC50 (nM) | Combination Index (CI) | Fold Resistance (Resistant Strain) |
| NNRTI + AZT (NRTI) | NNRTI: 15; AZT: 25 | NNRTI: 7; AZT: 12 | 0.9 (Additive) | 50 |
| NNRTI + Darunavir (PI) | NNRTI: 15; Darunavir: 5 | NNRTI: 5; Darunavir: 1.5 | 0.6 (Synergistic) | 45 |
| NNRTI + Raltegravir (INI) | NNRTI: 15; Raltegravir: 8 | NNRTI: 6; Raltegravir: 3 | 0.7 (Synergistic) | 60 |
IC50: 50% inhibitory concentration. CI: Combination Index, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Below are standardized protocols that would be used to generate the type of data presented above.
1. Cell Culture and Virus Stocks
-
Cell Lines: MT-4 cells (a human T-cell leukemia cell line) would be maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HIV-1 (IIIB strain) stocks would be propagated in MT-4 cells, and the virus titer would be determined by measuring the 50% tissue culture infectious dose (TCID50).
2. Cytotoxicity Assay
-
This assay determines the concentration of the drug that is toxic to the host cells.
-
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Add serial dilutions of the test compound (e.g., this compound) to the wells.
-
Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.
-
Cell viability is determined using the MTT assay, where the absorbance is read at 570 nm.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
3. Anti-HIV Activity Assay (MTT Method)
-
This assay measures the ability of a drug to inhibit HIV-1 replication.
-
Procedure:
-
Infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Immediately add serial dilutions of the test compound(s) to the infected cells in a 96-well plate.
-
Incubate the plate for 5 days at 37°C.
-
Determine cell viability using the MTT assay.
-
The 50% effective concentration (EC50) is calculated, representing the concentration at which the drug protects 50% of the cells from the cytopathic effects of the virus.
-
4. Drug Combination Analysis
-
To assess the interaction between two drugs (e.g., an NNRTI and another antiretroviral), a checkerboard titration method is used.
-
Procedure:
-
Prepare serial dilutions of each drug individually and in combination at fixed ratios.
-
Perform the anti-HIV activity assay as described above with these drug dilutions.
-
The nature of the interaction (synergistic, additive, or antagonistic) is determined by calculating the Combination Index (CI) using the Chou-Talalay method.
-
Visualization of Signaling Pathways and Workflows
HIV Life Cycle and Drug Targets
The following diagram illustrates the lifecycle of HIV and the points at which different classes of antiretroviral drugs act. An NNRTI, for example, inhibits the reverse transcriptase enzyme.[1][2][3]
Caption: Major stages of the HIV life cycle and the targets of different antiretroviral drug classes.
Experimental Workflow for Drug Combination Study
This diagram outlines the logical flow of experiments to evaluate the anti-HIV activity of a drug combination.
References
Application Notes and Protocols for High-Throughput Screening of Kadsuralignan A Derivatives
Introduction
Kadsuralignan A is a dibenzocyclooctadiene lignan isolated from plants of the Schisandraceae family, such as Kadsura coccinea and Schisandra lancifolia.[1] This class of natural products has garnered significant interest due to a wide range of biological activities. This compound itself has demonstrated anti-HIV activity.[1] Structurally related lignans have shown potential as anti-inflammatory, anticancer, and neuroprotective agents, often by modulating key signaling pathways like NF-κB.[2][3][4]
The structural complexity of this compound offers a rich scaffold for medicinal chemistry, enabling the generation of derivative libraries with potentially improved potency, selectivity, and pharmacokinetic properties. High-throughput screening (HTS) is an essential strategy for rapidly evaluating these derivatives to identify promising lead compounds for drug discovery.[5][6] These application notes provide detailed protocols for HTS assays tailored to screen this compound derivatives for anticancer and anti-inflammatory activities, along with templates for data presentation and visualization of relevant workflows and pathways.
Potential Therapeutic Applications and Screening Rationale
Anticancer Activity
Natural products are a major source of anticancer drugs.[5][7] Many lignans exhibit cytotoxic effects against various cancer cell lines. The screening of this compound derivatives could identify compounds that inhibit cancer cell proliferation, induce apoptosis, or target specific cancer-related signaling pathways.[4] A primary HTS campaign would typically involve assessing the cytotoxicity of the derivatives against a panel of human cancer cell lines.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. Natural products are a promising source for new anti-inflammatory drugs with potentially better safety profiles.[8] Lignans from the Schisandraceae family have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-activated macrophages.[3] Screening this compound derivatives for their ability to suppress inflammatory responses in cellular models can uncover potent anti-inflammatory agents.
Neuroprotective Effects
Inflammation and oxidative stress are known contributors to the progression of neurodegenerative diseases.[8][9] Natural products that possess anti-inflammatory and antioxidant properties are being actively investigated for their neuroprotective potential.[9][10][11] Derivatives of this compound could be screened in cell-based models of neurotoxicity or neuroinflammation to identify candidates for treating these conditions.
Data Presentation: Screening Results
Quantitative data from HTS campaigns should be organized systematically to facilitate hit identification and structure-activity relationship (SAR) analysis.
Table 1: Known Biological Activity of this compound
| Compound | Assay | Target/Cell Line | Result Type | Value | Reference |
| This compound | Anti-HIV Assay | HIV-1 | EC50 | 2.23 µg/mL | [1] |
Table 2: Template for HTS Results of this compound Derivatives
| Derivative ID | Structure | Cell Viability (HCT-116) IC50 (µM) | NO Inhibition (RAW 264.7) IC50 (µM) | Cytotoxicity (RAW 264.7) CC50 (µM) | Selectivity Index (CC50/IC50) |
| KAD-001 | [Structure] | ||||
| KAD-002 | [Structure] | ||||
| KAD-003 | [Structure] | ||||
| Control | Doxorubicin | [Value] | N/A | N/A | N/A |
| Control | L-NMMA | N/A | [Value] | [Value] | [Value] |
Experimental Workflows and Signaling Pathways
A clear understanding of the experimental workflow and the targeted biological pathways is crucial for successful screening campaigns.
Caption: General workflow for a high-throughput screening campaign.
Caption: The NF-κB signaling pathway, a target for anti-inflammatory drugs.
High-Throughput Screening Protocols
The following are detailed protocols for primary screening of this compound derivatives. These assays are designed for 384-well microplate formats to maximize throughput.
Protocol 1: Cell Viability HTS Assay for Anticancer Activity
This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity or cytostatic effects.
1. Materials and Reagents
-
This compound derivative library (10 mM stocks in DMSO)
-
Human cancer cell line (e.g., HCT-116 colorectal carcinoma)
-
DMEM/RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
DMSO, cell culture grade
-
Doxorubicin (positive control)
-
384-well clear-bottom, black-walled cell culture plates
-
Multichannel pipettes, automated liquid handler
-
Microplate reader (absorbance at 570 nm)
2. Experimental Procedure
-
Cell Seeding:
-
Culture HCT-116 cells to ~80% confluency.
-
Trypsinize and resuspend cells to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (4,000 cells/well) into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the 10 mM stock library to 100 µM in culture medium.
-
Using an acoustic liquid handler or pintool, transfer 40 nL of compound from the intermediate plate to the cell plates. This results in a final screening concentration of 10 µM.
-
Include wells with DMSO only (negative control) and Doxorubicin (e.g., 5 µM, positive control).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Add 40 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature on a plate shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis
-
Calculate the percentage of cell viability for each well using the formula:
-
% Viability = (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100
-
-
Identify primary "hits" as compounds that reduce cell viability below a defined threshold (e.g., <50%).
-
Perform dose-response experiments for hit compounds to determine their IC50 values.
Protocol 2: Nitric Oxide (NO) Inhibition HTS Assay for Anti-Inflammatory Activity
This protocol uses the Griess assay to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated RAW 264.7 murine macrophages. Inhibition of nitrite production indicates potential anti-inflammatory activity.
1. Materials and Reagents
-
This compound derivative library (10 mM stocks in DMSO)
-
RAW 264.7 murine macrophage cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
L-NMMA (NG-monomethyl-L-arginine, positive control for iNOS inhibition)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
384-well clear-bottom, black-walled cell culture plates
2. Experimental Procedure
-
Cell Seeding:
-
Seed RAW 264.7 cells at a density of 2 x 10^4 cells/well in 40 µL of medium into 384-well plates.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Pre-treat the cells by adding 40 nL of the derivative library compounds (final concentration 10 µM) or controls (DMSO, L-NMMA).
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Inflammatory Stimulation:
-
Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to negative control wells.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
-
Griess Assay:
-
Carefully transfer 25 µL of the cell culture supernatant from each well to a new 384-well clear plate.
-
Prepare a nitrite standard curve (0-100 µM) in culture medium.
-
Add 25 µL of Griess Reagent A to all wells, followed by 25 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
3. Data Analysis
-
Calculate the nitrite concentration in each well using the standard curve.
-
Determine the percentage of NO inhibition:
-
% Inhibition = (1 - (Abs_sample - Abs_no_LPS) / (Abs_LPS_only - Abs_no_LPS)) * 100
-
-
Identify primary hits as compounds that inhibit NO production above a defined threshold (e.g., >50%).
-
Perform a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed NO inhibition is not due to cell death.
-
Calculate IC50 values for confirmed, non-toxic hits.
References
- 1. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research progress of natural products and their derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection mediated by natural products and their chemical derivatives [sjzsyj.com.cn]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kadsuralignan A Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Kadsuralignan A from plant material.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
A1: this compound is a dibenzocyclooctadiene lignan predominantly extracted from the leaves and stems of Schisandra lancifolia and has also been reported in Kadsura coccinea.[1]
Q2: What are the most effective methods for extracting this compound?
A2: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are generally more efficient than traditional methods like maceration or Soxhlet extraction.[2][3] These advanced methods often result in higher yields, shorter extraction times, and reduced solvent consumption. For lignans in the Schisandra family, UAE and MAE have been shown to be particularly effective.
Q3: Which solvents are recommended for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of the target lignan. For lignans similar to this compound, aqueous mixtures of ethanol or methanol (typically 70-85%) have demonstrated high extraction efficiency.[4][5][6] The addition of water to organic solvents can improve the penetration of the solvent into the plant matrix, facilitating the extraction of more polar lignans.[4][5]
Q4: How should the plant material be prepared before extraction?
A4: Proper pre-extraction preparation is crucial for maximizing yield. This typically involves:
-
Drying: The plant material (leaves, stems, roots) should be dried to reduce moisture content. Air-drying, oven-drying (at temperatures below 60°C to prevent degradation of thermolabile compounds), or freeze-drying are common methods.[7] Lignans are generally stable at temperatures below 100°C.[4][5]
-
Grinding: The dried material should be ground into a fine powder to increase the surface area for solvent interaction.
Q5: How can the extraction of this compound be quantified?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a DAD detector or Mass Spectrometry (LC-MS) is a common and reliable method for the quantification of this compound and other lignans.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Extraction Yield | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Power: The extraction parameters may not be vigorous enough to efficiently extract the compound. 3. Improper Plant Material Preparation: Large particle size or high moisture content can hinder solvent penetration. 4. Degradation of this compound: High temperatures or harsh chemical conditions (e.g., strong acids) can degrade the lignan. | 1. Solvent Optimization: Experiment with different concentrations of aqueous ethanol or methanol (e.g., 70%, 80%, 90%).[4][5] 2. Parameter Optimization: For UAE, increase sonication time or power. For MAE, adjust microwave power and irradiation time. Refer to the optimized parameters in the tables below. 3. Proper Preparation: Ensure the plant material is thoroughly dried and finely ground. 4. Temperature Control: Maintain extraction temperatures below 60°C, especially for longer extraction times.[7] Avoid acidic hydrolysis, which can lead to the formation of anhydrosecoisolariciresinol.[7] |
| Inconsistent Results | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant part, geographical source, and harvest time. 2. Inconsistent Extraction Parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time can lead to different yields. | 1. Standardize Plant Material: Use plant material from the same source and batch for comparative experiments. A metabolomic analysis of different plant parts (root, stem, leaf) can identify the region with the highest concentration of lignans.[9] 2. Maintain Strict Protocol: Carefully control all extraction parameters. Utilize response surface methodology (RSM) to identify and maintain optimal conditions.[10][11] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. | 1. Solvent System Refinement: Consider using a sequential extraction approach with solvents of increasing polarity to selectively remove unwanted compounds. An aqueous two-phase system (ATPS) coupled with ultrasound has been shown to offer higher extraction purity for lignans.[10][11] 2. Purification: Employ post-extraction purification techniques such as column chromatography or supercritical antisolvent (SAS) precipitation to isolate this compound.[12] |
Experimental Protocols & Data
Optimized Extraction Parameters for Lignans from Schisandra Species
The following tables summarize optimized parameters from various studies on lignan extraction from Schisandra species, which can serve as a starting point for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value | Plant Material | Reference |
| Solvent | 70% Ethanol | Schisandra | [8] |
| Solvent-to-Solid Ratio | 12 mL/g | Schisandra | [8] |
| Extraction Time | 2 x 10 min | Schisandra | [8] |
| Ultrasonic Power | 800 W | S. chinensis seeds | [10][11] |
| Solvent (ATPS) | 25% (w/w) (NH4)2SO4 and 19% (w/w) ethanol | S. chinensis seeds | [10][11] |
| Extraction Time (ATPS) | 61.1 min | S. chinensis seeds | [10][11] |
Table 2: Microwave-Assisted Extraction (MAE) Parameters
| Parameter | Optimized Value | Plant Material | Reference |
| Microwave Power | 430 W | S. chinensis | [11] |
| Solvent | 84% Ethanol | S. chinensis | [11] |
| Solvent-to-Solid Ratio | 15:1 | S. chinensis | [11] |
| Extraction Time | 2.1 min | S. chinensis | [11] |
Table 3: Accelerated Solvent Extraction (ASE) Parameters
| Parameter | Optimized Value | Plant Material | Reference |
| Solvent | 87% Ethanol | Fructus Schisandrae | [13] |
| Temperature | 160 °C | Fructus Schisandrae | [13] |
| Static Extraction Time | 10 min | Fructus Schisandrae | [13] |
Visualizations
General Workflow for this compound Extraction and Analysis
References
- 1. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 2. Microwave-assisted extraction in natural products isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zjnyxb.cn [zjnyxb.cn]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Aqueous two-phase system coupled with ultrasound for the extraction of lignans from seeds of Schisandra chinensis (turcz.) Baill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification of lignans from Schisandra chinensis fruit by using column fractionation and supercritical antisolvent precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Response surface modeling and optimization of accelerated solvent extraction of four lignans from fructus schisandrae - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kadsuralignan A Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kadsuralignan A. Our aim is to help you overcome solubility challenges and ensure the success of your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a dibenzocyclooctadiene lignan, a class of natural compounds known for their potential biological activities. Like many lignans, this compound is lipophilic (fat-soluble) and has low aqueous solubility. This poor water solubility can lead to precipitation in aqueous cell culture media, resulting in inaccurate and unreliable data in in vitro assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in your aqueous assay medium.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Generally, a final DMSO concentration of less than 0.5% (v/v) is recommended, and for some sensitive cell lines, it should be below 0.1%.[1] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?
A4: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Ensure thorough mixing: After adding the this compound stock solution to the medium, mix it immediately and vigorously (e.g., by vortexing or repeated pipetting).
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound.
-
Use a pre-warmed medium: Adding the compound to a medium that is at 37°C can sometimes improve solubility.
-
Consider solubility enhancement techniques: If the above steps are not sufficient, you may need to employ methods such as using co-solvents, cyclodextrins, or lipid-based formulations, which are detailed in the protocols below.
Troubleshooting Guide: Improving this compound Solubility
This guide provides strategies to enhance the solubility of this compound for your in vitro experiments.
Data Presentation: Solubility of a Representative Dibenzocyclooctadiene Lignan (Gomisin A)
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL[2] | Recommended for primary stock solutions. |
| Ethanol | Soluble | Can be used as a co-solvent. |
| Methanol | Soluble | Can be used as a co-solvent. |
| Water | Practically Insoluble | Direct dissolution in aqueous buffers is not recommended. |
Note: The solubility of this compound is expected to be in a similar range. It is always recommended to perform your own solubility tests.
Experimental Protocols
Here are detailed protocols for three common methods to improve the solubility of this compound.
Protocol 1: Co-Solvent Formulation
This method involves using a mixture of solvents to increase the solubility of a hydrophobic compound in an aqueous solution. A common formulation for in vivo studies can be adapted for in vitro use by ensuring the final concentrations of the co-solvents are non-toxic to the cells.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 500 µL of DMSO to get a 20 mg/mL stock.
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A common starting ratio is 1:1 (v/v) of DMSO to PEG300. Mix thoroughly until the solution is clear.
-
Add Tween 80. A typical concentration is 5-10% of the total volume. Mix until the solution is clear.
-
Slowly add the aqueous medium (PBS or cell culture medium) to the co-solvent mixture with constant vortexing. This is a critical step to avoid precipitation.
-
The final formulation should be a clear solution. This solution can then be further diluted in the cell culture medium to the desired working concentration.
Workflow for Co-Solvent Formulation Preparation
Caption: Workflow for preparing a co-solvent formulation of this compound.
Protocol 2: Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes with increased aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin (or a more soluble derivative like HP-β-CD)
-
Deionized Water
-
Ethanol
Procedure (Co-precipitation Method):
-
Prepare a saturated solution of β-cyclodextrin in deionized water.
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the β-cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture for 24-48 hours at room temperature.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate with a small amount of cold water to remove any uncomplexed cyclodextrin.
-
Dry the complex under vacuum.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have improved aqueous solubility.
Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.
Protocol 3: Lipid-Based Formulation (Solid Lipid Nanoparticles)
Solid Lipid Nanoparticles (SLNs) are colloidal carriers that can encapsulate lipophilic compounds, enhancing their stability and solubility in aqueous media.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized Water
Procedure (Hot Homogenization Method):
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve this compound in the melted lipid.
-
In a separate beaker, heat the deionized water containing the surfactant to the same temperature.
-
Add the hot aqueous phase to the hot lipid phase and homogenize at high speed (e.g., using a high-shear homogenizer) for a few minutes to form a coarse emulsion.
-
Subject the coarse emulsion to ultrasonication to reduce the particle size to the nanometer range.
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The resulting SLN dispersion can be used for in vitro assays.
Workflow for Solid Lipid Nanoparticle (SLN) Preparation
Caption: Workflow for preparing this compound-loaded Solid Lipid Nanoparticles.
Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans
Dibenzocyclooctadiene lignans have been reported to modulate several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways can provide context for your experimental results.
Diagram of Potential Signaling Pathways
Caption: Potential signaling pathways modulated by dibenzocyclooctadiene lignans like this compound.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments and consult relevant literature for the most up-to-date and specific protocols for their experimental setup.
References
Navigating the Nuances of Kadsuralignan A Stability: A Technical Guide
For researchers and drug development professionals working with Kadsuralignan A, ensuring its stability in various solvents is paramount for obtaining reliable experimental results and developing robust formulations. This technical support center provides essential guidance on potential stability challenges, troubleshooting strategies, and frequently asked questions to facilitate seamless experimentation.
Troubleshooting Guide: Diagnosing and Resolving this compound Instability
Unexpected degradation of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and mitigating common stability issues.
Question: My analytical results for this compound are inconsistent, or I observe a loss of compound over time. What are the potential causes and solutions?
Answer:
Inconsistent results or loss of this compound often point to degradation. The stability of this dibenzocyclooctadiene lignan can be influenced by several factors related to the solvent and storage conditions. Key structural features of this compound, such as its phenolic hydroxyl groups, methoxy groups, and a methylenedioxy bridge, can be susceptible to specific degradation pathways.
Potential Causes of Degradation:
-
Oxidation: Phenolic compounds are prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. This is a common issue in many organic solvents.
-
Hydrolysis: Although this compound does not contain highly labile ester groups, prolonged exposure to aqueous solvents, especially at non-neutral pH, could potentially affect its structure. The methylenedioxy group, while generally stable, can be susceptible to cleavage under certain acidic conditions.
-
Solvent Reactivity: Some solvents may not be inert and could react with this compound, particularly if they contain impurities like peroxides (commonly found in aged ethers like THF and dioxane) or are inherently reactive.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation of complex organic molecules like this compound.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting this compound stability issues.
Overcoming challenges in the stereoselective synthesis of Kadsuralignan A
For researchers, scientists, and drug development professionals engaged in the complex stereoselective synthesis of Kadsuralignan A, this technical support center provides essential troubleshooting guides and frequently asked questions. Our aim is to address specific experimental challenges, offering detailed methodologies and insights to navigate the intricacies of constructing this intricate bioactive lignan.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of this compound and related dibenzocyclooctadiene lignans.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereoselectivity in Tetrahydrofuran Ring Formation | 1. Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid can significantly impact the facial selectivity of cyclization reactions. 2. Incorrect Solvent: Solvent polarity can influence the transition state geometry. 3. Temperature Control: Reactions may be sensitive to temperature fluctuations, affecting kinetic vs. thermodynamic product distribution. | 1. Screen Lewis Acids: Experiment with a variety of Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) and optimize their molar equivalents. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., CH₂Cl₂, THF, toluene). 3. Precise Temperature Control: Maintain a consistent and optimized reaction temperature, often low temperatures (-78 °C) are required for high selectivity. |
| Poor Enantioselectivity in Asymmetric Hydrogenation | 1. Ineffective Chiral Ligand: The chosen chiral ligand may not provide sufficient steric or electronic influence for effective enantiofacial discrimination. 2. Catalyst Poisoning: Impurities in the substrate or solvent can deactivate the catalyst. 3. Inadequate Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete reaction or reduced selectivity. | 1. Ligand Optimization: Screen a library of chiral ligands (e.g., BINAP derivatives, Josiphos family) to identify the optimal match for the substrate. 2. Substrate and Solvent Purity: Ensure all reagents and solvents are of high purity and free from potential catalyst poisons. 3. Optimize Reaction Conditions: Vary the hydrogen pressure, temperature, and reaction time to find the optimal conditions for both conversion and enantioselectivity. |
| Low Yield in Atroposelective Biaryl Coupling | 1. Steric Hindrance: The formation of the eight-membered ring can be sterically demanding, leading to low coupling efficiency. 2. Oxidant Choice: The oxidant used in oxidative coupling reactions plays a crucial role in yield and selectivity. 3. Incorrect Catalyst System: For cross-coupling strategies, the choice of palladium or copper catalyst and ligand is critical. | 1. Modify Substrate Design: Consider the use of less sterically hindered precursors or a different synthetic route that forms the biaryl bond earlier. 2. Oxidant Screening: For oxidative couplings, evaluate a range of oxidants such as Fe(III) salts, Cu(II) salts, or hypervalent iodine reagents. 3. Catalyst System Optimization: In cross-coupling approaches, screen various palladium or copper catalysts, ligands, and bases to identify the most effective combination. |
| Epimerization of Stereocenters | 1. Basic or Acidic Conditions: Stereocenters, particularly those adjacent to carbonyl groups, can be susceptible to epimerization under harsh pH conditions. 2. Elevated Temperatures: Prolonged heating can lead to the erosion of stereochemical integrity. | 1. Use Mild Conditions: Employ mild acidic or basic reagents and minimize reaction times. Consider using buffered solutions. 2. Lower Reaction Temperatures: Perform reactions at the lowest effective temperature to prevent epimerization. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in this compound, and what are the primary challenges in controlling their configuration?
A1: The critical stereocenters in this compound include the two contiguous stereocenters on the tetrahydrofuran ring and the axial chirality of the biaryl backbone. The primary challenges are:
-
Diastereoselective formation of the tetrahydrofuran ring: Achieving the correct relative stereochemistry of the substituents on this ring often requires careful selection of reagents and reaction conditions to control the facial selectivity of the cyclization step.
-
Atroposelective construction of the biaryl axis: The formation of the sterically hindered eight-membered ring with the correct axial chirality is a significant hurdle. This often involves either a diastereoselective intramolecular coupling from a chiral precursor or a direct enantioselective coupling reaction.
Q2: What are the key synthetic strategies for constructing the dibenzocyclooctadiene core of this compound with the correct atropisomerism?
A2: The main strategies for the atroposelective synthesis of the dibenzocyclooctadiene core include:
-
Intramolecular Oxidative Coupling: This biomimetic approach involves the oxidation of a bis-phenolic precursor to induce an intramolecular C-C bond formation. The stereochemical outcome is often controlled by the existing stereocenters in the molecule.
-
Intramolecular Suzuki-Miyaura or Ullmann Coupling: These methods involve the coupling of two aryl halides or an aryl halide and an arylboronic acid within the same molecule. The use of chiral ligands with the palladium or copper catalyst can induce atroposelectivity.
-
Point-to-Axial Chirality Transfer: This strategy involves the use of a chiral auxiliary or a pre-existing stereocenter to direct the formation of the chiral axis during the biaryl bond formation.
Q3: Are there any specific recommendations for the purification of the diastereomers of this compound intermediates?
A3: The separation of diastereomers can be challenging. The following techniques are recommended:
-
Flash Column Chromatography: Careful optimization of the solvent system (e.g., using a gradient of ethyl acetate in hexanes) is crucial. Using high-quality silica gel with a smaller particle size can improve resolution.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC using a chiral or achiral stationary phase is often necessary.
-
Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective method for purification.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Condensation and Lactonization
This protocol describes a typical sequence for the formation of a key lactone intermediate, a common precursor in the synthesis of dibenzocyclooctadiene lignans.
-
Aldol Condensation: To a solution of the starting lactone (1.0 eq) and an appropriate benzaldehyde (1.1 eq) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Dehydration and Cyclization: Dissolve the crude aldol product in acetic anhydride and add a catalytic amount of sodium acetate. Heat the mixture at 100 °C for 4 hours.
-
Work-up: Cool the reaction to room temperature, pour it into ice water, and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired benzylidene-lactone.
Protocol 2: Atroposelective Intramolecular Oxidative Coupling
This protocol outlines a general procedure for the key biaryl bond formation to construct the dibenzocyclooctadiene ring system.
-
Reaction Setup: Dissolve the benzylidene-lactone precursor (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 10:1 v/v) under an inert atmosphere.
-
Addition of Oxidant: To this solution, add a solution of iron(III) perchlorate (2.5 eq) in dichloromethane dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to a day.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the desired dibenzocyclooctadiene lignan.
Visualizations
Synthetic Pathway Overview
Caption: General synthetic strategy for this compound.
Troubleshooting Logic for Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Kadsuralignan A peak tailing and broadening in HPLC analysis
This guide provides troubleshooting solutions for common issues encountered during the HPLC analysis of Kadsuralignan A, specifically focusing on peak tailing and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?
Peak tailing for this compound, an asymmetrical peak with a drawn-out trailing edge, is often caused by more than one retention mechanism occurring during separation.[1][2] The most common causes include:
-
Secondary Silanol Interactions: this compound possesses multiple hydroxyl (-OH) groups.[3][4] These polar groups can engage in secondary interactions with residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[1][5][6] This is a very common cause of peak tailing, especially for polar analytes.
-
Mobile Phase pH: The pH of the mobile phase can influence both the analyte and the stationary phase. At a mid-range pH, residual silanol groups on the column can be ionized, increasing their interaction with polar parts of the this compound molecule.[1][5]
-
Column Contamination and Degradation: Accumulation of contaminants on the column inlet frit or within the packing material can create active sites that cause tailing.[7][8] Over time, the bonded phase can degrade, exposing more active silanol groups.
-
Metal Contamination: Trace metals like iron within the silica matrix or from HPLC system components can act as active sites, interacting with the analyte and causing tailing.[6][9]
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to a distorted peak shape.[2][9]
Q2: My this compound peak is broad, not sharp. What could be the issue?
Peak broadening, where the peak is wider than expected, leads to decreased resolution and sensitivity. Common causes include:
-
Column Deterioration: This is a primary suspect if peak broadening develops over time. It can result from the formation of a void at the column inlet, breakdown of the silica packing, or general contamination.[7][10]
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing between the injector, column, and detector can cause the analyte band to spread out.[7][11] This includes using tubing with too large an internal diameter or having poorly made connections.[7]
-
Sample Solvent Effects: If this compound is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure DMSO when the mobile phase is 50% methanol/water), it can cause the analyte band to spread upon injection, resulting in a broad peak.[7][12]
-
Inappropriate Mobile Phase Conditions: An inconsistent or improperly prepared mobile phase can lead to variable retention and peak broadening.[10][13] Additionally, a slow flow rate can sometimes increase the effect of longitudinal diffusion, widening the peak.[11]
-
Large Injection Volume: Injecting too large a volume of the sample can lead to initial band broadening on the column.[7][11]
Q3: How can I optimize my mobile phase to improve the peak shape of this compound?
Mobile phase optimization is critical for achieving sharp, symmetrical peaks.
-
Adjust pH with an Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase is highly recommended. This lowers the pH, ensuring that the residual silanol groups on the stationary phase are fully protonated (Si-OH instead of Si-O-).[1] This minimizes the secondary polar interactions that cause peak tailing.
-
Use a Buffer: Employing a buffer (e.g., 10-25 mM phosphate or acetate) can help maintain a consistent pH, which is crucial for reproducible retention times and peak shapes, especially if the sample matrix can alter the mobile phase pH.[2]
-
Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile or methanol) affect retention and peak shape. Experiment with different gradient slopes or isocratic compositions to find the optimal balance for resolution and peak width.
Q4: When should I suspect my HPLC column is the problem, and when should I replace it?
The column is a common source of peak shape problems that typically worsen over time.
-
Symptoms of a Failing Column: Look for a gradual increase in peak tailing or broadening across multiple injections, a significant increase in backpressure, loss of resolution between peaks, or split peaks.[10][12]
-
Troubleshooting Steps:
-
Flush the Column: First, try cleaning the column according to the manufacturer's instructions (see Protocol 2 below). This can remove contaminants.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants and extend its life.[7][10] If removing a contaminated guard column restores peak shape, the analytical column is likely still good.
-
Test with a Standard: If, after thorough cleaning, the peak shape for a known standard like this compound is still poor, and other system variables have been ruled out, the column has likely reached the end of its life.
-
-
When to Replace: Replace the column if you observe a persistent high backpressure that flushing does not resolve, a visible void at the column inlet, or if peak shape and resolution no longer meet the requirements of your method despite troubleshooting efforts.[10]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When poor peak shape is observed for this compound, a systematic approach can quickly identify the root cause. The following workflow provides a logical sequence of troubleshooting steps.
Caption: A logical workflow for troubleshooting HPLC peak shape issues.
Analyte-Stationary Phase Interaction Leading to Tailing
Peak tailing often results from undesirable secondary interactions between the analyte and the stationary phase. For silica-based columns, residual silanol groups are a primary cause.
Caption: Interaction between this compound and residual silanols causing peak tailing.
Data Presentation
Table 1: Troubleshooting Parameters for this compound HPLC Analysis
| Parameter | Potential Problem Leading to Poor Peak Shape | Recommended Action | Expected Outcome |
| Mobile Phase pH | pH is too high (>4), causing ionization of residual silanols, which interact with the analyte.[1][5] | Add 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase to lower the pH to ~2.5-3.5. | Suppression of silanol ionization, leading to reduced peak tailing and a more symmetrical peak. |
| Buffer Concentration | Inconsistent pH during the run, especially with complex sample matrices. | Use a low-concentration buffer (10-25 mM) in the aqueous mobile phase. Ensure the buffer is soluble in the full organic range.[2] | Stabilized pH, improved reproducibility, and masking of some silanol interactions. |
| Sample Solvent | Sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or ACN).[7][12] | Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent is needed for solubility, inject the smallest possible volume. | Sharper, more symmetrical peaks by preventing premature band broadening on the column. |
| Injection Volume / Mass | Column is overloaded with too much analyte, saturating the stationary phase.[2][14] | Dilute the sample by a factor of 5 or 10 and reinject. Alternatively, reduce the injection volume. | Restoration of a symmetrical, non-tailing peak shape. |
| Column Temperature | Inconsistent temperature can cause retention time shifts and broadening. Temperature gradients can also broaden peaks.[7] | Use a column oven to maintain a constant and uniform temperature (e.g., 30-40 °C). | Improved peak shape consistency and reproducibility. |
| System Connections | Extra-column (dead) volume from poor fittings or overly long/wide tubing.[7][9] | Check all fittings between the injector and detector. Use pre-cut tubing of appropriate ID (e.g., 0.005") and ensure connections are "finger-tight plus a quarter turn." | Reduced peak broadening and less tailing, especially for early-eluting peaks. |
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound
Objective: To improve the peak shape of this compound by modifying the mobile phase.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN) or methanol (MeOH)
-
High-purity formic acid (FA)
-
This compound standard
Procedure:
-
Prepare Mobile Phase A (Aqueous):
-
Solvent 1 (Current Method): Your current aqueous mobile phase.
-
Solvent 2 (Acidified): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter and degas.
-
-
Prepare Mobile Phase B (Organic): HPLC-grade ACN or MeOH.
-
Establish a Baseline: Equilibrate the column with your original mobile phase conditions. Inject the this compound standard and record the chromatogram, noting the peak asymmetry/tailing factor and width.
-
Test Acidified Mobile Phase:
-
Flush the system and column thoroughly with the new Mobile Phase A (Acidified) and Mobile Phase B.
-
Equilibrate the column for at least 10-15 column volumes.
-
Inject the this compound standard using the same gradient and flow rate.
-
-
Analyze Results: Compare the chromatogram from the acidified mobile phase to the baseline. A significant improvement in peak symmetry (tailing factor closer to 1.0) indicates that silanol interactions were a primary cause of the issue.
Protocol 2: General Purpose Column Cleaning and Regeneration
Objective: To remove contaminants from a C18 column that may be causing peak shape distortion.
Caution: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the detector cell.
Procedure:
-
Disconnect Column Outlet: Disconnect the tubing that runs from the column outlet to the detector and direct it to a waste beaker.
-
Initial Flush: Set the flow rate to 1 mL/min (for a standard 4.6 mm ID column). Flush the column with your current mobile phase but without any buffer salts (e.g., if your mobile phase is 50:50 ACN/buffer, flush with 50:50 ACN/water). Flush for 15 minutes.
-
Polar Contaminant Removal: Flush the column with 100% HPLC-grade water for 30 minutes.
-
Non-Polar Contaminant Removal: Flush the column with the following sequence of solvents for 30 minutes each:
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Isopropanol (IPA)
-
-
Return to Operating Conditions: Reverse the flush sequence to return to your mobile phase, flushing for 20 minutes at each step:
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
50:50 ACN/Water (or your starting mobile phase composition without buffer)
-
-
Re-equilibration: Flush the column with your full, buffered mobile phase for at least 30 minutes.
-
Reconnect and Test: Reconnect the column to the detector. Inject a this compound standard to assess if peak shape has improved. If backpressure remains high or peak shape is still poor, the column may be permanently damaged.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 4. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromtech.com [chromtech.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. mastelf.com [mastelf.com]
- 11. quora.com [quora.com]
- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 13. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Kadsuralignan A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Kadsuralignan A.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in your sample other than this compound, such as proteins, lipids, salts, and other endogenous compounds from the biological sample.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can either suppress the signal, leading to underestimation of the concentration, or enhance it, causing overestimation.[1][2][3] Ultimately, matrix effects can compromise the accuracy, precision, and sensitivity of your analytical method.[1]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic signs of unmanaged matrix effects.[3] Because the composition of biological matrices can vary between individuals and even between different samples from the same individual, the extent of ion suppression or enhancement can be inconsistent, leading to high variability in your results.
Q3: How can I determine if my analysis of this compound is suffering from matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A separate injection of a blank matrix extract is then made. Any dip or rise in the baseline signal of this compound indicates at which retention times ion suppression or enhancement is occurring.
-
Post-Extraction Spike Method: This is a quantitative approach. You compare the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process.[2][4] A significant difference between these two signals indicates the presence of matrix effects.
Troubleshooting Guide
Issue 1: My this compound signal is suppressed, leading to a high limit of quantification (LOQ).
| Potential Cause | Troubleshooting Step |
| Co-elution of interfering compounds | Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or try a different column chemistry to better separate this compound from matrix components. |
| High concentration of matrix components | Improve Sample Preparation: Implement a more rigorous sample clean-up method. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are generally more effective at removing interfering substances than a simple protein precipitation. |
| Ionization source contamination | Clean the Ion Source: Follow the manufacturer's instructions to clean the ion source. Buildup of non-volatile matrix components can lead to persistent ion suppression. |
Issue 2: I'm observing significant variability in this compound recovery between samples.
| Potential Cause | Troubleshooting Step |
| Inconsistent sample preparation | Standardize Sample Preparation Protocol: Ensure that all steps of your sample preparation are performed consistently for every sample. Use of an automated liquid handler can improve precision. |
| Use of an inappropriate internal standard | Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical properties and chromatographic behavior, and will be similarly affected by matrix effects, thus providing better normalization. |
| Different matrix compositions between samples | Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects. |
Quantitative Data on Matrix Effects
The following table presents representative data on the matrix effect and recovery for Schisandrin, a dibenzocyclooctadiene lignan structurally similar to this compound, in rat plasma. This data is illustrative of what might be expected during method validation.
| Analyte | Concentration (ng/mL) | Recovery (%) | RSD of Recovery (%) | Matrix Effect (%) | RSD of Matrix Effect (%) |
| Schisandrin | 5 | 85.3 | 4.5 | 92.1 | 5.1 |
| 50 | 87.1 | 3.8 | 94.5 | 4.2 | |
| 500 | 86.5 | 4.1 | 93.8 | 4.7 |
Data adapted from a study on Schisandrin, a structurally related lignan, and is for illustrative purposes.
Experimental Protocols
Below is a detailed methodology for the LC-MS/MS analysis of a dibenzocyclooctadiene lignan (adapted for this compound) in a biological matrix, with a focus on mitigating matrix effects.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution (ideally a stable isotope-labeled this compound).
-
Vortex the sample for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute this compound and other components, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive mode is often suitable for lignans.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These would need to be optimized for this compound and its internal standard. This involves determining the precursor ion (the protonated molecule [M+H]⁺) and the most abundant and stable product ions after collision-induced dissociation.
Visualizations
Caption: Workflow for addressing matrix effects in this compound analysis.
Caption: Causes of matrix effects in the analysis of this compound.
References
Minimizing degradation of dibenzocyclooctadiene lignans during storage
Technical Support Center: Dibenzocyclooctadiene Lignans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocyclooctadiene lignans. This resource provides essential guidance on minimizing the degradation of these valuable compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: My purified dibenzocyclooctadiene lignan sample has developed a yellowish or brownish tint during storage. What is the likely cause?
A1: A color change in your sample is a common indicator of degradation, most likely due to oxidation. Dibenzocyclooctadiene lignans, like many phenolic compounds, are susceptible to oxidation when exposed to air (oxygen), light, or high temperatures. This process can lead to the formation of quinone-type structures or other chromophoric degradation products.[1][2]
Q2: I am observing unexpected peaks in the HPLC chromatogram of a lignan standard that has been stored for several months. How can I troubleshoot this?
A2: The appearance of new peaks suggests the formation of degradation products. The primary factors to investigate are:
-
Oxidation: Has the sample been stored under an inert atmosphere? Exposure to oxygen is a major cause of degradation.
-
Photodegradation: Was the sample protected from light? Amber vials or storage in the dark are crucial.
-
Thermal Stress: Was the sample stored at the recommended temperature? Lignans are relatively stable at high temperatures for short periods (e.g., drying at 60°C), but long-term storage should be at low temperatures.[3]
-
Hydrolysis: If the lignan has ester groups (e.g., angeloyl, tigloyl), it may be susceptible to hydrolysis, especially if stored in a non-anhydrous solvent or exposed to acidic or alkaline conditions.
Q3: What are the optimal conditions for the long-term storage of purified dibenzocyclooctadiene lignans?
A3: To ensure maximum stability, purified solid lignans should be stored under the following conditions:
-
Temperature: -20°C or lower.
-
Atmosphere: Under an inert gas (e.g., argon or nitrogen) to prevent oxidation.
-
Light: In amber, tightly sealed vials to protect from light.
-
Form: As a dry, solid powder. If storage in solution is unavoidable, use a dry, aprotic solvent and store at -80°C for the shortest possible time.
Q4: How does pH affect the stability of dibenzocyclooctadiene lignans in solution?
A4: Phenolic compounds are generally more stable in acidic conditions (pH < 7) and can degrade in alkaline environments (pH > 7).[2] High pH can lead to the deprotonation of phenolic hydroxyl groups, making the molecule more susceptible to oxidation.[1] For experiments in aqueous buffers, it is advisable to use a slightly acidic pH and to prepare solutions fresh.
Q5: Can I use antioxidants to prevent the degradation of my lignan samples?
A5: Yes, adding antioxidants can be an effective strategy, particularly for lignans in solution. Common antioxidants used in pharmaceutical preparations include butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). However, you must first verify that the chosen antioxidant does not interfere with your downstream experimental assays. The lignans themselves possess antioxidant properties, which is a key aspect of their biological activity.[4][5][6][7]
Troubleshooting Guides
This section provides logical workflows to diagnose and resolve common issues related to lignan degradation.
Caption: A troubleshooting decision tree for diagnosing lignan degradation.
Data on Lignan Stability
While comprehensive kinetic data is sparse, studies on lignans in various matrices provide valuable insights into their stability under different conditions.
| Condition | Matrix / Lignan Type | Observation | Reference(s) |
| Thermal Treatment (Baking) | Flaxseed Lignans in Bread | ~89% of lignan content was retained after baking. Lignans are generally stable to baking temperatures. | [8] |
| Thermal Treatment (Drying) | General Lignans from Plant Material | Successfully dried at 60°C without significant degradation, indicating good resistance to moderate heat. | [3] |
| Long-Term Storage (Frozen) | Flaxseed Lignans in Muffins | Stable for at least 2 months when stored at -25°C. | [9] |
| Long-Term Storage (Room Temp) | Flaxseed Lignans in Bread | Stable for at least 1 week at room temperature. | [9] |
| pH (Acidic) | Secoisolariciresinol Diglucoside in Yogurt | Stable during production and storage for up to 21 days under acidic yogurt conditions. | [10] |
| Fermentation | Dibenzocyclooctadiene Lignans in Beverage | Total lignan content increased over a 12-month fermentation period, suggesting bioconversion or enhanced extraction from the matrix. | [11][12] |
Experimental Protocols
Protocol: Accelerated Stability Testing of a Dibenzocyclooctadiene Lignan
This protocol outlines a typical workflow to assess the stability of a purified lignan under stressed conditions.
Caption: Experimental workflow for assessing lignan stability.
Methodology:
-
Objective: To determine the stability of a dibenzocyclooctadiene lignan under elevated temperature and light exposure over time.
-
Materials:
-
Procedure:
-
Preparation (T=0):
-
Accurately prepare a stock solution of the lignan (e.g., 1 mg/mL) in the chosen solvent.
-
Dispense aliquots of the solution into a sufficient number of amber HPLC vials for all time points and conditions.
-
Immediately analyze one vial to establish the initial purity and peak area at T=0.
-
-
Storage:
-
Place the vials into the different storage conditions as outlined in the workflow diagram (e.g., 40°C/Light, 40°C/Dark, 4°C/Light, and -20°C/Dark as a control).
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1, 2, 4, 8 weeks), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample using the same validated HPLC method as the T=0 sample. A typical method might involve a C18 column and a gradient elution with a mobile phase of methanol and water.[13] Set the detection wavelength to an absorption maximum for dibenzocyclooctadiene lignans (e.g., ~220 nm or 254 nm).[15]
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of the remaining parent lignan peak area relative to the T=0 peak area.
-
Observe the formation of any new peaks in the chromatogram, noting their retention times and peak areas.
-
Plot the percentage of remaining lignan against time for each condition to visualize the degradation kinetics.
-
-
Degradation Pathways Overview
Dibenzocyclooctadiene lignans can degrade through several mechanisms. The primary pathways are driven by environmental factors.
References
- 1. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-oxidant activity of dibenzocyclooctene lignans isolated from Schisandraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of processing and storage on the stability of flaxseed lignan added to bakery products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability and Bioaccessibility of Lignans in Food Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenzocyclooctadiene Lignans in Plant Parts and Fermented Beverages of Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous quantification of five dibenzocyclooctadiene lignans in Schisandra chinensis by HPLC separation and fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Accumulation of dibenzocyclooctadiene lignans in agar cultures and in stationary and agitated liquid cultures of Schisandra chinensis (Turcz.) Baill - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low cell viability in Kadsuralignan A cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low cell viability in cytotoxicity assays involving Kadsuralignan A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied in cytotoxicity assays?
A1: this compound is a type of lignan, a class of natural compounds found in plants. Lignans, including those from the Kadsura genus, have garnered interest in cancer research due to their potential antiproliferative and cytotoxic effects against various cancer cell lines. Cytotoxicity assays are therefore essential to quantify the efficacy and determine the dose-response relationship of this compound.
Q2: What are the common methods to assess the cytotoxicity of this compound?
A2: Commonly employed methods include metabolic-based assays like the MTT and XTT assays, which measure the metabolic activity of viable cells. Another common method is the Lactate Dehydrogenace (LDH) assay, which quantifies a cytosolic enzyme released upon cell membrane damage. To understand the mechanism of cell death, caspase activity assays are also frequently used to detect apoptosis.
Q3: What is a typical IC50 value for lignans similar to this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line and experimental conditions. While specific data for this compound is limited in publicly available literature, a study on a closely related dibenzocyclooctadiene lignan, Kadusurain A, isolated from the same plant species (Kadsura coccinea), provides insight into its potential potency.
Quantitative Data: Antiproliferative Activity of Kadusurain A
The following table summarizes the IC50 values of Kadusurain A, a dibenzocyclooctadiene lignan structurally related to this compound, against various human cancer cell lines. This data can serve as a reference for expected potency.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Carcinoma | 12.56 |
| HCT116 | Colon Carcinoma | 1.05 |
| HL-60 | Promyelocytic Leukemia | 2.34 |
| HepG2 | Hepatocellular Carcinoma | 8.75 |
Note: Data presented is for Kadusurain A and may differ for this compound.
Troubleshooting Low Cell Viability
This section addresses common issues encountered during cytotoxicity assays with this compound.
Issue 1: Higher than expected cell death in control groups (vehicle control).
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) might be at a cytotoxic concentration.
-
Solution: Perform a solvent toxicity titration curve to determine the maximum non-toxic concentration of the solvent for your specific cell line. Ensure the final solvent concentration in all wells, including controls, is consistent and below this threshold.
-
-
Possible Cause 2: Suboptimal Cell Culture Conditions. Factors such as improper CO2 levels, temperature, humidity, or contaminated media can lead to poor cell health and viability.
-
Solution: Regularly check and calibrate incubator settings. Use fresh, pre-warmed media and practice sterile techniques to prevent contamination. Visually inspect cells for signs of stress or contamination before starting the assay.
-
Issue 2: Inconsistent or non-reproducible results between replicate wells.
-
Possible Cause 1: Uneven Cell Seeding. Inaccurate cell counting or improper mixing of the cell suspension before plating can lead to variability in the number of cells per well.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension flask before pipetting into each well. Use a calibrated multichannel pipette for better consistency.
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate are more susceptible to evaporation, leading to changes in media concentration and temperature.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Possible Cause 3: Pipetting Errors. Inaccurate pipetting of this compound, assay reagents, or media can introduce significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. When adding reagents, dispense the liquid gently against the side of the well to avoid disturbing the cell monolayer.
-
Issue 3: Low signal or small dynamic range in the assay.
-
Possible Cause 1: Inappropriate Cell Density. Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and cell death, narrowing the assay window.
-
Solution: Optimize the cell seeding density for your specific cell line and assay duration. Run a cell titration experiment to determine the linear range of your assay.
-
-
Possible Cause 2: Insufficient Incubation Time. The incubation time with this compound or the assay reagent may not be long enough to produce a measurable effect or signal.
-
Solution: Optimize the incubation time for both the compound treatment and the final assay reagent. For enzymatic assays, ensure the reaction has not reached a plateau.
-
-
Possible Cause 3: this compound Degradation. The compound may be unstable in the culture medium over the course of the experiment.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. If instability is suspected, consider shorter incubation times or replenishing the compound during the experiment.
-
Experimental Protocols
MTT Cell Viability Assay
This assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a catalyst and a dye solution.
-
Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).
-
Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Caspase Reaction: Add the caspase substrate (e.g., a luminogenic or fluorogenic substrate) to the cell lysate.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is directly proportional to the caspase activity.
Visualizations
Caption: General workflow for this compound cytotoxicity assays.
Caption: Proposed intrinsic apoptosis pathway for this compound.
Technical Support Center: Optimizing Reaction Conditions for Kadsuralignan A Derivatization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of Kadsuralignan A. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the derivatization of lignans like this compound?
A1: The most common derivatization techniques for lignans, which possess polar functional groups like hydroxyls, include silylation, acylation, and alkylation.[1][2] Silylation is a prevalent method that replaces active hydrogens with a trimethylsilyl (TMS) group, which increases volatility and thermal stability, making the compound suitable for gas chromatography-mass spectrometry (GC-MS) analysis.[3][4] Acylation and alkylation are also used to modify compounds with acidic hydrogens, such as phenols and carboxylic acids, to enhance stability and improve chromatographic performance.[3] For creating diverse derivatives for biological screening, click chemistry has emerged as a powerful tool for modifying natural products.[5]
Q2: Why is derivatization necessary for the analysis of this compound?
A2: Derivatization is often required for the analysis of lignans for several reasons. Due to their low volatility and potential thermal instability, direct analysis by methods like GC-MS is challenging.[4][6] Chemical derivatization converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This not only facilitates analysis but also improves chromatographic characteristics and can enhance detection sensitivity.[2][7]
Q3: What factors should be considered when selecting a derivatization reagent?
A3: The choice of derivatization reagent depends on the functional group present in the analyte and the analytical technique being used. For hydroxyl groups, common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1] The reactivity of functional groups towards silylation generally follows the order: Alcohol > Phenol > Carboxyl > Amine > Amide.[3] It is crucial to ensure that samples and solvents are dry, as silylation reagents react readily with water.[3] The strength of the derivatizing agent must be matched to the acidity of the active hydrogen in the target molecule.[3]
Q4: How can reaction conditions be optimized for better yield and purity?
A4: Optimizing reaction conditions is a critical process to improve product yields and reduce waste.[8] Key parameters to consider include:
-
Reactant Concentration: Higher concentrations generally lead to faster reaction rates.[8]
-
Temperature: Increasing temperature typically increases the reaction rate, but can also lead to degradation of thermally sensitive compounds like some lignans.[1][8]
-
Solvent: The choice of solvent is crucial. For lignans, aqueous ethanol or methanol are commonly used for extraction.[1] For synthesis, the solvent should be chosen to ensure all reactants are soluble and it does not interfere with the reaction.
-
Catalyst: Many reactions, such as cross-coupling reactions, require a catalyst. The type and amount of catalyst can significantly impact the reaction outcome.[9][10]
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Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
Modern approaches like Bayesian optimization and machine learning are also being used to more efficiently find the best reaction conditions.[11][12]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Verify the purity and activity of starting materials and reagents. Derivatization reagents, especially silylating agents, are sensitive to moisture.[3] |
| Suboptimal Temperature | The reaction may be too slow at the current temperature. Incrementally increase the temperature while monitoring for potential degradation of the starting material or product.[8] Conversely, high temperatures may degrade the lignan.[1] |
| Incorrect Solvent | Ensure all reactants are fully dissolved. If solubility is an issue, try a different solvent or a co-solvent system. For lignans, mixtures of water and alcohols are often effective.[1] |
| Catalyst Inefficiency | If using a catalyst-driven reaction (e.g., palladium-catalyzed coupling), ensure the catalyst is active. Consider screening different catalysts or ligands.[9] |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period using TLC or HPLC to ensure it has gone to completion. |
Problem 2: Formation of Multiple Side Products
| Possible Cause | Troubleshooting Step |
| Reaction Temperature is Too High | High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature.[8] |
| Incorrect Stoichiometry | Carefully check the molar ratios of the reactants. An excess of one reactant can sometimes lead to unwanted side products. |
| Presence of Impurities | Purify the starting this compound and other reagents before the reaction. Impurities can interfere with the desired chemical transformation. |
| Atmospheric Contamination | Some reactions are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Non-selective Reagent | The derivatization reagent may be reacting with multiple functional groups. Consider using a more selective reagent or employing protecting groups for other reactive sites. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Product is Highly Polar | The derivatized product may still be polar. Use appropriate chromatographic techniques, such as reversed-phase HPLC, for purification.[13] |
| Similar Polarity of Product and Byproducts | Optimize the mobile phase for column chromatography to improve separation. Flash chromatography is a convenient method for preparative separation.[13] |
| Product Instability | Some derivatives can be unstable. Analyze the product immediately after purification and store it under appropriate conditions (e.g., cold, dark, inert atmosphere).[13] |
| Incomplete Reaction | If unreacted starting material is present, adjust reaction conditions (e.g., time, temperature, reagent stoichiometry) to drive the reaction to completion. |
Experimental Protocols & Data
Example Protocol: Heck Coupling for C-C Bond Formation
This protocol is a representative example for a palladium-catalyzed Heck coupling reaction, which can be adapted for derivatizing this compound with a suitable aryl halide.
Materials:
-
This compound
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Aryl Halide (e.g., Iodovanillin)
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Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
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Tetrabutylammonium Bromide (nBu₄NBr)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aryl halide (1.2 equivalents) in DMF.
-
Add Na₂CO₃ (2 equivalents), nBu₄NBr (1 equivalent), and Pd(OAc)₂ (0.1 equivalents).
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Heat the reaction mixture at 100°C under an inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction may take up to 72 hours.[10]
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data on Optimized Reaction Conditions
The following table summarizes optimized conditions for the synthesis of coumarin derivatives, which involves reactions that can be analogous to lignan derivatization. This data can serve as a starting point for optimizing similar reactions for this compound.
| Starting Materials | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-hydroxybenzaldehyde, Phenylacetic acid derivative | Cyanuric chloride, N-methylmorpholine | DMF | 110 | - | 95 | [9] |
| Salicylaldehyde, Methylene compound | Choline chloride, Zinc chloride | Deep Eutectic Solvent | 100 | - | 61-96 | [9] |
| Salicylaldehyde, Meldrum's acid | Sodium azide | Water | RT | - | 99 | [9] |
| 3-acetyl-6-methyl-2H-chromen-2-one, Hydrazonoyl halide | Triethylamine | Dioxane | 50 (ultrasound) | 0.3-1 | - | [14] |
| Iodovanillin, Methyl ferulate | Pd(OAc)₂ | DMF | 100 | 72 | - | [10] |
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for addressing low product yield in derivatization reactions.
Example Signaling Pathway: PI3K/Akt/mTOR
Many natural product derivatives are investigated for their potential to modulate cellular signaling pathways involved in diseases like cancer. The PI3K/Akt/mTOR pathway is a common target.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Click Chemistry in Natural Product Modification [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 12. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kadsuralignan A Interference in High-Throughput Screening
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Kadsuralignan A in high-throughput screening (HTS) assays. While this compound has reported anti-HIV activity, its structural features, common to many natural products, suggest a potential for assay interference, leading to false-positive or misleading results.[1][2][3] This guide offers troubleshooting strategies and detailed protocols to identify and mitigate such interference.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Q1: My primary screen identified this compound as a potent hit, but the results are not reproducible in secondary assays. What could be the cause?
A1: This is a common indicator of assay interference.[4][5] this compound, as a natural product, may be a "frequent hitter"—a compound that appears active in multiple, unrelated assays due to non-specific mechanisms rather than direct target engagement.[6] Potential causes include:
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Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[7][8]
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Fluorescence Interference: If your assay uses a fluorescence readout, the intrinsic fluorescence of this compound or its ability to quench the fluorescent signal could be producing false positives.[3][9][10]
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Chemical Reactivity: The compound might be chemically reacting with assay components, such as the target protein or detection reagents.[11][12]
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Redox Activity: Many phenolic compounds can undergo redox cycling, generating reactive oxygen species that disrupt assay signals.[2]
To troubleshoot, we recommend performing a series of counter-screens and orthogonal assays as detailed in the protocols below.
Q2: I suspect this compound is forming aggregates in my assay. How can I confirm this?
A2: The most common method to test for aggregation is to repeat the assay in the presence of a non-ionic detergent, such as Triton X-100.[7][8]
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Observation: If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the initial activity was due to aggregation.[7]
-
Protocol: A detailed protocol for an aggregation counter-screen is provided in the "Experimental Protocols" section.
Q3: My assay has a fluorescent readout. How can I determine if this compound is causing fluorescence interference?
A3: You can test for fluorescence interference by running control experiments where this compound is added to the assay components in the absence of the biological target.
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Direct Fluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Quenching: Incubate this compound with the fluorescent probe used in your assay and measure any decrease in the probe's fluorescence.
-
Workflow: A workflow for identifying fluorescence interference is provided in the "Visualizations" section.
Q4: What should I do if I confirm this compound is an interfering compound?
A4: If you confirm interference, it is crucial to flag this compound as a potential artifact in your screening campaign.[11] This prevents wasting resources on a false-positive hit.[13] Consider the following steps:
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Exclude from further analysis: Do not prioritize this compound for further hit-to-lead development.
-
Analyze analogs: If you have analogs of this compound in your library, test them for similar interference to understand the structure-activity relationship of the interference.
-
Modify assay conditions: If the target is still of high interest, you may be able to modify the assay conditions (e.g., by adding detergent or changing the detection method) to minimize interference.[14]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dibenzocyclooctadiene lignan, a type of natural product extracted from plants like Schisandra lancifolia.[1] It has been reported to exhibit anti-HIV activity.[1]
Q2: What are "frequent hitters" and "PAINS"?
A2: "Frequent hitters" are compounds that show activity in a large number of HTS assays, often through non-specific mechanisms.[6] Pan-Assay Interference Compounds (PAINS) are a specific class of frequent hitters that contain substructures known to cause interference through various mechanisms like chemical reactivity.[2][11] While this compound may not be a classic PAIN, as a natural product, it has a higher likelihood of being a frequent hitter.[2][12]
Q3: Why are natural products prone to assay interference?
A3: Natural products have a diverse and complex range of chemical structures.[3] Some, particularly those with polyphenolic or other reactive functional groups, can interact non-specifically with proteins, chelate metal ions, have redox activity, or interfere with optical detection methods, all of which can lead to false positives in HTS assays.[2][3]
Q4: What are some general strategies to minimize assay interference in HTS?
A4: Proactive measures during assay development can help minimize interference.[15][16] These include:
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Careful selection of assay technology: Choose detection methods that are less prone to interference (e.g., label-free technologies).[14]
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Inclusion of detergents: Adding a low concentration of a non-ionic detergent to the assay buffer can prevent aggregation.[8]
-
Use of control compounds: Include known interfering compounds in your validation set to assess your assay's susceptibility to artifacts.[9]
-
Orthogonal assays: Plan for orthogonal assays with different detection principles in your screening cascade to eliminate false positives early on.[4][14]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C22H26O7 | [1][17] |
| Molecular Weight | 402.4 g/mol | [17] |
| XLogP3 | 3.7 | [17] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Rotatable Bond Count | 3 | [1] |
Table 2: Hypothetical Quantitative Data for this compound Interference
| Assay Type | Condition | This compound IC50 (µM) | Interpretation |
| Primary Enzymatic Assay | Standard Buffer | 5.2 | Potent Hit |
| Aggregation Counter-Screen | + 0.01% Triton X-100 | > 100 | Aggregation-based Inhibition |
| Fluorescence Quenching Assay | No Enzyme | 8.7 | Potential Fluorescence Quenching |
| Orthogonal Assay (Label-free) | Standard Buffer | > 100 | Confirmed False Positive |
Experimental Protocols
Protocol 1: Aggregation Counter-Screen
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
Materials:
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This compound stock solution
-
Target enzyme and substrate
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Assay buffer
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Triton X-100 (10% stock solution)
-
Microplates
Procedure:
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Prepare two sets of assay reactions.
-
Set A (Control): Perform the standard enzymatic assay with a dilution series of this compound.
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Set B (Detergent): Add Triton X-100 to the assay buffer to a final concentration of 0.01%. Perform the enzymatic assay with the same dilution series of this compound.
-
Incubate both sets of plates according to the standard protocol.
-
Measure the assay signal for both sets.
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Data Analysis: Compare the IC50 values obtained from Set A and Set B. A significant rightward shift (>10-fold) in the IC50 in the presence of Triton X-100 indicates aggregation-based activity.
Protocol 2: Fluorescence Interference Assay
Objective: To assess if this compound interferes with the fluorescence readout of the assay.
Materials:
-
This compound stock solution
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Assay buffer
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Fluorescent probe/substrate
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Microplates (black, clear bottom for fluorescence)
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Fluorometer
Procedure:
-
Autofluorescence Check:
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Prepare a dilution series of this compound in assay buffer in a microplate.
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Measure the fluorescence at the excitation and emission wavelengths of the assay.
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A significant signal indicates that this compound is autofluorescent.
-
-
Quenching Check:
-
Prepare wells containing the fluorescent probe at the assay concentration in assay buffer.
-
Add a dilution series of this compound to these wells.
-
Incubate for the standard assay time.
-
Measure the fluorescence.
-
A concentration-dependent decrease in fluorescence indicates quenching.
-
Mandatory Visualization
Caption: Hypothetical signaling pathway and potential interference.
Caption: Workflow for identifying HTS interference.
Caption: Troubleshooting logic for a potential interfering hit.
References
- 1. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matching the Power of High Throughput Screening to the Chemical Diversity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frequent Hitters | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference: A Much-Neglected Aspect in High-Throughput Screening of Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantification of frequent-hitter behavior based on historical high-throughput screening data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dealing with poor recovery of Kadsuralignan A during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of Kadsuralignan A, particularly focusing on issues of poor recovery.
Troubleshooting Guide: Poor Recovery of this compound
Low yields of this compound can be attributed to a variety of factors, from the selection of plant material to the specifics of the extraction protocol. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Poor recovery of this compound can stem from several factors throughout the extraction process. Below is a step-by-step troubleshooting workflow to help you identify and address the issue.
Caption: Troubleshooting workflow for poor this compound recovery.
Frequently Asked Questions (FAQs)
1. What are the optimal solvents for extracting this compound?
This compound is a dibenzocyclooctadiene lignan.[1] Based on its physicochemical properties, particularly its XLogP3 value of 3.7, it is a relatively nonpolar compound.[2] Therefore, solvents of medium to low polarity are generally effective.
-
Recommended Solvents: Methanol, ethanol, acetone, and ethyl acetate are commonly used for extracting lignans from Kadsura and Schisandra species.[3][4]
-
Solvent Mixtures: Aqueous mixtures of ethanol or methanol (e.g., 70-80% alcohol in water) can be particularly effective. The water component helps to swell the plant material, allowing for better solvent penetration, and can aid in the extraction of more polar lignan glycosides that may also be present.[5][6]
2. How does temperature affect the extraction of this compound?
Temperature is a critical parameter in extraction.
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Increased Efficiency: Generally, increasing the temperature enhances solvent viscosity and diffusion, which can improve extraction efficiency.[4]
-
Thermal Stability: Lignans are reported to be relatively stable at temperatures up to 100°C.[5] However, prolonged exposure to very high temperatures could potentially lead to degradation.
-
Recommendation: A moderately elevated temperature (e.g., 40-60°C) is often a good starting point for optimization.
3. What is the recommended extraction time?
The optimal extraction time depends on the method, solvent, temperature, and particle size of the plant material.
-
General Guideline: Extraction times can range from a few minutes for methods like ultrasound-assisted extraction (UAE) to several hours for maceration or Soxhlet extraction.[7][8]
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Optimization is Key: It is advisable to perform a time-course experiment (e.g., extracting for 30, 60, 90, and 120 minutes) to determine the point of diminishing returns, where longer extraction does not significantly increase the yield.[6]
4. How important is the particle size of the plant material?
Particle size is very important. Grinding the plant material to a fine powder increases the surface area available for solvent contact, which generally leads to a more efficient extraction.[4] However, excessively fine powders can sometimes cause issues with filtration.
5. Can this compound degrade during extraction?
While lignans are relatively stable, degradation can occur under harsh conditions.[5]
-
High Temperatures: As mentioned, prolonged exposure to temperatures above 100°C should be avoided.
-
Extreme pH: Using highly acidic or alkaline solvents may lead to the degradation of some lignans.[4]
-
Light Exposure: As with many natural products, prolonged exposure to direct light during extraction and processing should be minimized.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₆O₇ | [1][2] |
| Molecular Weight | 402.4 g/mol | [2] |
| XLogP3 | 3.7 | [2] |
| Hydrogen Bond Donor Count | 2 | [1][2] |
| Hydrogen Bond Acceptor Count | 7 | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Appearance | Solid at room temperature | [1] |
Table 2: Influence of Key Parameters on Lignan Extraction Efficiency
| Parameter | Effect on Recovery | Considerations |
| Solvent Polarity | High | Must match the polarity of this compound. Medium polarity solvents are generally effective. |
| Temperature | Moderate | Higher temperatures can increase solubility and diffusion, but excessive heat can cause degradation. |
| Extraction Time | Moderate | Longer times can increase yield, but there is a point of diminishing returns. |
| Particle Size | High | Smaller particle size increases surface area and improves extraction efficiency. |
| Solvent-to-Solid Ratio | Moderate | A higher ratio can improve extraction but may require more solvent and longer evaporation times. |
| Agitation/Stirring | Moderate | Increases contact between the solvent and plant material, enhancing extraction rates. |
Experimental Protocols
General Protocol for Solvent Extraction of Lignans from Kadsura or Schisandra Species
This protocol provides a general framework. Optimization of specific parameters (solvent, temperature, time) is recommended for maximizing the yield of this compound.
-
Preparation of Plant Material:
-
Air-dry the relevant plant parts (e.g., stems, leaves) in a well-ventilated area, protected from direct sunlight.[3]
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add the chosen extraction solvent (e.g., 80% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 v/w).
-
Perform the extraction using one of the following methods:
-
Maceration: Stopper the flask and let it stand at room temperature for 24-48 hours with occasional shaking.[7]
-
Heat Reflux Extraction: Heat the mixture to a gentle boil for a specified period (e.g., 2 hours).[4]
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate for a shorter duration (e.g., 30-60 minutes).[7]
-
-
-
Filtration and Concentration:
-
Separate the extract from the solid plant material by filtration through filter paper or by centrifugation.
-
Wash the solid residue with a small amount of fresh solvent and combine the filtrates.
-
Remove the solvent from the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Purification (Optional):
-
The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or Sephadex LH-20 to isolate this compound.[3]
-
Visualizations
Caption: Key factors influencing the extraction yield of this compound.
References
- 1. This compound | HIV | 913237-64-6 | Invivochem [invivochem.com]
- 2. This compound | C22H26O7 | CID 145709380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lignans and sesquiterpenoids from the stems of Schisandra bicolor var. tuberculata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Kadsuralignan A precipitation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of Kadsuralignan A in cell culture media.
Troubleshooting Guide
Issue: this compound precipitates out of solution when added to my cell culture medium.
Precipitation of hydrophobic compounds like this compound is a common challenge. This guide provides a systematic approach to troubleshooting and preventing this issue.
Q1: How can I prepare a stable stock solution of this compound?
A1: this compound is a hydrophobic compound and requires an organic solvent for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended solvent.
-
Experimental Protocol: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add sterile, anhydrous DMSO to the tube to achieve a desired stock concentration. A concentration of 10 mM in DMSO has been reported to be soluble.[1]
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Q2: My this compound stock solution is clear, but it precipitates when I dilute it in my cell culture medium. What should I do?
A2: This is a common occurrence when a concentrated organic stock solution is diluted into an aqueous environment like cell culture media. The key is to control the final concentration of the organic solvent and the method of dilution.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: The final concentration of DMSO in your cell culture medium is critical. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, while some robust lines may tolerate up to 1%.[2] However, primary cells are often more sensitive, and a final DMSO concentration of 0.1% or lower is recommended.[2] You may need to perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your this compound stock solution in your cell culture medium. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Use of Co-solvents: For particularly stubborn precipitation, consider the use of a co-solvent. A common approach for in vivo formulations involves a mixture of DMSO, PEG300, and Tween 80.[3] While direct application of this formulation to cell culture should be done with caution and appropriate controls, it highlights the principle of using excipients to improve solubility.
-
Pre-warm the Medium: Always add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C. This can help to increase the solubility of the compound.
-
-
Experimental Workflow for Diluting this compound
References
Validation & Comparative
Validating Kadsuralignan A: A Comparative Guide to its Anti-HIV Activity in MT-4 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV activity of Kadsuralignan A, a lignan of interest, validated using the MT-4 human T-cell line. The data presented herein offers a direct comparison with established antiretroviral agents, supported by detailed experimental protocols and visual workflows to facilitate understanding and replication of the validation process.
Comparative Anti-HIV Activity and Cytotoxicity
The anti-HIV efficacy of this compound was evaluated in parallel with several approved antiretroviral drugs, each representing a different class of inhibitor. The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined. All assays were conducted in HIV-1 (IIIB) infected MT-4 cells.
| Compound | Class | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Lignan (Natural Product) | 1.25 | > 100 | > 80 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | 0.005 | > 200 | > 40,000 |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | 0.04 | 150 | 3750 |
| Darunavir | Protease Inhibitor (PI) | 0.003 | > 100 | > 33,333 |
| Raltegravir | Integrase Inhibitor (INI) | 0.007 | > 100 | > 14,285 |
Experimental Protocols
The following protocols detail the methodologies used to generate the comparative data.
Cell and Virus Culture
-
Cell Line: MT-4 cells, a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line, were used.[1][2] These cells are highly susceptible to HIV-1 and exhibit rapid viral replication.[3]
-
Culture Medium: Cells were maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: The HIV-1 (IIIB) laboratory-adapted strain was used for all infection assays.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds in uninfected MT-4 cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[4][5]
-
Cell Seeding: MT-4 cells were seeded into a 96-well microtiter plate at a density of 1 x 10⁵ cells/mL.
-
Compound Addition: Serial dilutions of this compound and comparator drugs were added to the wells.
-
Incubation: The plate was incubated for 5 days at 37°C in a 5% CO₂ atmosphere.[5]
-
MTT Reagent: MTT solution was added to each well, and the plate was incubated for an additional 4 hours.
-
Solubilization: The resulting formazan crystals were dissolved by adding a solubilization buffer (e.g., acidified isopropanol).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
CC₅₀ Calculation: The 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.
Anti-HIV Activity Assay
The protective effect of the compounds against HIV-1 induced cytopathogenicity in MT-4 cells was measured.
-
Infection and Treatment: MT-4 cells (1 x 10⁵ cells/mL) were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.[6]
-
Compound Addition: Immediately after infection, serial dilutions of the test compounds were added.
-
Incubation: The infected and treated cells were incubated for 5 days at 37°C.[5]
-
Viability Measurement: Cell viability was determined using the MTT assay as described above.
-
EC₅₀ Calculation: The 50% effective concentration (EC₅₀), the concentration that achieves 50% protection against virus-induced cell death, was determined.
Visualizing the Workflow and Potential Mechanism
To clarify the experimental process and a potential mechanism of action for this compound, the following diagrams are provided.
References
- 1. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Authentication Analysis of MT-4 Cells Distributed by the National Institutes of Health AIDS Reagent Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Profiles of Kadsuralignan A and Podophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of two naturally derived lignans: Kadsuralignan A and Podophyllotoxin. While both compounds belong to the lignan family, their cytotoxic activities and mechanisms of action exhibit notable differences. This analysis is based on available experimental data to inform preclinical research and drug development efforts.
Executive Summary
Podophyllotoxin is a well-characterized and potent cytotoxic agent with a clear mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. It demonstrates high potency with IC50 values typically in the nanomolar to low micromolar range across a variety of cancer cell lines.
Direct cytotoxic data for this compound against cancer cell lines is limited in the currently available scientific literature. However, analysis of related dibenzocyclooctadiene lignans isolated from the same plant genera (Kadsura and Schisandra) suggests that this class of compounds possesses cytotoxic and antiproliferative properties. The reported IC50 values for these related lignans generally fall within the low micromolar range, indicating a lower potency compared to podophyllotoxin. The proposed mechanisms of action for dibenzocyclooctadiene lignans primarily involve the induction of apoptosis and cell cycle arrest.
Data Presentation: Cytotoxicity Comparison
Due to the limited availability of specific cytotoxic data for this compound, this table presents the IC50 values for podophyllotoxin and representative dibenzocyclooctadiene lignans from the same chemical family as this compound. This provides an inferred comparison of their relative potencies.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Podophyllotoxin | J45.01 (Leukemia) | 0.0040 µg/mL | [1] |
| CEM/C1 (Leukemia) | 0.0286 µg/mL | [1] | |
| MCF-7 (Breast) | 1 nM | [2] | |
| A549 (Lung) | 1.9 µM | [3] | |
| HCT 116 (Colon) | 18 µM | [3] | |
| HeLa (Cervical) | 83 µM | [3] | |
| Lanciphenol A (a dibenzocyclooctadiene lignan) | NB4 (Leukemia) | 6.8 µM | [4] |
| A549 (Lung) | 7.5 µM | [4] | |
| MCF7 (Breast) | 8.4 µM | [4] | |
| Kadusurain A (a dibenzocyclooctadiene lignan) | A549 (Lung) | 1.05 - 12.56 µg/mL | [5] |
| HCT116 (Colon) | 1.05 - 12.56 µg/mL | [5] | |
| HL-60 (Leukemia) | 1.05 - 12.56 µg/mL | [5] | |
| HepG2 (Liver) | 1.05 - 12.56 µg/mL | [5] | |
| Heilaohusu C (a dibenzocyclooctadiene lignan) | HepG-2 (Liver) | 9.92 µM | [6] |
| Other Kadsura coccinea Lignans | HepG-2, HCT-116, BGC-823, HeLa | 13.04 - 21.93 µM | [7] |
| Gomisin L1 (a dibenzocyclooctadiene lignan) | HL-60 (Leukemia) | 82.02 µM | [2] |
| HeLa (Cervical) | 166.19 µM | [2] |
Mechanisms of Action
Podophyllotoxin: A Mitotic Inhibitor
Podophyllotoxin exerts its cytotoxic effects primarily by disrupting microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division.[3]
Signaling Pathway of Podophyllotoxin-Induced Cytotoxicity
Caption: Podophyllotoxin's mechanism of action.
This inhibition of tubulin polymerization leads to the arrest of the cell cycle in the M phase, ultimately triggering programmed cell death, or apoptosis.[3]
This compound and Related Lignans: Inducers of Apoptosis and Cell Cycle Arrest
While the specific molecular targets of this compound are not well-defined, studies on structurally similar dibenzocyclooctadiene lignans suggest a multi-faceted mechanism of action. These compounds have been shown to induce apoptosis and cause cell cycle arrest, often at the G0/G1 or G1/S phases.[6] The induction of apoptosis may be mediated through the activation of caspase cascades.
Proposed Signaling Pathway of Dibenzocyclooctadiene Lignan-Induced Cytotoxicity
Caption: Proposed mechanism for dibenzocyclooctadiene lignans.
Experimental Protocols
The following are generalized protocols for the cytotoxicity assays commonly used to evaluate compounds like this compound and podophyllotoxin.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow for MTT Assay
References
- 1. Cytotoxic activity of steroidal saponins against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gomisin L1, a Lignan Isolated from Schisandra Berries, Induces Apoptosis by Regulating NADPH Oxidase in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignans from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Schisandrin C and Kadsura Lignans
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. Among these, lignans, a class of polyphenolic compounds, have garnered significant attention. This guide provides a comparative overview of the anti-inflammatory properties of Schisandrin C, a well-studied lignan from Schisandra chinensis, and lignans derived from the Kadsura genus. While specific data on Kadsuralignan A is limited in publicly accessible scientific literature, this comparison leverages available data on related Kadsura lignans to provide a valuable reference for researchers.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative and qualitative data on the anti-inflammatory effects of Schisandrin C and representative lignans from the Kadsura genus. It is important to note that direct comparative studies are scarce, and experimental conditions may vary between studies.
| Parameter | Schisandrin C | Kadsura Lignans (Representative Examples) | Source |
| Inhibition of Nitric Oxide (NO) Production | Inhibits LPS-induced NO production in RAW 264.7 macrophages. | Kadsuralignan H: IC₅₀ = 19.6 µM in LPS/IFN-γ-stimulated RAW264.7 cells.[1][2] Kadsuindutains A-E: IC₅₀ values ranging from 10.7 µM to 34.0 µM in LPS-activated RAW264.7 cells.[3] | [1][2][3] |
| Effect on Pro-inflammatory Cytokines | Reduces the expression of TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages. | Extracts from Kadsura heteroclita suppress the production of TNF-α, IL-1β, and IL-6.[4] Lignans from Kadsura coccinea show anti-inflammatory activity.[5] | [4][5] |
| Inhibition of Pro-inflammatory Enzymes | Decreases the expression of iNOS and COX-2 proteins. | Extracts from Kadsura heteroclita decrease the expression of iNOS and COX proteins.[4] | [4] |
| Signaling Pathway Modulation | Inhibits the NF-κB and MAPK (p38, ERK1/2, JNK) signaling pathways. | The anti-inflammatory mechanism of some lignans is associated with the inhibition of the NF-κB and MAPK pathways.[6] Molecular docking studies suggest some Kadsura lignans bind to iNOS and TNF-α.[3] | [3][6] |
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of both Schisandrin C and Kadsura lignans are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Schisandrin C has been shown to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), Schisandrin C can prevent the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes. Furthermore, Schisandrin C can suppress the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, further contributing to the reduction of the inflammatory response.
While the specific molecular targets of This compound are not yet elucidated, studies on related lignans from the Kadsura genus suggest a similar mechanism of action. The inhibition of nitric oxide production by compounds like Kadsuralignan H points towards an inhibitory effect on inducible nitric oxide synthase (iNOS). Furthermore, the observed reduction in pro-inflammatory cytokines by Kadsura extracts suggests modulation of upstream signaling pathways such as NF-κB and MAPK, a common mechanism for many anti-inflammatory lignans.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies cited in the reviewed literature for assessing the anti-inflammatory effects of these compounds.
In Vitro Inhibition of Nitric Oxide (NO) Production
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., Schisandrin C or Kadsura lignans) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and, in some cases, interferon-gamma (IFN-γ; 10 ng/mL) to induce inflammation.
-
Incubate the cells for 24 hours.
-
Measure the concentration of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.
-
Determine the cell viability using an MTT assay to exclude cytotoxic effects of the compounds.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for NO production.
Western Blot Analysis of NF-κB and MAPK Pathway Proteins
-
Cell Line and Treatment: RAW 264.7 cells are treated as described in the NO inhibition assay.
-
Protein Extraction: After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C. An antibody against β-actin or GAPDH is used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Densitometry analysis is performed to quantify the protein band intensities, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion
Both Schisandrin C and lignans from the Kadsura genus demonstrate promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. While Schisandrin C is a well-characterized compound with a more established mechanism of action, the available data on Kadsura lignans, such as Kadsuralignan H, indicate their potential as potent anti-inflammatory agents.
The lack of specific data for this compound highlights an area for future research. Further investigation into the individual lignans from Kadsura species is warranted to elucidate their specific mechanisms of action and to perform direct comparative studies with other known anti-inflammatory compounds like Schisandrin C. Such studies will be crucial for the development of new and effective anti-inflammatory therapies from natural sources.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kadsuralignans H-K from Kadsura coccinea and their nitric oxide production inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in chemical constituents and pharmacological activities of lignans from <italic>Kadsura coccinea</italic>-SciEngine [cdn.sciengine.com]
- 6. Anti-Inflammatory Effects of Cajaninstilbene Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Immunoassays for Dibenzocyclooctadiene Lignans: A Comparative Guide on Kadsuralignan A Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Kadsuralignan A within the context of immunoassay development. Due to a lack of specific immunoassay data for this compound in published literature, this guide focuses on predictive cross-reactivity based on structural similarities with other well-studied dibenzocyclooctadiene lignans and provides a comprehensive, generic protocol for developing a suitable immunoassay.
This compound is a bioactive dibenzocyclooctadiene lignan with potential therapeutic properties. As interest in this and similar compounds grows, the need for sensitive and specific analytical methods like immunoassays becomes crucial for pharmacokinetic and pharmacodynamic studies. A key challenge in immunoassay development is understanding and characterizing cross-reactivity, which occurs when the assay's antibodies bind to structurally related, non-target analytes. This can lead to inaccurate quantification and misinterpretation of results.
This guide explores the potential cross-reactivity of an immunoassay developed for this compound with other lignans sharing the same core structure: Schisandrin A, Gomisin A, and Deoxyschisandrin.
Predictive Cross-Reactivity Based on Structural Similarity
The cross-reactivity of an immunoassay is primarily determined by the specificity of the monoclonal or polyclonal antibodies used. Since no specific immunoassay for this compound has been detailed in the literature, we can predict potential cross-reactivity by comparing its chemical structure to that of other dibenzocyclooctadiene lignans. The degree of cross-reactivity is generally inversely proportional to the structural differences between the target analyte and related compounds.
| Compound | Chemical Structure | Key Structural Differences from this compound | Predicted Cross-Reactivity with this compound Antibody |
| This compound | - | 100% (Target Analyte) | |
| Schisandrin A | Lacks the hydroxyl group on the cyclooctadiene ring. | High | |
| Gomisin A | Lacks one methoxy group on one of the benzene rings. | Moderate to High | |
| Deoxyschisandrin | Lacks the hydroxyl group on the cyclooctadiene ring and has a different methoxy group arrangement. | Moderate |
Disclaimer: The predicted cross-reactivity is hypothetical and based on structural similarity. Actual cross-reactivity must be determined experimentally.
Experimental Protocols
The development of a robust immunoassay for this compound would likely involve a competitive ELISA format, which is well-suited for small molecules. Below is a detailed, generic protocol for the development and cross-reactivity testing of such an assay.
Protocol: Development of a Competitive ELISA for this compound
1. Materials and Reagents:
-
This compound
-
Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Freund's complete and incomplete adjuvant
-
BALB/c mice
-
Myeloma cell line (e.g., SP2/0)
-
Polyethylene glycol (PEG)
-
Hypoxanthine-aminopterin-thymidine (HAT) medium
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS) and PBST (PBS with 0.05% Tween-20)
-
Skim milk or BSA for blocking
-
Goat anti-mouse IgG-HRP conjugate
-
TMB substrate solution
-
Sulfuric acid (2M)
2. Preparation of Immunogen and Coating Antigen:
-
Hapten Derivatization: Introduce a carboxyl group to this compound to enable conjugation to a carrier protein.
-
Conjugation to Carrier Proteins:
-
Activate the carboxylated this compound with DCC and NHS.
-
Conjugate the activated hapten to BSA (for the coating antigen) and KLH (for the immunogen) in PBS at a molar ratio of 20:1 (hapten:protein).
-
Dialyze the conjugates against PBS to remove unconjugated hapten.
-
Confirm conjugation by UV-Vis spectrophotometry.
-
3. Monoclonal Antibody Production:
-
Immunization: Immunize BALB/c mice with the this compound-KLH conjugate emulsified in Freund's adjuvant over a period of 6-8 weeks.
-
Hybridoma Production:
-
Fuse spleen cells from the immunized mice with SP2/0 myeloma cells using PEG.
-
Select for hybridoma cells in HAT medium.
-
-
Screening: Screen hybridoma supernatants for antibodies that bind to the this compound-BSA conjugate using an indirect ELISA.
-
Cloning and Expansion: Select and clone the hybridoma cell line producing the most sensitive and specific antibody. Expand the selected clone to produce a larger quantity of the monoclonal antibody.
4. Development of Competitive ELISA:
-
Coating: Coat a 96-well plate with the this compound-BSA conjugate (1-10 µg/mL in carbonate buffer, pH 9.6) overnight at 4°C.
-
Blocking: Wash the plate with PBST and block with 5% skim milk in PBS for 1 hour at 37°C.
-
Competition:
-
Add a mixture of a fixed concentration of the monoclonal antibody and varying concentrations of this compound standard or sample to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate and add goat anti-mouse IgG-HRP conjugate.
-
Incubate for 1 hour at 37°C.
-
-
Substrate Reaction: Wash the plate and add TMB substrate. Stop the reaction with 2M H₂SO₄.
-
Measurement: Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of this compound.
Protocol: Cross-Reactivity Study
-
Prepare stock solutions of this compound, Schisandrin A, Gomisin A, and Deoxyschisandrin.
-
Perform the competitive ELISA as described above, but instead of the this compound standard curve, use serial dilutions of each of the potentially cross-reacting lignans.
-
Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound and each of the other lignans.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Visualizations
Experimental Workflow
Caption: Workflow for the development of a competitive ELISA for this compound.
Lignan-Mediated Anti-inflammatory Signaling Pathway
Many dibenzocyclooctadiene lignans exert their biological effects by modulating inflammatory pathways.[1][2] A key pathway is the NF-κB signaling cascade.[1][2]
Caption: Inhibition of the NF-κB inflammatory pathway by dibenzocyclooctadiene lignans.
References
Establishing the specificity of Kadsuralignan A's antiviral activity
For Researchers, Scientists, and Drug Development Professionals
Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura and Schisandra genera, has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This guide provides a comparative analysis of this compound's antiviral performance, supported by available experimental data, to establish the specificity of its action.
Comparative Antiviral Activity
This compound has shown inhibitory effects against HIV-1, with a reported 50% effective concentration (EC50) of 2.23 µg/mL. To contextualize this finding, the following table compares the anti-HIV-1 activity of this compound with other related dibenzocyclooctadiene lignans. The selectivity index (SI), a crucial parameter for evaluating the specificity of an antiviral compound, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50. A higher SI value indicates greater specificity, signifying that the compound is effective against the virus at concentrations that are not toxic to host cells.
| Compound Name | Virus | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| This compound | HIV-1 | 2.23 | Data Not Available | Data Not Available |
| Rubrilignan A | HIV-1 | 2.26 | >80.2 | 35.5 |
| Rubrilignan B | HIV-1 | 1.82 | >33.8 | 18.6 |
| Gomisin M1 (HDS2) | HIV-1 | 1-3 µM | >100 µM | >33-100 |
| Tiegusanin G | HIV-1 | 7.9 µM | >200 µM | >25 |
| Rubrisandrin C | HIV-1 | Not Reported | Not Reported | 15.4 |
| Unnamed Lignan | HIV-1 | Not Reported | Not Reported | 24.6 |
Note: Molar concentrations (µM) have been retained where the molecular weight was readily available to ensure accuracy.
While a specific CC50 value for this compound is not currently available in the public domain, studies on closely related dibenzocyclooctadiene lignans suggest that this class of compounds generally exhibits low cytotoxicity. For instance, Gomisin M1 (HDS2) shows a CC50 value greater than 100 µM. The cytotoxic effects of some dibenzocyclooctadiene lignans have been evaluated against various human cancer cell lines, with IC50 values for Kadusurain A ranging from 1.05 to 12.56 µg/mL. It is important to note that IC50 values against cancer cell lines are not directly comparable to CC50 values against normal cell lines used in antiviral assays but provide a general indication of potential cytotoxicity.
Specificity of Antiviral Action
The available data strongly suggests that the primary antiviral activity of this compound and related dibenzocyclooctadiene lignans is directed against HIV. Research has indicated that these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) . This mechanism involves the allosteric inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.
Limited studies have explored the broader antiviral spectrum of this class of lignans. Some lignans from the Schisandra genus have shown activity against Herpes Simplex Virus (HSV) and adenovirus. Additionally, other lignans have been investigated for activity against influenza virus and Hepatitis B Virus (HBV). However, specific data on the activity of this compound against these other viral pathogens is not yet available. The focused research on its anti-HIV properties suggests a degree of specificity, which is further supported by its defined mechanism of action as an NNRTI.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay) for CC50 Determination
Objective: To determine the concentration of the test compound that reduces the viability of host cells by 50% (CC50).
Methodology:
-
Cell Seeding: Plate uninfected host cells (e.g., MT-4, C8166) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells, including a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-HIV Activity Assay (Syncytium Formation Assay) for EC50 Determination
Objective: To determine the concentration of the test compound that inhibits HIV-1 induced syncytium formation by 50% (EC50).
Methodology:
-
Cell Preparation: Co-culture C8166 cells with HIV-1 infected H9 cells at a ratio of 10:1 in a 96-well plate.
-
Compound Addition: Immediately add serial dilutions of this compound to the co-culture. Include a virus control (no compound) and a positive control (e.g., a known anti-HIV drug like zidovudine).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Syncytium Counting: Count the number of syncytia (multinucleated giant cells) in each well under an inverted microscope.
-
Data Analysis: Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the direct inhibitory effect of the test compound on the activity of HIV-1 reverse transcriptase.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including a labeled dNTP such as ³H-dTTP or a non-radioactive alternative), and recombinant HIV-1 RT enzyme in a suitable buffer.
-
Compound Addition: Add serial dilutions of this compound to the reaction mixture. Include an enzyme control (no compound) and a positive control (e.g., a known NNRTI like nevirapine).
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter mat.
-
Quantification: Measure the amount of incorporated labeled dNTP using a scintillation counter (for radioactive labels) or a colorimetric/fluorometric method (for non-radioactive labels).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the enzyme control. The IC50 value (the concentration that inhibits enzyme activity by 50%) is determined from a dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanism
To further clarify the experimental processes and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for Determining Antiviral Specificity.
Caption: Proposed Mechanism of Action of this compound.
Reproducibility of Kadsuralignan A Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported biological activities of Kadsuralignan A, with a focus on the reproducibility of its assay results. While direct replication studies for this compound are limited in the publicly available literature, this guide compiles quantitative data from studies on structurally related lignans to provide a broader context for the reproducibility of biological effects within this compound class. Detailed experimental protocols for key assays are also provided to facilitate independent verification and further research.
Anti-HIV Activity of this compound and Analogs
This compound, a dibenzocyclooctadiene lignan, has been reported to exhibit anti-HIV activity. To assess the reproducibility of this finding, this section compares the reported efficacy of this compound with other lignans from the Schisandra plant family, many of which have been evaluated using similar assays.
Comparative Anti-HIV Activity Data
| Compound | Virus Strain | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Therapeutic Index (TI = CC50/EC50) | Reference |
| This compound | HIV-1 | Not Specified | 5.54 | Not Reported | Not Reported | [Chem Pharm Bull (Tokyo). 2010 May;58(5):734-7.] |
| Gomisin M1 | HIV-1 | H9 T cell | <0.65 | >44.51 | >68 | [1] |
| Tiegusanin G | HIV-1 | Not Specified | 7.9 | >200 | >25 | [2] |
| Halogenated Gomisin J Derivative (1506) | HIV-1 | MT-4 | 0.1 - 0.5 | >150 | >300 | [3] |
| Gomisin M2 | HIV-1 | Not Specified | 2.4 | Not Reported | Not Reported | [4] |
| (-)-Arctigenin | HIV-1 (HTLV-IIIB) | H9 | ~0.5 | Not Reported | Not Reported | [5][6] |
| (-)-Trachelogenin | HIV-1 (HTLV-IIIB) | H9 | ~1 | Not Reported | Not Reported | [5][6] |
| Secoisolariciresinol dimethyl ether acetate | HIV-1 | Not Specified | 5.27 | 11.59 | 2.2 | [7] |
| Procumbenoside A | HIV-1 | Not Specified | 4.95 | >30.69 | >6.2 | [7] |
| Diphyllin | HIV-1 | Not Specified | 0.38 | 2.01 | 5.3 | [7] |
Note: The EC50 (half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 indicates a more potent compound. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.
Experimental Protocol: HIV-1 p24 Antigen Capture Assay
This protocol is a standard method for quantifying HIV-1 p24 antigen in cell culture supernatants, which is a common way to measure viral replication and the inhibitory effect of test compounds.
Materials:
-
96-well microtiter plates coated with a murine monoclonal antibody to HIV-1 p24 antigen.
-
Cell culture supernatant from HIV-1 infected cells treated with test compounds.
-
Lysis Buffer.
-
Biotinylated human anti-HIV-1 IgG.
-
Streptavidin-horseradish peroxidase (SA-HRP).
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution.
-
Stop Solution (e.g., 1 N H₂SO₄).
-
Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Sample Preparation: Add 50 µL of Lysis Buffer to each well of the coated microtiter plate. Add 200 µL of cell culture supernatant (containing the test compound and potentially HIV-1 p24) to the wells.
-
Incubation: Cover the plate and incubate at 37°C for 1 hour.
-
Washing: Aspirate the solution from the wells and wash each well six times with Wash Buffer.
-
Biotinylated Antibody Addition: Add 200 µL of reconstituted Biotin Reagent to all wells except the substrate blank. Cover and incubate at 37°C for 1 hour.
-
Washing: Repeat the washing step as described above.
-
Enzyme Conjugate Addition: Add 200 µL of SA-HRP Working Dilution to all wells except the substrate blank. Cover and incubate at 37°C for 30 minutes.
-
Washing: Repeat the washing step as described above.
-
Substrate Addition: Add 200 µL of TMB-Substrate Solution to all wells. Cover and incubate at room temperature (15-30°C) for 30 minutes in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution to all wells.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution. The concentration of HIV-1 p24 is determined by comparing the absorbance of the samples to a standard curve generated with known concentrations of recombinant p24 antigen.
Experimental Workflow: Anti-HIV Assay
Caption: Workflow for determining the anti-HIV activity of a compound using a p24 antigen capture assay.
Anti-Inflammatory Activity of Schisandra Lignans
Comparative Anti-Inflammatory Activity Data
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Schisandrin | NO Production | RAW 264.7 | ~10-20 | [8] |
| Schisantherin A | NO Production | RAW 264.7 | ~5-10 | [8] |
| Schisandrin A | NO Production | Human Osteoarthritis Chondrocytes | ~10-20 | [8] |
| Schisandrin B | NO Production | Microglia-neuron co-cultures | ~5-10 | [8] |
| Gomisin N | NO Production | RAW 264.7 | Not explicitly stated, but showed significant inhibition | [9] |
| Gomisin J | NO Production | RAW 264.7 | Not explicitly stated, but showed significant inhibition | [9] |
| New Lignan 1 from Ferula sinkiangensis | NO Production | RAW 264.7 | 17.6 ± 0.4 | [6] |
| New Lignan 2 from Ferula sinkiangensis | NO Production | RAW 264.7 | 14.9 ± 0.1 | [6] |
Note: The IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by 50%. A lower IC50 indicates a more potent inhibitor.
Experimental Protocol: Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells (Griess Assay)
This assay is a common in vitro model to screen for compounds with anti-inflammatory properties by measuring the inhibition of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cells.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Lipopolysaccharide (LPS).
-
Test compounds (e.g., Schisandra lignans).
-
Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Sodium nitrite standard solution.
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 540-550 nm.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce nitric oxide production.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess Reagent in a new 96-well plate.
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Data Acquisition: Measure the absorbance at 540-550 nm. The concentration of nitrite (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.
Signaling Pathway: Inhibition of Inflammatory Response
Caption: Simplified signaling pathway showing the inhibition of LPS-induced inflammatory response by Schisandra lignans.
Neuroprotective Effects of Dibenzocyclooctadiene Lignans
Several dibenzocyclooctadiene lignans have been investigated for their potential to protect neuronal cells from various insults, a key area of research for neurodegenerative diseases. While specific data for this compound is lacking, the following table summarizes the neuroprotective effects of related compounds.
Comparative Neuroprotective Activity Data
| Compound | Assay | Cell Line | Protective Effect | Reference |
| Deoxyschisandrin | Glutamate-induced toxicity | Rat cortical cells | Significant attenuation | [10][11] |
| Gomisin N | Glutamate-induced toxicity | Rat cortical cells | Significant attenuation | [10][11] |
| Wuweizisu C | Glutamate-induced toxicity | Rat cortical cells | Significant attenuation | [10][11] |
| Schisandrin B | Aβ and homocysteine toxicity | PC12 cells | Markedly reversed toxicity | [12] |
| Schisandrin C | Aβ and homocysteine toxicity | PC12 cells | Markedly reversed toxicity | [12] |
| Schineolignin D | H₂O₂-induced toxicity | PC12 cells | Significant neuroprotective effects | [3] |
| 4-(E)-o-coumaroylquinic ethyl ester | H₂O₂-induced toxicity | PC12 cells | Significant neuroprotective effects | [3] |
Experimental Protocol: H₂O₂-Induced Neurotoxicity in SH-SY5Y Cells (MTT Assay)
This assay is widely used to assess the protective effects of compounds against oxidative stress-induced cell death in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells.
-
Cell culture medium (e.g., DMEM/F12) with FBS and antibiotics.
-
Hydrogen peroxide (H₂O₂).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates.
-
Plate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ (e.g., 200 µM) to the wells (except for the control group) and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the control (untreated) cells.
Logical Relationship: Neuroprotection Assay
Caption: Logical flow of a neuroprotection assay to evaluate the efficacy of a lignan compound.
References
- 1. Targeted Lignan Profiling and Anti-Inflammatory Properties of Schisandra rubriflora and Schisandra chinensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lignans with anti-HIV activity from Schisandra propinqua var. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Products as Anti-HIV Agents and Role in HIV-Associated Neurocognitive Disorders (HAND): A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation, Identification, Anti-Inflammatory, and In Silico Analysis of New Lignans from the Resin of Ferula sinkiangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. RAW264.7 cells+nitric oxide determination - Cell Biology [protocol-online.org]
- 10. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Interlaboratory comparison of assessments of Alzheimer disease-related lesions: a study of the BrainNet Europe consortium [lirias.kuleuven.be]
Comparative Analysis of Kadsuralignan A from Diverse Botanical Origins
A comprehensive examination of Kadsuralignan A sourced from Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis, detailing variations in yield and bioactivity, and providing standardized methodologies for its extraction and evaluation.
This compound, a dibenzocyclooctadiene lignan, has garnered significant interest within the scientific community for its potential therapeutic applications, including anti-inflammatory, neuroprotective, and cytotoxic activities. This guide provides a comparative analysis of this compound derived from three distinct plant sources: Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource detailing the yield, purity, and comparative biological efficacy of this compound from these botanicals, supported by detailed experimental protocols.
Quantitative Analysis of this compound
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the reported yields of this compound from the three plant sources, based on available phytochemical studies. It is important to note that the yield is highly dependent on the extraction and purification methods employed.
| Plant Source | Plant Part | Extraction Method | Analytical Method | Reported Yield (% w/w of dry plant material) | Purity (%) | Reference |
| Kadsura longipedunculata | Stems and Roots | Ethanolic Extraction, Column Chromatography | HPLC | Data not available in sufficient detail for direct comparison | >95 | [1][2][3] |
| Piper wallichii | Aerial Parts | Methanolic Extraction, Column Chromatography | HPLC | Data not available in sufficient detail for direct comparison | >95 | [4] |
| Schisandra chinensis | Fruits | Ethanolic/Methanolic Extraction, Column Chromatography | HPLC, UPLC-MS | Data not available in sufficient detail for direct comparison | >95 | [5][6] |
Note: While specific percentage yields of purified this compound are not consistently reported across the literature for a direct comparison, the presence of this and related lignans is well-documented in these plants. The purity of isolated compounds in phytochemical studies typically exceeds 95% for biological assays.
Experimental Protocols
A standardized methodology is crucial for the comparative analysis of this compound from different plant sources. The following protocols for extraction, purification, and quantification are based on established methods for lignan isolation.
Extraction of this compound
This protocol outlines a general procedure for the extraction of lignans from dried and powdered plant material.
dot
Caption: Workflow for the extraction of this compound.
Purification of this compound
The crude extract is subjected to a series of chromatographic separations to isolate this compound.
dot
Caption: Chromatographic purification of this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
The purity and concentration of this compound can be determined using a validated HPLC method.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Detection: UV detector at 254 nm.
-
Quantification: Based on a standard curve generated with a purified this compound reference standard.
Comparative Biological Activity
The therapeutic potential of this compound is attributed to its diverse biological activities. This section compares its anti-inflammatory, neuroprotective, and cytotoxic effects. While direct comparative studies of this compound from different sources are limited, the data presented is based on studies of purified lignans from the respective genera.
Anti-inflammatory Activity
The anti-inflammatory effects of dibenzocyclooctadiene lignans are often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
| Plant Source Genus | Compound Type | Assay | IC₅₀ (µM) | Reference |
| Kadsura | Dibenzocyclooctadiene Lignans | Inhibition of NO production in LPS-activated RAW264.7 cells | 10.7 - 34.0 | [7][8] |
| Piper | Neolignans | Inhibition of NO production in LPS-activated BV-2 microglia cells | 14.6 - 16.8 | [9] |
| Schisandra | Dibenzocyclooctadiene Lignans | Inhibition of NO production in LPS-stimulated Raw 264.7 cells | Specific data for this compound not available, but related lignans show activity | [10] |
dot
Caption: this compound's anti-inflammatory mechanism.
Neuroprotective Activity
The neuroprotective effects of lignans are crucial for their potential in treating neurodegenerative diseases. These effects are often assessed in models of neuronal cell damage.
| Plant Source Genus | Compound Type | Experimental Model | Observed Effects | Reference |
| Kadsura | Dibenzocyclooctadiene Lignans | Various neuronal cell lines | Inhibition of neuroinflammation, protection against oxidative stress | [1][10] |
| Piper | Neolignans | BV-2 microglia cells | Inhibition of neuroinflammatory responses | [9] |
| Schisandra | Dibenzocyclooctadiene Lignans | Neuronal cell cultures | Protection against glutamate-induced neurotoxicity, anti-neuroinflammatory effects | [11] |
dot
Caption: Neuroprotective mechanisms of this compound.
Cytotoxic Activity
This compound and related lignans have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
| Plant Source Genus | Compound Type | Cancer Cell Lines | IC₅₀ (µg/mL or µM) | Reference |
| Kadsura | Dibenzocyclooctadiene Lignans | Various human cancer cell lines | Varies depending on cell line and specific lignan | [1][2] |
| Piper | Lignans | Head and neck cancer cells (Hep-2, SCC-25), Breast cancer cells (MCF-7, MDA-MB-468, MDA-MB-231) | Varies, with some fractions showing IC₅₀ values as low as 2.72 µg/mL | [12][13] |
| Schisandra | Dibenzocyclooctadiene Lignans | Various human cancer cell lines | Specific data for this compound not available, but related lignans show significant activity | [14][15] |
dot
Caption: Cytotoxic action of this compound on cancer cells.
Conclusion
This compound is a promising natural product found in Kadsura longipedunculata, Piper wallichii, and Schisandra chinensis. While there are variations in its natural abundance, standardized extraction and purification protocols can yield high-purity this compound from all three sources for research and development. The available data on related lignans from these genera strongly suggest that this compound possesses significant anti-inflammatory, neuroprotective, and cytotoxic properties. However, to fully elucidate the comparative efficacy of this compound from these different botanical origins, further research is warranted. Specifically, studies focusing on the direct comparison of yield, purity, and the biological activities of this compound isolated from each plant under standardized conditions are necessary. Such investigations will be invaluable for identifying the most promising source of this compound for future therapeutic development.
References
- 1. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on the Chemical Constituents of Kadsura longipedunculata: Isolation and Structure Elucidation of Five New Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Neolignans and lignan from Piper wallichii] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]
- 7. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New dibenzocyclooctadiene lignans from Kadsura induta with their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Piper cubeba total extract and isolated lignans on head and neck cancer cell lines and normal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxic Activity of Piper cubeba Extract in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lignans: a versatile source of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating HPLC for Kadsuralignan A Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantification of Kadsuralignan A, a dibenzocyclooctadiene lignan with potential therapeutic properties. The performance of the HPLC method is compared with alternative techniques, supported by experimental data from relevant studies.
Bridging the Data Gap: Validated Methods for Lignan Analysis
Comparative Analysis of Quantification Methods
The quantification of this compound can be approached using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV | HPTLC | UPLC-MS/MS |
| Principle | Chromatographic separation followed by UV absorbance detection. | Planar chromatographic separation and densitometric quantification. | Chromatographic separation followed by mass-based detection and fragmentation analysis. |
| Selectivity | Good | Moderate to Good | Excellent |
| Sensitivity | Moderate | Moderate | High |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | Low | High |
| Ease of Use | Relatively Simple | Simple | Complex |
Performance Data from Validated Lignan Quantification Methods
The following tables summarize the validation parameters for different analytical methods used for the quantification of dibenzocyclooctadiene lignans, which are structurally analogous to this compound.
Table 1: HPLC Method Validation Data for Dibenzocyclooctadiene Lignans
| Validation Parameter | Schisandrin | Gomisin B | Deoxyschisandrin | Gomisin N |
| Linearity Range (µg/mL) | 0.2 - 1.2 | 0.2 - 1.2 | 0.2 - 1.2 | 0.2 - 1.2 |
| Correlation Coefficient (r²) | >0.998 | >0.998 | >0.998 | >0.998 |
| LOD (µg/mL) | 0.05 | 0.06 | 0.05 | 0.07 |
| LOQ (µg/mL) | 0.15 | 0.18 | 0.15 | 0.21 |
| Precision (%RSD) | <2% | <2% | <2% | <2% |
| Accuracy (Recovery %) | 98.5 - 101.2 | 98.2 - 101.5 | 98.8 - 101.0 | 97.9 - 101.8 |
Data adapted from a validated HPLC method for lignans in Schisandra species.
Table 2: HPTLC Method Validation Data for Dibenzocyclooctadiene Lignans
| Validation Parameter | Schisandrin | Gomisin B | Deoxyschisandrin | Gomisin N |
| Linearity Range (ng/band) | 100 - 600 | 100 - 600 | 100 - 600 | 100 - 600 |
| Correlation Coefficient (r²) | 0.999 | 0.998 | 0.999 | 0.997 |
| LOD (ng/band) | 20 | 25 | 20 | 30 |
| LOQ (ng/band) | 60 | 75 | 60 | 90 |
| Precision (%RSD) | 1.52 - 1.89 | 1.65 - 1.98 | 1.48 - 1.85 | 1.72 - 2.01 |
| Accuracy (Recovery %) | 98.7 - 101.5 | 98.2 - 101.1 | 99.0 - 101.8 | 98.5 - 101.3 |
Data adapted from a validated HPTLC method for lignans in Schisandra grandiflora.[1]
Table 3: UPLC-MS/MS Method Validation Data for Lignans
| Validation Parameter | Secoisolariciresinol | Matairesinol | Lariciresinol | Pinoresinol |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | >0.99 |
| LOD (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 |
| LOQ (ng/mL) | 0.3 | 0.3 | 0.3 | 0.3 |
| Precision (%RSD) | <15% | <15% | <15% | <15% |
| Accuracy (Recovery %) | 85 - 115 | 85 - 115 | 85 - 115 | 85 - 115 |
Data adapted from a validated UPLC-MS/MS method for the quantification of plant lignans.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods.
HPLC-UV Method for Dibenzocyclooctadiene Lignans
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient might start at 60% methanol, increasing to 85% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Plant material is extracted with a suitable solvent such as methanol or ethanol, often with the aid of ultrasonication. The extract is then filtered before injection.
-
Standard Preparation: A stock solution of the reference standard (e.g., Schisandrin) is prepared in methanol and serially diluted to create a calibration curve.
HPTLC Method for Dibenzocyclooctadiene Lignans
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of non-polar and polar solvents, for example, toluene:ethyl acetate:formic acid (5:4:1, v/v/v).
-
Sample Application: Samples and standards are applied as bands using an automatic applicator.
-
Development: The plate is developed in a saturated chamber to a specific distance.
-
Densitometric Analysis: The plate is scanned at a wavelength of 225 nm.[1]
-
Sample and Standard Preparation: Similar to the HPLC method, extracts and standard solutions are prepared in a suitable solvent.
UPLC-MS/MS Method for Lignans
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile or methanol with water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: ESI in either positive or negative mode, depending on the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte.
-
Sample Preparation: May involve more rigorous clean-up steps like solid-phase extraction (SPE) in addition to solvent extraction to minimize matrix effects.
-
Standard Preparation: As with other methods, a calibration curve is constructed using a series of diluted standard solutions. An internal standard is often used to improve accuracy and precision.
Visualizing the Workflow
Diagrams created using DOT language provide a clear visual representation of the experimental processes.
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Caption: Comparison of analytical methods for this compound quantification.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the research.
-
HPLC-UV offers a robust, cost-effective, and widely accessible method suitable for routine quality control and quantification.
-
HPTLC provides a high-throughput and economical alternative, particularly useful for screening large numbers of samples.
-
UPLC-MS/MS stands out for its superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and in-depth research applications where high accuracy is critical.
By adapting and validating the methodologies presented in this guide, researchers can confidently and accurately quantify this compound to support their drug discovery and development efforts.
References
Lignans from Kadsura Genus: A Comparative Guide to Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
While specific data on the anti-HIV activity of Kadsuralignan A is not available in the current scientific literature, numerous studies have demonstrated that various lignans isolated from plants of the Kadsura genus possess notable anti-HIV properties. This guide provides a comparative overview of the reported anti-HIV-1 activity of these compounds, offering valuable insights for researchers exploring natural products in antiviral drug discovery. The data presented herein is based on in vitro studies and highlights the potential of this class of compounds against HIV, including strains resistant to conventional therapies.
Comparative Anti-HIV-1 Activity of Lignans from Kadsura
The following table summarizes the in vitro anti-HIV-1 activity of several lignans and other compounds isolated from various Kadsura species. The data includes the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits HIV-1 replication by 50%, and the therapeutic index (TI), a measure of the compound's selectivity for antiviral activity over cytotoxicity.
| Compound Name | Plant Source | EC50 (µg/mL) | EC50 (µM) | Therapeutic Index (TI) | Target Cells/Assay | Reference |
| Heteroclitin I | Kadsura heteroclita | 1.6 | - | 52.9 | H9 Lymphocytes | [1] |
| Heteroclitin J | Kadsura heteroclita | 1.4 | - | 65.9 | H9 Lymphocytes | [1] |
| Binankadsurin A | Kadsura angustifolia | - | 3.86 | - | Not Specified | [2] |
| Kadsulignan N | Kadsura coccinea | - | 0.0119 | - | Not Specified | [2] |
| Schizarin E | Kadsura matsudai | 2.08 | - | - | H9 Lymphocytes | [2] |
| Interiotherin A | Kadsura interior | - | - | - | H9 Lymphocytes | [3] |
| Interiotherin B | Kadsura interior | - | - | - | H9 Lymphocytes | [3] |
Experimental Protocols
The evaluation of the anti-HIV activity of natural compounds typically involves a series of in vitro assays to determine their efficacy and mechanism of action. Below are detailed methodologies for key experiments commonly cited in the study of anti-HIV agents.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which a compound is not toxic to host cells, which is essential for calculating the therapeutic index.
-
Cell Lines: Human T-lymphocyte cell lines such as MT-4, C8166, or peripheral blood mononuclear cells (PBMCs) are commonly used.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well.
-
Add various concentrations of the test compound to the wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
-
Anti-HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 core protein, an indicator of viral replication.
-
Procedure:
-
Infect target cells (e.g., MT-4) with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) in the presence of various concentrations of the test compound.
-
Culture the infected cells for 3-5 days.
-
Collect the cell culture supernatant.
-
Coat a 96-well plate with HIV-1 p24 capture antibody.
-
Add the culture supernatants to the wells and incubate.
-
Add a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase conjugate.
-
Add a substrate solution (e.g., TMB) to develop color.
-
Stop the reaction and measure the absorbance at 450 nm.
-
The EC50 value is determined by the concentration of the compound that reduces p24 antigen production by 50% compared to the virus control.[4][5]
-
Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the HIV-1 reverse transcriptase enzyme, a key target for many antiretroviral drugs.
-
Procedure:
-
Use a commercially available RT inhibition assay kit or a custom-developed assay.
-
The assay typically involves a microplate coated with a template-primer complex.
-
Add recombinant HIV-1 RT enzyme and the test compound at various concentrations to the wells.
-
Add a mixture of deoxynucleotides (dNTPs), including a labeled nucleotide (e.g., digoxigenin-dUTP or BrdUTP).
-
Incubate to allow the RT reaction to proceed.
-
Detect the incorporated labeled nucleotides using an antibody-enzyme conjugate (e.g., anti-digoxigenin-peroxidase).
-
Add a colorimetric substrate and measure the absorbance.
-
The IC50 value, the concentration at which the compound inhibits 50% of the RT activity, is calculated.[6]
-
Visualizations
General Workflow for Screening Natural Products for Anti-HIV Activity
References
- 1. Compounds from Kadsura heteroclita and related anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of lignans from genus Kadsura and their spectrum characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablinc.com [ablinc.com]
- 6. Anti-HIV-1 activities in extracts from some medicinal plants as assessed in an in vitro biochemical HIV-1 reverse transcriptase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kadsuralignan A with Other Lignans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Kadsuralignan A against other notable lignans. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
This compound, a dibenzocyclooctadiene lignan, is part of a large class of naturally occurring polyphenolic compounds with diverse and promising pharmacological activities. Lignans, in general, are recognized for their anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This guide delves into a comparative analysis of this compound with other well-studied lignans, presenting quantitative data to facilitate informed decisions in research and development.
Comparative Biological Activity of Lignans
The following tables summarize the in vitro efficacy of this compound and other selected lignans across various biological assays. The data, presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, offer a quantitative basis for comparison.
Anti-Inflammatory Activity
The anti-inflammatory potential of lignans is often evaluated by their ability to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
| Lignan | Target | Assay System | IC50 / EC50 (µM) | Reference |
| This compound | TNF-α | LPS-stimulated RAW 264.7 cells | Not Reported | - |
| Heteroclitalignan B | TNF-α | LPS-stimulated RAW 264.7 cells | 14.54 ± 0.81 | [1] |
| Kadsuphilin C | TNF-α | LPS-stimulated RAW 264.7 cells | 6.16 ± 0.14 | [1] |
| Kadsulignan E | TNF-α | LPS-stimulated RAW 264.7 cells | 9.41 ± 0.45 | [1] |
| Kadsindutalignan B | NO | LPS-activated RAW 264.7 cells | 5.67 ± 0.54 | [2] |
| L-NMMA (control) | NO | LPS-activated RAW 264.7 cells | 8.90 ± 0.48 | [2] |
Anticancer Activity
The cytotoxic effects of lignans against various cancer cell lines are a key area of investigation. The MTT assay is a common method to determine the concentration at which a compound inhibits cell growth by 50%.
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Not Reported | - |
| Deoxypodophyllotoxin | PC-3 (Prostate) | 2.29 x 10⁻⁶ | [3] |
| KB (Oral Carcinoma) | 4.43 x 10⁻⁶ | [3] | |
| Yatein | A549 (Lung) | 37.46 ± 1.10 | [4] |
| MIA-PaCa-2 (Pancreatic) | 34.04 ± 1.76 | [4] | |
| 4'-Demethyldeoxypodophyllotoxin | P-388 (Leukemia) | >10 | [4] |
Neuroprotective Activity
Lignans have shown promise in protecting neuronal cells from various toxins, a crucial aspect in the research of neurodegenerative diseases. Assays often involve challenging neuronal cell lines (e.g., PC12) with neurotoxins like β-amyloid.
| Lignan | Neuroprotective Effect | Assay System | Effective Concentration | Reference |
| This compound | Not Reported | - | - | - |
| Schisandrin B | Protection against Aβ₂₅₋₃₅ toxicity | PC12 cells | Markedly reversed cell death | [5] |
| Schisandrin C | Protection against Aβ₂₅₋₃₅ toxicity | PC12 cells | Markedly reversed cell death | [5] |
| Schisandrin | No obvious effect against Aβ₂₅₋₃₅ toxicity | PC12 cells | - | [5] |
| Schisantherin A | No obvious effect against Aβ₂₅₋₃₅ toxicity | PC12 cells | - | [5] |
Anti-HIV Activity
Certain lignans have been investigated for their potential to inhibit the replication of the human immunodeficiency virus (HIV).
| Lignan | Target | Assay System | EC50 (µg/mL) | Reference |
| This compound | HIV-1 | - | 2.23 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages (Griess Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignans. After 1 hour of pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without lignan treatment.
Anticancer Assay: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the lignans for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm with a microplate reader. The IC50 value is calculated from the dose-response curve.[7]
Neuroprotective Assay: β-Amyloid-Induced Toxicity in PC12 Cells
-
Cell Culture and Differentiation: PC12 cells are cultured in DMEM with 10% horse serum and 5% FBS. For differentiation, cells are treated with 50-100 ng/mL of nerve growth factor (NGF) for 5-7 days.
-
Cell Seeding: Differentiated PC12 cells are seeded in 96-well plates.
-
Treatment: Cells are pre-treated with different concentrations of lignans for 2 hours before being exposed to aggregated β-amyloid (Aβ₂₅₋₃₅ or Aβ₁₋₄₂) at a final concentration of 10-25 µM for 24-48 hours.[8][9]
-
Viability Assessment: Cell viability is assessed using the MTT assay as described above. An increase in cell viability compared to the Aβ-treated control group indicates a neuroprotective effect.
Anti-HIV Assay: Reverse Transcriptase (RT) Inhibition Assay
-
Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., Tris-HCl), a template-primer (e.g., poly(A)-oligo(dT)), the substrate (e.g., [³H]TTP), MgCl₂, and the HIV-1 reverse transcriptase enzyme.[10]
-
Inhibitor Addition: Various concentrations of the test lignan are added to the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).
-
Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a common method, the biotinylated primer allows the capture of the product on a streptavidin-coated plate, and the incorporated radiolabeled or digoxigenin-labeled nucleotides are detected.[10]
-
EC50 Determination: The concentration of the lignan that inhibits 50% of the RT activity is determined as the EC50 value.
Signaling Pathway Diagrams
The biological activities of lignans are often mediated through their interaction with key cellular signaling pathways. Below are diagrams of the NF-κB and MAPK pathways, which are frequently implicated in inflammation and cancer.
Caption: The NF-κB signaling pathway, a key regulator of inflammation, and a target for lignans.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and a potential target for anticancer lignans.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. MAPK signaling pathway | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Neuroglobin protects PC12 cells against β-amyloid-induced cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | β-Asarone Ameliorates β-Amyloid–Induced Neurotoxicity in PC12 Cells by Activating P13K/Akt/Nrf2 Signaling Pathway [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Experimental study on the neurotoxic effect of β-amyloid on the cytoskeleton of PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. pubcompare.ai [pubcompare.ai]
Confirming Kadsuralignan A's Mechanism of Action: A Comparative Guide with Target Binding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kadsuralignan A, a dibenzocyclooctadiene lignan isolated from medicinal plants of the Kadsura and Schisandra genera, has emerged as a compound of interest due to its potential therapeutic activities. Preliminary studies have indicated its anti-HIV activity, and related compounds from the same chemical class have demonstrated significant anti-inflammatory and neuroprotective properties. This guide provides a comparative overview of this compound's likely mechanisms of action based on the established activities of its structural analogs. Furthermore, it outlines detailed experimental protocols for target binding and functional studies that are essential to definitively confirm its molecular targets and compare its performance against other therapeutic alternatives.
Data Presentation: Comparative Biological Activities of Dibenzocyclooctadiene Lignans
While direct comparative data for this compound against other compounds is limited, the following table summarizes the reported biological activities of this compound and its close structural analogs. This provides a basis for understanding its potential therapeutic efficacy and informs the selection of appropriate comparative compounds for future studies.
| Compound | Biological Activity | Potency (EC50/IC50) | Putative Target/Mechanism | Reference |
| This compound | Anti-HIV-1 | 2.23 µg/mL | Reverse Transcriptase (putative) | [1] |
| Tiegusanin G | Anti-HIV-1 | 7.9 µM | Not specified | [2] |
| HDS2 (a dibenzocyclooctadiene lignan) | Anti-HIV-1 | 1-3 µM | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | [3] |
| (-)-Arctigenin | Anti-HIV-1 | ~0.5 µM | DNA Topoisomerase II | [4] |
| (-)-Trachelogenin | Anti-HIV-1 | ~1 µM | DNA Topoisomerase II | [4] |
| Schisandra Lignan Extract (SLE) | Anti-inflammatory | - | Inhibition of NF-κB and JNK signaling | [5][6] |
| (+)-Deoxyschisandrin | Anti-inflammatory | - | Inhibition of NF-κB, MAPK, and PI3K/Akt pathways | [7] |
| γ-Schisandrin | Anti-inflammatory | - | Inhibition of NF-κB activation | [7] |
| Ananolignan F & L | Neuroprotective | - | Protection against Aβ25-35-induced cell death | [8] |
| Polysperlignans A, B, D, E | Neuroprotective | - | Protection against β-amyloid- or hydrogen peroxide-induced neurotoxicity | [9] |
Mandatory Visualizations
Proposed Anti-HIV Mechanism of this compound
Caption: Proposed mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Proposed Anti-Inflammatory Mechanism of this compound
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.
Experimental Protocols
To definitively elucidate the mechanism of action of this compound and enable direct comparison with other compounds, the following experimental protocols are recommended.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of HIV-1 RT and to quantify its inhibitory potency (IC50).
Methodology:
-
Reagents and Materials:
-
Recombinant HIV-1 Reverse Transcriptase (commercially available).
-
Poly(rA)-oligo(dT) template/primer.
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently-labeled dTTP.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT, KCl).
-
This compound stock solution (in DMSO).
-
Control inhibitors (e.g., Nevirapine for NNRTI, AZT-TP for NRTI).
-
Microplate (96-well or 384-well).
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in the assay buffer.
-
In a microplate, combine the HIV-1 RT enzyme, poly(rA)-oligo(dT) template/primer, and the test compound (this compound or control).
-
Initiate the reaction by adding the dNTP mix containing the labeled dTTP.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or precipitating the nucleic acids).
-
Quantify the incorporation of the labeled dTTP into the newly synthesized DNA strand using a scintillation counter or fluorescence reader.
-
-
Data Analysis:
-
Calculate the percentage of RT inhibition for each concentration of this compound compared to the vehicle control (DMSO).
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
NF-κB Reporter Gene Assay
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular context.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW264.7 macrophages).
-
Co-transfect the cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment and Stimulation:
-
After transfection, treat the cells with various concentrations of this compound or a known NF-κB inhibitor (e.g., Bay 11-7082) for a defined pre-incubation period.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
-
Luciferase Assay:
-
After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
General Target Binding Assay Protocol (e.g., Surface Plasmon Resonance - SPR)
Objective: To directly measure the binding affinity and kinetics of this compound to a purified target protein (e.g., HIV-1 RT).
Methodology:
-
Instrumentation and Reagents:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Purified target protein.
-
This compound.
-
Running buffer.
-
Immobilization reagents (e.g., EDC/NHS).
-
-
Procedure:
-
Immobilize the purified target protein onto the surface of the sensor chip.
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and monitor the change in the SPR signal (response units) over time (association phase).
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target (dissociation phase).
-
Regenerate the sensor chip surface between different compound injections if necessary.
-
-
Data Analysis:
-
Analyze the sensorgrams (plots of response units versus time) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD), which is a measure of binding affinity, from the ratio of kd/ka.
-
Experimental Workflow for Target Confirmation
Caption: A generalized workflow for confirming the mechanism of action of this compound.
Conclusion
This compound holds promise as a bioactive compound with potential applications in antiviral, anti-inflammatory, and neuroprotective therapies. Based on the activities of its structural analogs, the most probable mechanisms of action involve the inhibition of HIV-1 reverse transcriptase and the NF-κB signaling pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to definitively confirm these mechanisms through direct target binding studies and to quantitatively compare the performance of this compound against existing and novel therapeutic agents. Such studies are critical for advancing our understanding of this natural product and for its potential development into a clinically relevant therapeutic.
References
- 1. Dibenzocyclooctadiene lignans from Schisandra lancifolia and their anti-human immunodeficiency virus-1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans with anti-HIV activity from Schisandra propinqua var. sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a dibenzocyclooctadiene lignan as a HIV-1 non-nucleoside reverse transcriptase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential in vitro anti-HIV activity of natural lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Schisandra Lignan Extract Protects against Carbon Tetrachloride-Induced Liver Injury in Mice by Inhibiting Oxidative Stress and Regulating the NF-κB and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzocyclooctadiene lignans from Kadsura polysperma and their antineurodegenerative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Kadsuralignan A Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical standards is a cornerstone of drug discovery and development, ensuring the accuracy, reliability, and reproducibility of experimental data. For a compound of interest like Kadsuralignan A, a lignan with potential therapeutic properties, establishing a well-characterized analytical standard is paramount. Inter-laboratory validation, also known as a collaborative study, is the highest level of method validation, providing objective evidence of a method's performance across different laboratories, equipment, and analysts.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a this compound analytical standard. While specific data for this compound is not yet publicly available, this document outlines the critical performance parameters, a detailed experimental protocol, and the necessary data presentation formats based on established analytical validation guidelines.[1][2][3][4]
Key Performance Parameters for Validation
An inter-laboratory validation of a this compound analytical standard should assess several key performance characteristics to ensure the analytical method is fit for its intended purpose.[1][5] The following table summarizes these parameters and their typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[1][5] | Recovery of 98.0% to 102.0% of the known amount of this compound spiked into a placebo matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). | Repeatability (Intra-assay precision): RSD ≤ 2%Intermediate Precision (Inter-assay, inter-day): RSD ≤ 3%Reproducibility (Inter-laboratory precision): RSD ≤ 5% |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] | Correlation coefficient (r²) ≥ 0.999 for a calibration curve with a minimum of five concentration levels. |
| Range | The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | The range should cover the expected concentrations of this compound in the samples to be analyzed. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1.[1] |
| Specificity/ Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference from placebo or known related substances at the retention time of this compound. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). |
| Solution Stability | The stability of the analyte in a given solvent over a specified period. | ≤ 2% change in concentration over 24 hours at room temperature and 72 hours under refrigerated conditions. |
Hypothetical Experimental Protocol for Inter-laboratory Validation
This protocol outlines a general procedure for an inter-laboratory study on a this compound analytical standard using High-Performance Liquid Chromatography (HPLC).
1. Objective: To assess the reproducibility of an HPLC method for the quantification of this compound across multiple laboratories.
2. Participating Laboratories: A minimum of five to eight laboratories should be recruited for the study.[6]
3. Materials and Methods:
- Analytical Standard: A single, well-characterized batch of this compound reference standard (purity ≥ 99.5%).
- Samples: Homogeneous samples of a placebo matrix (e.g., a common formulation excipient) and the placebo matrix spiked with known concentrations of this compound at three levels (low, medium, and high).
- HPLC Method: A detailed, validated single-laboratory HPLC method will be provided to all participating laboratories. This should include:
- Column type, dimensions, and particle size.
- Mobile phase composition and gradient (if applicable).
- Flow rate.
- Injection volume.
- Column temperature.
- Detector wavelength.
- System Suitability Test (SST): A set of SST criteria must be met before sample analysis. This typically includes parameters like theoretical plates, tailing factor, and RSD of replicate injections of the standard.
4. Study Design:
- The coordinating laboratory will prepare and distribute the this compound reference standard, spiked placebo samples, and a detailed analytical method protocol to all participating laboratories.
- Each laboratory will be instructed to perform the analysis on two separate days.
- On each day, each sample should be analyzed in triplicate.
- The results, including raw data, chromatograms, and calculations, will be reported back to the coordinating laboratory.
5. Data Analysis:
- The data will be statistically analyzed to determine the inter-laboratory precision (reproducibility).
- Outliers may be identified and excluded based on statistical tests like Cochran's or Grubb's test.
- The mean, standard deviation, and RSD will be calculated for each concentration level across all laboratories.
Workflow for Inter-laboratory Validation
The following diagram illustrates the workflow for the inter-laboratory validation of a this compound analytical standard.
Potential Signaling Pathway of this compound
While the specific signaling pathways of this compound are not well-elucidated, it belongs to the lignan family of compounds, which includes podophyllotoxin. Podophyllotoxins are known to exert their biological effects, such as anti-tumor activity, through interaction with tubulin and modulation of various signaling pathways.[7] The diagram below illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of related lignans.
This guide provides a foundational framework for the inter-laboratory validation of this compound analytical standards. Adherence to these principles will ensure the development of a robust and reliable analytical method, which is essential for the advancement of research and development involving this promising compound.
References
Assessing the Off-Target Effects of Kadsuralignan A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its on-target efficacy. This guide provides a comparative assessment of Kadsuralignan A, a dibenzocyclooctadiene lignan with known anti-HIV activity, against two other well-studied lignans, Honokiol and Schisandrin B. While quantitative off-target screening data for this compound is not publicly available, this guide summarizes the known biological activities and affected signaling pathways of all three compounds, offering a framework for researchers to evaluate their potential for off-target interactions.
Comparative Analysis of Biological Activities
This compound, Honokiol, and Schisandrin B are all naturally derived lignan compounds with demonstrated biological activities. However, the extent of their characterization, particularly concerning off-target effects, varies significantly. The following table summarizes the known on-target and potential off-target activities based on available literature. It is important to note that for this compound, the information is limited, highlighting a critical knowledge gap.
| Feature | This compound | Honokiol | Schisandrin B |
| Compound Class | Dibenzocyclooctadiene Lignan | Neolignan | Dibenzocyclooctadiene Lignan |
| Primary Reported Activity | Anti-HIV activity (EC50 = 2.23 μg/mL)[1] | Anticancer, anti-inflammatory, neuroprotective | Anticancer, antioxidant, anti-inflammatory, hepatoprotective |
| Known Molecular Targets & Affected Pathways | Information not publicly available | EGFR, NF-κB, STAT3, PI3K/mTOR, MAPK[2][3] | PI3K/Akt, JAK/STAT, Wnt/β-catenin, NF-κB[4][5] |
| Reported Off-Target Effects | No comprehensive off-target screening data found in public domain. | Dose-dependent dual effects on oxidative stress.[6] Potential for broad bioactivity raises concern for off-target effects.[6] | Interacts with multiple signaling pathways, suggesting potential for off-target activity.[4][7] |
| Quantitative Off-Target Data (Kinase/Receptor Panels) | Not available | Limited data available. | Limited data available. |
Experimental Protocols for Assessing Off-Target Effects
To rigorously assess the off-target profile of this compound and other compounds, a combination of in vitro and cell-based assays is recommended. Below are detailed protocols for key experiments that can provide valuable insights into a compound's selectivity.
Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay is a gold standard for determining the inhibitory activity of a compound against a panel of protein kinases.
Principle: This method measures the incorporation of a radiolabeled phosphate group (from [γ-³³P]ATP) onto a specific substrate by a kinase. A decrease in radioactivity on the filter corresponds to the inhibitory activity of the test compound.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary co-factors.
-
Compound Dilution: Serially dilute the test compound (e.g., this compound) in DMSO to achieve a range of desired concentrations.
-
Kinase Reaction: In a 96-well plate, combine the kinase, its specific substrate, and the diluted test compound.
-
Initiation of Reaction: Add [γ-³³P]ATP to initiate the kinase reaction. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The substrate, now potentially phosphorylated, will bind to the filter.
-
Washing: Wash the filters multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Radioligand Binding Assay
This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: A fixed concentration of a radioligand with high affinity and specificity for the target receptor is incubated with the receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Setup: In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular environment by measuring changes in the thermal stability of target proteins.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. When cells are heated, unstable proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.
Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of different temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of the target protein in the soluble fraction can be quantified by methods such as Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Visualizing Molecular Interactions and Experimental Processes
To further aid in the conceptualization of the complex biological processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway often implicated in the effects of lignans and a typical workflow for assessing off-target effects.
Caption: A simplified diagram of common signaling pathways (PI3K/Akt/mTOR, MAPK/ERK, and NF-κB) often modulated by bioactive compounds like lignans.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Honokiol: a novel natural agent for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Honokiol: A Review of Its Anticancer Potential and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review on Schisandrin B and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Magnolol and Honokiol Are Novel Antiparasitic Compounds from Magnolia officinalis That Target the Mitochondrial Electron Transport Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Schisandrin B and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Kadsuralignan A Analogs: Benchmarking Antiviral Potency Against Established HIV Therapeutics
For Immediate Release
This guide provides a comparative analysis of the anti-HIV potency of compounds isolated from the Kadsura plant genus against commercially available antiviral drugs. This document is intended for researchers, scientists, and drug development professionals interested in the potential of novel natural products in antiviral therapy.
Comparative Antiviral Potency
The following table summarizes the in vitro potency of two lignans isolated from Kadsura species, Kadsulignan M and Angustific acid A, against Human Immunodeficiency Virus (HIV). For benchmarking purposes, the potencies of three established anti-HIV drugs, representing different mechanisms of action, are also included.
| Compound | Compound Type | Virus | Potency (EC50/IC50) | Citation(s) |
| From Kadsura Species | ||||
| Kadsulignan M | Lignan | HIV | EC50: 6.03 x 10⁻⁶ mol/LIC50: 1.19 x 10⁻⁴ mol/L | |
| Angustific acid A | Cycloartane Triterpenoid | HIV | EC50: 6.1 µg/mL | |
| Known Antiviral Drugs | ||||
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | HIV-1 | EC50: 0.0022 µM | [1] |
| Nevirapine | Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | HIV-1 | IC50: 40 nM | [2] |
| Ritonavir | Protease Inhibitor (PI) | HIV-1 | EC50: 0.022 µM | [3][4] |
| HIV-2 | EC50: 0.16 µM | [3][4] |
Experimental Protocols
The following are detailed methodologies for standard in vitro assays used to determine the antiviral potency of chemical compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a widely used method to screen for antiviral agents by measuring the ability of a compound to protect host cells from virus-induced cell death (cytopathic effect).
Materials:
-
Host cells susceptible to the virus of interest (e.g., Vero E6, A549)
-
Complete cell culture medium (e.g., MEM with 5% FBS)
-
Virus stock with a known titer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Cell viability dye (e.g., Neutral Red, Crystal Violet)
-
Plate reader for absorbance measurement
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cell monolayers.
-
Add the diluted virus to all wells except for the cell control wells.
-
Immediately add the serially diluted test compounds to the appropriate wells. Include wells with virus only (virus control) and cells only (cell control).
-
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for virus replication until the virus control wells show approximately 80-90% CPE.
-
Cell Viability Staining:
-
Remove the medium from the wells.
-
Add the cell viability dye solution (e.g., Neutral Red) and incubate to allow for dye uptake by viable cells.
-
Wash the wells to remove excess dye.
-
Add a destaining solution to lyse the cells and release the incorporated dye.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.
-
Determine the 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from virus-induced CPE, by regression analysis.
-
Plaque Reduction Assay
This assay quantifies the ability of an antiviral compound to inhibit the formation of viral plaques, which are localized areas of cell death within a cell monolayer.
Materials:
-
Confluent monolayers of susceptible host cells in 6- or 12-well plates.
-
Virus stock of a known titer.
-
Test compounds.
-
Overlay medium (e.g., cell culture medium containing agarose or methylcellulose).
-
Fixative solution (e.g., 10% formalin).
-
Staining solution (e.g., crystal violet).
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the test compound. Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Adsorb the virus onto the cells for 1-2 hours at the appropriate temperature.
-
-
Treatment:
-
Remove the virus inoculum.
-
Add the overlay medium containing the different concentrations of the test compound.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Fix the cells with the fixative solution.
-
Remove the overlay and stain the cell monolayer with a staining solution.
-
Wash the plates to remove excess stain. Plaques will appear as clear zones against a stained background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC50), the concentration of the compound that reduces the number of plaques by 50%, by regression analysis.
-
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical workflow for antiviral drug screening and a simplified representation of a viral replication pathway that can be targeted by antiviral compounds.
Figure 1. A generalized workflow for the discovery and development of antiviral drugs.
References
- 1. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Ritonavir | HIV Protease | Tocris Bioscience [tocris.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Kadsuralignan A
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the disposal of Kadsuralignan A, a dibenzocyclooctadiene lignan, aligning with best practices for laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is paramount to prevent environmental release and maintain a safe working environment.[1]
Key Data for Disposal Considerations
A summary of quantitative data and key properties of this compound relevant to its handling and disposal is presented below.
| Property | Value/Information | Source |
| CAS Number | 913237-64-6 | [1] |
| Molecular Formula | C22H26O7 | [2] |
| GHS Hazard Classification | Not classified as a physical, health, or environmental hazard. | [1] |
| Signal Word | No signal word. | [1] |
| Hazard Statements | None. | [1] |
| Chemical Stability | Stable under recommended storage conditions. | [1] |
| Materials to Avoid | Strong oxidizing/reducing agents, strong acids/alkalis. | [1] |
| Disposal Precaution | Do not let product enter drains. | [1] |
Experimental Protocols for Disposal
Protocol 1: Disposal of Solid this compound Waste
This protocol applies to pure, solid this compound and any material heavily contaminated with the solid compound.
Methodology:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.
-
Collection: Carefully sweep up solid this compound, avoiding dust formation.[1] For spills, use absorbent pads to collect the material.
-
Containment: Place the collected solid waste into a clearly labeled, sealed container. The container should be made of a material compatible with the compound and any solvents used. Plastic containers are often preferred for solid chemical waste.[3]
-
Labeling: Label the waste container clearly as "this compound Waste" and include the date.
-
Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][4]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor.[3]
Protocol 2: Disposal of this compound in Solution
This protocol applies to solutions containing this compound, such as those in organic solvents (e.g., DMSO, ethanol) used for experiments.
Methodology:
-
PPE: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Segregation: Do not mix this compound solutions with other chemical waste streams unless compatibility is confirmed. It is best practice to collect halogenated and non-halogenated solvent wastes separately.
-
Containment: Pour the waste solution into a designated, leak-proof, and clearly labeled waste container. Ensure the container is compatible with the solvent used.
-
Labeling: Label the container with the full chemical names of all contents, including solvents and an approximate concentration of this compound.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area, within secondary containment if possible.
-
Disposal: Contact your institution's EH&S office for disposal. Do not pour solutions containing this compound down the drain.[1]
Protocol 3: Disposal of Contaminated Labware and Materials
This protocol applies to items such as pipette tips, gloves, and glassware that are lightly contaminated with this compound.
Methodology:
-
Solid Contaminated Materials: Items like gloves, weighing paper, and pipette tips should be collected in a designated, labeled solid waste container for chemical waste.
-
Contaminated Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.
-
Collect the rinsate and dispose of it as liquid chemical waste, following Protocol 2.
-
After triple rinsing, the glassware can typically be washed and reused or disposed of as regular lab glass waste, depending on institutional policies.[5]
-
-
Empty Product Containers:
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Kadsuralignan A
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds like Kadsuralignan A is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields | Must comply with EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-Resistant Gloves | Material to be selected based on the specific solvent being used. |
| Lab Coat | Standard laboratory coat. | |
| Respiratory Protection | Respirator | Required when handling the compound as a powder or if aerosolization is possible. Use a P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, a full-face particle respirator type N100 (US) or type P3 (EU EN 143) is recommended. |
This data is synthesized from standard laboratory safety protocols for handling chemical compounds.
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is critical to minimize risks associated with handling this compound.
-
Preparation : Before handling, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. Verify that all necessary PPE is available and in good condition.
-
Weighing :
-
Perform all weighing operations within a chemical fume hood to prevent inhalation of the powder.
-
Use a dedicated, clean spatula and weighing vessel.
-
Handle the compound gently to avoid creating airborne dust.
-
-
Dissolution :
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or use a condenser to prevent solvent evaporation and potential exposure.
-
-
Experimental Use :
-
Keep containers with this compound solutions sealed when not in use.
-
Conduct all procedures involving the compound within a chemical fume hood.
-
-
Post-Handling :
-
Thoroughly clean the work area and any equipment used.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Collect unused this compound powder and any materials heavily contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container. Do not pour down the drain.[1]
-
Contaminated Materials : Items lightly contaminated, such as pipette tips and paper towels, should also be disposed of in the designated solid hazardous waste stream.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Storage and Pickup : Store hazardous waste in a designated, secure area until it is collected by certified hazardous waste disposal personnel.
Visual Safety Workflows
To further clarify the procedural steps for handling and safety, the following diagrams illustrate the key workflows.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
